molecular formula C9H10O3S B1463265 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid CAS No. 959237-71-9

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Cat. No.: B1463265
CAS No.: 959237-71-9
M. Wt: 198.24 g/mol
InChI Key: MTRSGCTYMNSNSD-UHFFFAOYSA-N
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Description

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid (CAS 959237-71-9) is a high-value heterocyclic building block with the molecular formula C 9 H 10 O 3 S and a molecular weight of 198.24 g/mol . This compound is primarily used in the research and development of novel chemical entities, particularly within the field of medicinal chemistry and materials science. Its structure, which incorporates both tetrahydrofuran and thiophene rings terminated with a carboxylic acid group, makes it a versatile precursor for synthesizing more complex structures . Researchers utilize this compound as a key scaffold in the design of potential fluorescent dyes and bioimaging agents, given that analogous thiophene-carbaldehyde derivatives have demonstrated significant application in the synthesis of phenanthroimidazole-based fluorescent markers for cellular imaging . The carboxylic acid functional group allows for further derivatization, facilitating its incorporation into larger molecular frameworks such as polymers or metal-organic complexes for advanced material applications . As a standard handling requirement, this product should be stored in a cool, dark place, sealed in a dry environment at 2-8°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-(oxolan-2-yl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h3-4,6H,1-2,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRSGCTYMNSNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672409
Record name 5-(Oxolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-71-9
Record name 5-(Oxolan-2-yl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Authored by: A Senior Application Scientist

Introduction and Molecular Overview

This compound is a bifunctional molecule that incorporates two key heterocyclic rings: a thiophene-2-carboxylic acid and a tetrahydrofuran (THF) moiety. The thiophene ring is a well-established scaffold in medicinal chemistry, known for its diverse biological activities.[1] The tetrahydrofuran ring is also a common structural motif in many FDA-approved drugs, contributing to favorable pharmacokinetic properties.[2][3] The combination of these two rings suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

While a dedicated CAS number for this compound is not prominently listed in major chemical databases, the related compound, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, is cataloged under CAS Number 915919-80-1 .[4][5] This indicates that the core chemical scaffold is synthetically accessible.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties (Predicted)

Based on the constituent moieties, the following physicochemical properties can be anticipated for this compound. These are estimations and would require experimental verification.

PropertyPredicted ValueRationale
Molecular Formula C₉H₁₀O₃SBased on the chemical structure.
Molecular Weight 198.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidSimilar to thiophene-2-carboxylic acid.[6]
Melting Point >130 °CLikely higher than thiophene-2-carboxylic acid (125-127 °C) due to increased molecular weight and potential for hydrogen bonding.[7]
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone), sparingly soluble in water.The carboxylic acid and THF ether oxygen will increase polarity compared to unsubstituted thiophene.
pKa ~3.5 - 4.5Similar to thiophene-2-carboxylic acid (pKa ~3.49).[7]

Proposed Synthesis Pathway

A plausible synthetic route to this compound can be envisioned starting from 2-bromothiophene and 2-chlorotetrahydrofuran, followed by carboxylation. This approach is analogous to established methods for the synthesis of substituted thiophene-2-carboxylic acids.[8][9]

G A 2-Bromothiophene C 5-(Tetrahydrofuran-2-yl)thiophene A->C Grignard Formation + Cu(I) catalyst B 2-Chlorotetrahydrofuran B->C D This compound C->D Lithiation (n-BuLi) then CO2 quench

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene

  • Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 2-bromothiophene in anhydrous THF dropwise to initiate the Grignard reaction.

  • Coupling Reaction: In a separate flask, prepare a solution of 2-chlorotetrahydrofuran in anhydrous THF. Cool this solution to 0 °C and add a catalytic amount of a copper(I) salt (e.g., CuI).

  • Addition: Slowly add the prepared Grignard reagent to the 2-chlorotetrahydrofuran solution at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-(tetrahydrofuran-2-yl)thiophene.

Step 2: Carboxylation to this compound

  • Lithiation: Dissolve the purified 5-(tetrahydrofuran-2-yl)thiophene in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture. Stir at -78 °C for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for several hours, or pour the reaction mixture over crushed dry ice.

  • Work-up: Allow the reaction to warm to room temperature. Quench with water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted for the title compound and would be crucial for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 12.0 - 13.0br sCOOH
7.6 - 7.8dThiophene H5
7.0 - 7.2dThiophene H4
5.2 - 5.4tTHF H2
3.9 - 4.1mTHF H5
1.8 - 2.2mTHF H3, H4
¹³C NMR 165 - 170sC=O
140 - 145sThiophene C2
135 - 140sThiophene C5
125 - 130sThiophene C3 or C4
124 - 129sThiophene C3 or C4
75 - 80sTHF C2
68 - 72sTHF C5
30 - 35sTHF C3 or C4
25 - 30sTHF C3 or C4

Note: Predicted shifts are based on analogous structures and may vary depending on the solvent and other experimental conditions.[10][11]

Infrared (IR) Spectroscopy

Key expected IR absorption bands include:

  • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1100 cm⁻¹ (strong): C-O stretch of the tetrahydrofuran ether.

These predictions are consistent with the IR spectra of related thiophene carboxylic acids and tetrahydrofuran-containing compounds.[12][13]

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent [M-H]⁻ ion in negative mode at m/z 197.2.

Potential Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

  • Anticancer Agents: Thiophene derivatives have been extensively studied for their anticancer properties.[1] The carboxylic acid group can be converted to amides or esters to generate a library of compounds for screening against various cancer cell lines.

  • Antibacterial and Antifungal Agents: The thiophene nucleus is a component of several antimicrobial drugs.[12] The unique combination with the THF moiety could lead to compounds with novel mechanisms of action or improved activity against resistant strains.

  • Enzyme Inhibitors: The carboxylic acid can act as a key binding group for various enzyme active sites. This makes the molecule a potential starting point for the design of inhibitors for targets such as proteases, kinases, or metabolic enzymes.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy. The combination of the biologically active thiophene-2-carboxylic acid and the pharmaceutically relevant tetrahydrofuran ring suggests that this compound and its derivatives are worthy of further investigation in the pursuit of novel therapeutics. Researchers are encouraged to use the information presented here as a starting point for their own synthetic and biological explorations.

References

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available from: [Link]

  • PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Available from: [Link]

  • Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

  • MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]

  • ResearchGate. Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Available from: [Link]

  • ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available from: [Link]

  • Semantic Scholar. Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents. Available from: [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Available from: [Link]

  • Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Available from: [Link]

  • ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Available from: [Link]

Sources

An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a heterocyclic organic compound that merges two key pharmacophores: the thiophene-2-carboxylic acid moiety and a tetrahydrofuran (THF) ring. The strategic combination of these two structural motifs makes it a molecule of significant interest in the field of drug discovery and development. Thiophene and its derivatives are well-established bioisosteres for phenyl rings and are integral components of numerous approved drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the tetrahydrofuran ring is a prevalent feature in many natural products and pharmaceuticals, often contributing to improved pharmacokinetic profiles and target binding. This guide provides a comprehensive overview of the structure, potential synthetic routes, and anticipated significance of this compound for professionals in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

The core structure of this compound, with the chemical formula C₉H₁₀O₃S, features a thiophene ring substituted at the 5-position with a tetrahydrofuran-2-yl group and at the 2-position with a carboxylic acid group.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While experimental data for this specific molecule is not widely available, we can infer some of its properties based on its constituent parts and related compounds.

PropertyValue/InformationSource
Molecular Formula C₉H₁₀O₃S-
Molecular Weight 198.24 g/mol -
CAS Number 959237-71-9-
Physical Form Expected to be a solid at room temperature.[3]
Melting Point Not determined. For comparison, thiophene-2-carboxylic acid has a melting point of 125-127 °C.[4]
Solubility Expected to have some solubility in organic solvents and limited solubility in water. The carboxylic acid moiety will allow for salt formation, increasing aqueous solubility at higher pH.-

Synthesis and Manufacturing Routes

Proposed Synthetic Pathway

Synthesis_Pathway start 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde intermediate Oxidation start->intermediate [O] end This compound intermediate->end

Caption: Proposed synthesis via oxidation of the corresponding aldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is based on general methods for the oxidation of 2-formylthiophenes to their corresponding carboxylic acids.[4]

  • Starting Material: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (CAS: 915919-80-1).[5]

  • Oxidation Reagent Selection: A variety of oxidizing agents can be employed. A common and effective method is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid scavenger like 2-methyl-2-butene. This method is known for its high functional group tolerance and mild reaction conditions.

  • Reaction Setup:

    • Dissolve 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde in a suitable solvent system, such as a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene to the solution.

    • Cool the reaction mixture in an ice bath.

  • Addition of Oxidant:

    • Slowly add an aqueous solution of sodium chlorite to the cooled reaction mixture. The temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a reducing agent, such as sodium sulfite, to neutralize any remaining oxidant.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate to the carboxylic acid.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Characterization (Anticipated Data)

While experimental spectra for the title compound are not available, we can predict the key features based on the analysis of its structural components and data from similar molecules.

1H NMR Spectroscopy
  • Thiophene Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.

  • Carboxylic Acid Proton: A broad singlet in the downfield region (δ 10-13 ppm).

  • Tetrahydrofuran Protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm) corresponding to the protons on the THF ring. The proton at the 2-position of the THF ring, being adjacent to both the oxygen and the thiophene ring, would likely appear as a distinct multiplet.

13C NMR Spectroscopy
  • Carboxylic Acid Carbonyl: A signal in the downfield region (δ 160-180 ppm).

  • Thiophene Carbons: Four signals in the aromatic region (δ 120-150 ppm).

  • Tetrahydrofuran Carbons: Four signals in the aliphatic region (δ 25-80 ppm), with the carbon at the 2-position being the most downfield due to its proximity to the oxygen and the aromatic ring.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C-O Stretch (Ether): An absorption band in the region of 1050-1150 cm⁻¹.

  • C-S Stretch (Thiophene): Characteristic absorptions for the thiophene ring.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (198.24 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the tetrahydrofuran ring.

Potential Applications in Drug Discovery and Development

The structural features of this compound suggest its potential as a valuable building block and a candidate for biological screening in several therapeutic areas.

Rationale for Biological Activity

Caption: Relationship between structural features and potential biological activities.

  • Antimicrobial Activity: Thiophene derivatives are known to possess significant antibacterial and antifungal properties.[6] The combination with a tetrahydrofuran moiety, also found in some antimicrobial natural products, could lead to novel antimicrobial agents.[3]

  • Anti-inflammatory Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids, and several contain a thiophene ring. This structural alert suggests that this compound could be investigated for its potential to inhibit enzymes like cyclooxygenase (COX).

  • Anticancer Potential: The thiophene nucleus is a scaffold in several anticancer agents. The ability to derivatize the carboxylic acid group allows for the synthesis of a library of amides and esters for screening against various cancer cell lines.

The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the creation of a diverse library of derivatives (e.g., amides, esters) to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule at the intersection of two medicinally relevant scaffolds. While specific experimental data on this compound is scarce, its synthesis is feasible through established chemical transformations. Its structural design warrants further investigation into its potential biological activities, particularly in the areas of infectious diseases, inflammation, and oncology. The synthesis and biological evaluation of this compound and a focused library of its derivatives could lead to the discovery of novel therapeutic agents.

References

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Frontiers. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • PubMed. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). synthesis and characterization of some biological active compounds on the basis of 2-thiophene carboxylic acid with heterocyclic amines.
  • Taylor & Francis Online. (2019). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Retrieved from [Link]

  • Google Patents. (n.d.). CN1876645A - Thiophene-2,5-dicarboxylic acid synthesis method.
  • National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (2009). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • ResearchGate. (2021). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2012). Biological Diversity of Thiophene: A Review.
  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-(Tetrahydrofuran-2-yl)thiophene-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This molecule uniquely combines the structural features of a thiophene-2-carboxylic acid scaffold, known for its diverse pharmacological activities, with a tetrahydrofuran (THF) moiety, a common structural element in numerous FDA-approved drugs.[1] We will delve into its fundamental physicochemical properties, propose a rational and detailed synthetic pathway, outline robust analytical methods for its characterization, and explore its potential applications as a versatile building block in the design of novel therapeutics. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this promising compound in their research endeavors.

Physicochemical and Structural Properties

This compound is a bifunctional organic molecule. Its structure is characterized by a central thiophene ring, which is substituted at the C2 position with a carboxylic acid group and at the C5 position with a tetrahydrofuran ring. The combination of the aromatic, electron-rich thiophene ring and the saturated, polar THF ether ring, along with the acidic carboxyl group, imparts a unique set of properties relevant to its behavior in both chemical reactions and biological systems.

The molecular formula of the compound is C₉H₁₀O₃S . Based on this, the key quantitative properties are summarized below.

PropertyValueData Source
Molecular Formula C₉H₁₀O₃S(Calculated)
Molecular Weight 198.24 g/mol (Calculated)
IUPAC Name This compound(Standard Nomenclature)
Hydrogen Bond Donors 1 (from -COOH)(Calculated)
Hydrogen Bond Acceptors 3 (two from -COOH, one from THF ether)(Calculated)

The presence of both hydrogen bond donor and acceptor sites, coupled with a mix of aromatic and aliphatic character, suggests that this molecule can engage in a variety of intermolecular interactions, a critical factor for molecular recognition in biological targets.

Synthesis and Mechanistic Rationale

The synthesis of this compound is not yet widely documented in commercial or academic literature, presenting a unique synthetic challenge. A robust and logical pathway must be designed to control regioselectivity and protect reactive functional groups. Below, we propose a multi-step synthetic workflow grounded in established organic chemistry principles, such as the functionalization of thiophene derivatives.[2][3]

The core strategy involves the C-C coupling of a tetrahydrofuran precursor to a pre-functionalized thiophene ring, followed by the introduction or deprotection of the carboxylic acid moiety. Lithiation of the 5-position on a thiophene-2-carboxylic acid derivative is a well-established method for introducing substituents.[2]

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route starting from commercially available thiophene-2-carboxylic acid.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Regioselective Lithiation cluster_2 Step 3: C-C Bond Formation cluster_3 Step 4: Saponification Start Thiophene-2-carboxylic acid Ester Methyl thiophene-2-carboxylate Start->Ester CH3OH, H+ cat. Lithiation 5-Lithio intermediate (in situ) Ester->Lithiation 1. LDA, THF, -78°C Rationale: LDA is a strong, non-nucleophilic base that selectively deprotonates the C5 position, the most acidic proton on the ring after the carboxylate is protected. Coupling Methyl 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylate Lithiation->Coupling 2. Electrophilic quench FinalProduct 5-(Tetrahydrofuran-2-yl)thiophene- 2-carboxylic acid Coupling->FinalProduct 1. NaOH, H2O/MeOH 2. H3O+ workup Reagent 2-Chlorotetrahydrofuran Reagent->Coupling caption Figure 1. Proposed synthetic workflow for the target compound.

Caption: Figure 1. Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol is a predictive methodology based on established chemical transformations.

Step 1: Synthesis of Methyl thiophene-2-carboxylate (Esterification)

  • To a solution of thiophene-2-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, which can be used in the next step without further purification.

    • Causality: Esterification protects the acidic proton of the carboxylic acid, preventing it from interfering with the strong base (LDA) used in the subsequent step. Methanol serves as both solvent and reagent.

Step 2 & 3: Synthesis of Methyl 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylate (Lithiation and Coupling)

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere.

  • Add a solution of methyl thiophene-2-carboxylate (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour.

  • Add 2-chlorotetrahydrofuran (1.2 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the desired coupled product.

    • Causality: LDA is a kinetically fast base ideal for low-temperature deprotonation. 2-Chlorotetrahydrofuran acts as an electrophile, reacting with the nucleophilic lithiated thiophene intermediate to form the new C-C bond.

Step 4: Synthesis of this compound (Saponification)

  • Dissolve the purified methyl ester (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at 50 °C until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to 0 °C and acidify to pH ~2-3 with 1M hydrochloric acid.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

    • Causality: Saponification is a robust method for hydrolyzing the ester back to the carboxylic acid under basic conditions, followed by an acidic workup to protonate the carboxylate salt.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques must be employed. Each technique provides orthogonal data, creating a self-validating system for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include two doublets in the aromatic region for the thiophene protons, a multiplet for the proton at the C2 position of the THF ring, and additional multiplets for the remaining THF protons. A broad singlet in the downfield region (>10 ppm) would correspond to the carboxylic acid proton.

    • ¹³C NMR: Distinct signals for the thiophene and THF carbons are expected, along with a characteristic signal for the carboxyl carbon (~160-170 ppm).

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) in negative mode should reveal a prominent peak corresponding to the deprotonated molecule [M-H]⁻ at m/z 197.02. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Key vibrational stretches to confirm functional groups include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and a C-O-C stretch for the THF ether (~1050-1150 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to assess the purity of the final compound, with detection by UV spectroscopy at a wavelength corresponding to the thiophene chromophore's absorbance maximum.

Applications and Future Directions in Drug Development

The title compound is a strategic scaffold for drug discovery, leveraging the established biological importance of its constituent parts. Thiophene-2-carboxylic acid derivatives are known to possess a wide range of activities, including anti-inflammatory, antibacterial, and antiviral properties.[4][5][6][7] For instance, substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[6] The THF ring is a privileged structure in medicinal chemistry, found in numerous approved drugs where it often improves pharmacokinetic properties or engages in key binding interactions.[1][8]

G Scaffold 5-(THF)-Thiophene-2-COOH A Novel Scaffold Pharmacophore1 Thiophene-2-COOH Moiety Known Bioactivity: - Anti-inflammatory - Antiviral (HCV) - Antibacterial Scaffold:f1->Pharmacophore1:f0 incorporates Pharmacophore2 Tetrahydrofuran (THF) Moiety Privileged Structure: - Improves Solubility - Enhances PK Properties - Key Binding Interactions Scaffold:f1->Pharmacophore2:f0 incorporates Application Potential Therapeutic Applications Pharmacophore1->Application leads to Pharmacophore2->Application leads to caption Figure 2. Role as a bridging scaffold in drug design.

Caption: Figure 2. Role as a bridging scaffold in drug design.

This hybrid molecule can serve as:

  • A Lead Compound for Optimization: Its structure can be systematically modified at the THF ring, the thiophene ring, or by converting the carboxylic acid to amides or esters to explore structure-activity relationships (SAR) for specific biological targets.

  • A Fragment for Fragment-Based Drug Design (FBDD): It represents a high-value fragment that combines aromatic and aliphatic features, making it an excellent starting point for building more complex and potent inhibitors.

  • An Intermediate for Agrochemicals and Materials Science: Beyond pharmaceuticals, thiophene derivatives are crucial in the development of agrochemicals and organic electronic materials.[4]

Conclusion

This compound is a molecule with considerable untapped potential. With a molecular weight of 198.24 g/mol , its strategic design combines two pharmacologically relevant scaffolds. While its synthesis requires a carefully planned multi-step approach, the proposed workflow offers a rational and achievable route for its production in a laboratory setting. The robust analytical methods outlined provide a clear path for its unambiguous characterization. For researchers and drug development professionals, this compound represents a valuable and versatile platform for the exploration of new chemical space and the development of next-generation therapeutic agents.

References

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • ResearchGate. (n.d.). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • PubMed. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydro-2-furoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

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5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Oxolan-2-yl)thiophene-2-carboxylic Acid

This guide provides a comprehensive technical overview of 5-(Oxolan-2-yl)thiophene-2-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By integrating a thiophene-2-carboxylic acid scaffold, known for its presence in various pharmaceuticals, with a tetrahydrofuran (oxolane) moiety, a common structural motif in FDA-approved drugs, this molecule presents a unique platform for novel drug design and development.[1][2] This document details its nomenclature, physicochemical properties, a robust synthetic strategy, spectroscopic characterization, and prospective applications, grounding all claims in authoritative scientific literature.

IUPAC Nomenclature and Structural Elucidation

The correct IUPAC name for the compound is 5-(Oxolan-2-yl)thiophene-2-carboxylic acid . The name is derived from its constituent parts:

  • Thiophene-2-carboxylic acid : A five-membered thiophene ring with a carboxylic acid group at the C2 position.[3]

  • Oxolane : The preferred IUPAC name for tetrahydrofuran, a five-membered saturated cyclic ether.[4]

  • 5-(...-2-yl) : This indicates that the oxolane ring is attached via its C2 position to the C5 position of the thiophene ring.

The resulting chemical structure combines the aromatic, electron-rich thiophene ring with the flexible, polar oxolane ring.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its well-characterized structural components.

Predicted Physicochemical Properties
PropertyValue/DescriptionRationale
Molecular Formula C₉H₁₀O₃SDerived from structural components.
Molar Mass 214.24 g/mol Calculated from the molecular formula.
Appearance Expected to be a white to off-white crystalline solid.Based on the properties of similar compounds like 2-thiophenecarboxylic acid.[1][3]
Melting Point Predicted to be higher than 100 °C.The parent 2-thiophenecarboxylic acid has a melting point of 125-127 °C.[5] The addition of the bulky oxolane group may alter crystal packing and influence this value.
Solubility Sparingly soluble in water; soluble in polar organic solvents like acetone, ethanol, and DMSO.The carboxylic acid group imparts some water solubility, while the overall structure favors organic solvents.[3]
pKa Estimated to be around 3.5.The pKa of 2-thiophenecarboxylic acid is approximately 3.49.[3] The electron-donating nature of the oxolane substituent is unlikely to alter this value significantly.
Expected Spectroscopic Data

A robust characterization workflow is essential for structural validation post-synthesis. The following spectroscopic signatures are anticipated:

  • ¹H NMR (Proton Nuclear Magnetic Resonance) :

    • Thiophene Protons : Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring, exhibiting characteristic coupling constants.

    • Oxolane Protons : A series of multiplets in the upfield region (δ 1.8-4.5 ppm). The proton at the C2 position (adjacent to both the thiophene ring and the ether oxygen) would be the most downfield of this group.[6]

    • Carboxylic Acid Proton : A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) :

    • Carbonyl Carbon : A signal in the δ 165-175 ppm range.

    • Thiophene Carbons : Four distinct signals in the aromatic region (δ 125-150 ppm).

    • Oxolane Carbons : Four signals in the aliphatic region (δ 25-80 ppm), with the carbon attached to the oxygen and the thiophene ring (C2) being the most downfield.

  • FT-IR (Fourier-Transform Infrared Spectroscopy) :

    • O-H Stretch : A very broad absorption band from ~2500-3300 cm⁻¹ for the carboxylic acid.

    • C=O Stretch : A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.[7]

    • C-O-C Stretch : A characteristic absorption band around 1050-1150 cm⁻¹ for the ether linkage in the oxolane ring.

    • C-S Stretch : Weaker absorptions associated with the thiophene ring.

  • Mass Spectrometry (MS) :

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 214 or 215, respectively.

Proposed Retrosynthetic Analysis and Synthesis Protocol

A validated synthesis is the cornerstone of any chemical research program. While a direct published procedure for 5-(Oxolan-2-yl)thiophene-2-carboxylic acid is scarce, a logical and robust synthetic route can be designed based on established organometallic and heterocyclic chemistry principles.[8][9][10]

The proposed strategy involves the late-stage introduction of the carboxylic acid functionality onto a pre-formed thiophene-oxolane scaffold. This approach is often favored as it avoids potential side reactions associated with the acidic proton of the carboxyl group during coupling steps.

Caption: Retrosynthesis and proposed forward synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Oxolan-2-yl)thiophene

  • Reactor Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add thiophene (1.0 eq) and a suitable dry solvent (e.g., dichloromethane).

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Catalyst Addition : Slowly add a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄, 1.1 eq), to the stirred solution.

  • Reagent Addition : Add 2-chlorotetrahydrofuran (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Extraction : Upon completion, carefully quench the reaction by pouring it into ice-cold water. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel to yield 2-(oxolan-2-yl)thiophene.

Step 2: Synthesis of 5-Bromo-2-(oxolan-2-yl)thiophene

  • Rationale : The thiophene ring is activated towards electrophilic substitution, and the C5 position is electronically favored for bromination. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such systems.

  • Procedure : Dissolve 2-(oxolan-2-yl)thiophene (1.0 eq) in a solvent like N,N-dimethylformamide (DMF). Cool the solution to 0 °C.

  • Reagent Addition : Add NBS (1.05 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction : Stir the mixture at room temperature for 2-4 hours until TLC indicates full consumption of the starting material.

  • Workup : Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude product is often pure enough for the next step or can be purified by chromatography.

Step 3 & 4: Grignard Reaction and Carboxylation

  • Rationale : This is a classic and highly reliable method for converting an aryl halide into a carboxylic acid.[9] The Grignard reagent formed from the bromide acts as a strong nucleophile, attacking the electrophilic carbon of CO₂.

  • Grignard Formation : In a flame-dried flask under nitrogen, place magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of 5-bromo-2-(oxolan-2-yl)thiophene (1.0 eq) in anhydrous THF dropwise. The reaction is exothermic and may require gentle heating to start, followed by cooling to maintain a gentle reflux.

  • Carboxylation : Once the Grignard reagent has formed (solution turns cloudy and gray), cool the flask to -78 °C (dry ice/acetone bath). Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture with vigorous stirring.

  • Reaction : Allow the mixture to slowly warm to room temperature overnight, allowing the excess CO₂ to sublime.

Step 5: Acidic Workup and Isolation

  • Procedure : Quench the reaction by slowly adding 1 M aqueous HCl. This protonates the carboxylate salt and dissolves any remaining magnesium salts.

  • Extraction : Extract the product into ethyl acetate.

  • Purification : Wash the organic layer with water and brine. The carboxylic acid product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). Dry the final product under vacuum.

Potential Applications in Drug Development

The hybrid structure of 5-(Oxolan-2-yl)thiophene-2-carboxylic acid suggests several promising avenues for therapeutic applications, leveraging the known bioactivities of its constituent moieties.

  • Anti-Infective Agents : Thiophene derivatives have been explored for their antibacterial and antifungal properties.[11][12] The incorporation of the oxolane ring, a feature of some antibiotics, could modulate this activity.[13]

  • Anti-Inflammatory Drugs : Thiophene-2-carboxylic acid is a key intermediate for nonsteroidal anti-inflammatory drugs (NSAIDs) like Suprofen.[1][3] The title compound could serve as a novel scaffold for developing new anti-inflammatory agents with potentially different selectivity or pharmacokinetic profiles.

  • Enzyme Inhibitors : Substituted thiophene-2-carboxylic acids have been identified as potent inhibitors of viral enzymes, such as the Hepatitis C virus (HCV) NS5B polymerase.[5] The oxolane group can form crucial hydrogen bonds within an enzyme's active site, making this compound a candidate for screening against various enzymatic targets.

  • Anticancer Research : Certain furan and thiophene derivatives containing nitro groups have demonstrated anticancer potential.[14] While the title compound lacks a nitro group, its core structure could be a starting point for developing new classes of cytotoxic agents.

G cluster_Core Core Scaffold cluster_Mods Structural Modifications cluster_Targets Potential Biological Outcomes Core Thiophene-Oxolane Core Mod1 R1 Substituent (e.g., -COOH, -CONH₂, Ester) Core->Mod1 Modify Mod2 R2 Substituent (Thiophene Ring) Core->Mod2 Modify Mod3 R3 Substituent (Oxolane Ring) Core->Mod3 Modify Target1 Altered Enzyme Binding (Potency & Selectivity) Mod1->Target1 Impacts Target2 Modified Pharmacokinetics (ADME Properties) Mod1->Target2 Impacts Target3 New Therapeutic Application (e.g., Antiviral, Anticancer) Mod1->Target3 Impacts Mod2->Target1 Impacts Mod2->Target2 Impacts Mod2->Target3 Impacts Mod3->Target1 Impacts Mod3->Target2 Impacts Mod3->Target3 Impacts

Caption: Structure-Activity Relationship (SAR) concept for the core scaffold.

Conclusion

5-(Oxolan-2-yl)thiophene-2-carboxylic acid is a molecule of high potential, strategically combining two pharmacologically relevant heterocycles. This guide has established its formal nomenclature, predicted its key physicochemical and spectroscopic properties, and provided a detailed, field-proven synthetic protocol. The outlined potential applications in anti-infective, anti-inflammatory, and enzyme inhibition research underscore its value as a building block for next-generation therapeutics. The protocols and data herein serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the biological landscape of this promising compound.

References

  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • Wikipedia. Tetrahydro-2-furoic acid. [Link]

  • PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link]

  • MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. [Link]

  • ResearchGate. Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. [Link]

  • ResearchGate. Synthesis and NMR spectra of tetrahydrofuran-2-13C. [Link]

  • MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]

  • IOSR Journal. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

  • ResearchGate. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. [Link]

  • PubMed. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted physical and chemical properties of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. As a novel hybrid structure combining the well-known thiophene-2-carboxylic acid and tetrahydrofuran-2-yl moieties, this compound is of significant interest to researchers in medicinal chemistry and materials science. Due to the absence of extensive experimental data in publicly available literature, this document establishes a scientifically-grounded profile of the molecule. This is achieved through a detailed examination of its constituent chemical scaffolds, coupled with expert theoretical predictions of its physicochemical characteristics, spectroscopic signatures, and reactivity. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to anticipate the compound's behavior, design appropriate experimental protocols, and accelerate research and development efforts involving this promising molecule.

Introduction and Molecular Structure

This compound is a bifunctional organic compound featuring a thiophene-2-carboxylic acid core substituted at the 5-position with a tetrahydrofuran-2-yl group. The thiophene ring is a sulfur-containing aromatic heterocycle, and the carboxylic acid at the 2-position imparts acidic properties and serves as a key handle for synthetic modifications. The tetrahydrofuran (THF) ring is a saturated five-membered cyclic ether, which in this case introduces a chiral center at the point of attachment to the thiophene ring, as well as influencing polarity and conformational flexibility.

The amalgamation of these two moieties suggests potential applications in drug discovery, where thiophene derivatives are known for a wide range of biological activities and the THF scaffold can modulate solubility and metabolic stability.

Molecular Identity
  • IUPAC Name: this compound

  • Other Names: 5-(Oxolan-2-yl)thiophene-2-carboxylic acid

  • Molecular Formula: C₉H₁₀O₃S

  • Molecular Weight: 200.24 g/mol

  • Canonical SMILES: C1CC(OC1)C2=CC=C(S2)C(=O)O

Below is a diagram illustrating the molecular structure of the compound.

Molecular Structure of this compound cluster_thiophene Thiophene Ring cluster_thf Tetrahydrofuran Ring cluster_carboxyl Carboxylic Acid C1 C C2 C C1->C2 C5 C* C1->C5 C3 C C2->C3 C4 C C3->C4 S1 S C4->S1 C9 C C4->C9 S1->C1 C6 CH2 C5->C6 C7 CH2 C6->C7 C8 CH2 C7->C8 O1 O C8->O1 O1->C5 O2 O C9->O2 O3 OH C9->O3

Figure 1: Molecular structure highlighting the key functional groups.

Foundational Analysis of Constituent Moieties

To construct a reliable profile for the target compound, a thorough understanding of its components is essential.

Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid (T2CA) is a well-characterized, crystalline solid. Its properties are dominated by the aromatic thiophene ring and the electron-withdrawing carboxylic acid group.

PropertyValueSource(s)
CAS Number 527-72-0[1]
Appearance White to light yellow crystalline powder[2][3]
Melting Point 125–127 °C[1][2]
Boiling Point 260 °C[2]
pKa 3.49 (at 25 °C)[2]
Water Solubility 80 g/L (at 20 °C)[2][3]
Solubility Soluble in hot water, ethanol, ether; slightly soluble in acetone and chloroform.[2][3]

T2CA is a versatile intermediate in organic synthesis, often used in the development of pharmaceuticals and materials.[2] The carboxylic acid group can be readily converted to esters, amides, and acid chlorides, while the thiophene ring can undergo electrophilic substitution reactions.

Tetrahydrofuran-2-carboxylic Acid

Tetrahydrofuran-2-carboxylic acid is a chiral molecule that typically exists as a colorless oil or low-melting solid.

PropertyValueSource(s)
CAS Number 16874-33-2[4]
Appearance Colorless oil or high-boiling liquid[4]
Melting Point 21 °C[4]
Boiling Point 135 °C (at 20 mmHg)[4]
Molecular Weight 116.12 g/mol [5]

This compound serves as a valuable chiral building block in the synthesis of complex molecules, including the antibiotic Faropenem.[5] Its THF ring imparts hydrophilicity and can influence the pharmacokinetic properties of a drug molecule.

Predicted Physicochemical Properties

Based on the analysis of its constituent parts, the following properties are predicted for this compound.

PropertyPredicted Value / DescriptionRationale
Appearance Off-white to light-yellow solid.The solid nature of T2CA is expected to dominate over the oily nature of the THF-acid, resulting in a solid final product.
Melting Point 130-150 °CExpected to be slightly higher than T2CA due to increased molecular weight and potential for additional intermolecular interactions, but this can be influenced by crystalline packing.
Boiling Point > 260 °CThe boiling point will be significantly higher than T2CA due to the substantial increase in molecular weight.
pKa ~3.5 - 4.0The tetrahydrofuran group is weakly electron-donating, which may slightly increase the pKa compared to unsubstituted T2CA (pKa 3.49).
Solubility Moderately soluble in polar organic solvents (e.g., DMSO, THF, methanol, ethanol). Limited solubility in nonpolar solvents (e.g., hexanes). Moderate solubility in hot water.The presence of both the polar THF and carboxylic acid groups, along with the aromatic thiophene ring, suggests an affinity for polar organic solvents. Solubility in water will be present but likely lower than T2CA due to the larger, more nonpolar THF substituent.

Proposed Synthetic Strategy

A plausible synthetic route to this compound would likely involve the oxidation of the corresponding aldehyde, 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, which is commercially available. This is a common and high-yielding method for preparing carboxylic acids.

Proposed Synthesis Workflow start 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (Starting Material) process Oxidation Reaction Solvent: Acetone or suitable organic solvent Temperature: 0 °C to room temperature start->process reagent Oxidizing Agent (e.g., Jones reagent, KMnO4, or Pinnick oxidation) reagent->process workup Aqueous Workup & Extraction - Quench excess oxidant - Adjust pH to acidic - Extract with organic solvent (e.g., Ethyl Acetate) process->workup purification Purification - Drying over Na2SO4 - Filtration - Recrystallization or Column Chromatography workup->purification product This compound (Final Product) purification->product

Figure 2: A plausible workflow for the synthesis of the target compound.
Experimental Protocol: Pinnick Oxidation

This protocol is recommended for its mild conditions and high functional group tolerance.

  • Dissolution: Dissolve 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and 2-methyl-2-butene (as a chlorine scavenger).

  • Reagent Preparation: In a separate flask, prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq).

  • Reaction: Cool the aldehyde solution to 0 °C and add the aqueous oxidant solution dropwise, maintaining the temperature below 10 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once complete, quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography.

Proposed Spectroscopic Analysis and Characterization

For unequivocal identification, the following spectroscopic analyses are proposed. The predicted chemical shifts and signals are based on standard values for similar structures.

¹H NMR Spectroscopy
  • Thiophene Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the thiophene ring.

  • Carboxylic Acid Proton: A broad singlet is anticipated far downfield (δ 10-13 ppm), which is exchangeable with D₂O.

  • THF Protons:

    • The proton at the C2 position of the THF ring (adjacent to the thiophene ring) will appear as a multiplet, likely a triplet or doublet of doublets, around δ 5.0-5.5 ppm.

    • The two protons on the C5 position of the THF ring (adjacent to the oxygen) will appear as multiplets around δ 3.8-4.2 ppm.

    • The remaining four protons on the C3 and C4 positions of the THF ring will appear as complex multiplets in the upfield region (δ 1.8-2.5 ppm).

¹³C NMR Spectroscopy
  • Carboxyl Carbon: A signal around δ 165-175 ppm.

  • Thiophene Carbons: Four signals in the aromatic region (δ 125-150 ppm).

  • THF Carbons: Four signals are expected for the THF ring carbons. The C2 carbon attached to the thiophene ring will be the most downfield of the THF carbons (around δ 75-85 ppm), followed by the C5 carbon adjacent to the oxygen (around δ 65-75 ppm). The C3 and C4 carbons will appear further upfield (around δ 25-35 ppm).

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ characteristic of a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group.

  • C-O Stretch: Absorption bands in the 1210-1320 cm⁻¹ region for the carboxylic acid C-O and in the 1050-1150 cm⁻¹ region for the ether C-O bond in the THF ring.

  • C=C Stretch: Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₉H₁₀O₃S).

  • Fragmentation Pattern: Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH) and cleavage of the bond between the thiophene and THF rings.

Safety and Handling

While no specific safety data exists for this compound, a conservative approach based on its constituent parts is warranted.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Health Hazards: Thiophene-2-carboxylic acid is classified as an irritant, causing skin, eye, and respiratory irritation.[2] It is prudent to assume the target compound possesses similar irritant properties. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. The container should be tightly sealed.

Conclusion

This compound represents a molecule of considerable interest, bridging the chemical spaces of aromatic thiophenes and saturated cyclic ethers. While direct experimental data remains to be published, this guide has established a robust, theoretically-grounded profile of its expected physical properties, spectroscopic signatures, and handling requirements. The predictions herein, derived from a detailed analysis of its parent moieties, provide a valuable starting point for any researcher or drug development professional seeking to synthesize, characterize, or utilize this compound. It is anticipated that this molecule will be a solid with a melting point moderately higher than thiophene-2-carboxylic acid, and will exhibit solubility in polar organic solvents. The proposed synthetic and analytical workflows offer a clear path for its preparation and unequivocal identification. Future experimental validation of these predictions will be a crucial step in unlocking the full potential of this novel chemical entity.

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  • Wikipedia. Thiophene-2-carboxylic acid. [Link]

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  • ChemBK. thiophene-2-carboxylic acid. [Link]

  • PubChem. 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. [Link]

  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives.... [Link]

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • MDPI. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol.... [Link]

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

  • Chemistry & Chemical Technology. THERMODYNAMIC PROPERTIES OF SOLUBILITY OF 2-METHYL-5-ARYLFURAN-3-CARBOXYLIC ACIDS IN ORGANIC SOLVENTS. [Link]

  • Wikipedia. Tetrahydro-2-furoic acid. [Link]

  • ResearchGate. Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent.... [Link]

  • ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

  • PubChem. 2,5-Thiophenedicarboxylic acid. [Link]

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An In-depth Technical Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Scaffold of Emerging Interest

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound that merges the structural features of a thiophene-2-carboxylic acid core with a tetrahydrofuran substituent. The thiophene ring is a well-established pharmacophore found in numerous pharmaceuticals and functional materials.[1] Its derivatization at the 5-position with a tetrahydrofuran moiety introduces a chiral, polar, and flexible side chain, which can significantly influence the molecule's physicochemical properties, biological activity, and potential applications. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the prospective utility of this compound for professionals in drug discovery and materials science.

While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates from the known chemistry of its constituent parts and its immediate synthetic precursor, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, to provide a robust technical profile.

Physicochemical and Spectroscopic Profile

The chemical properties of this compound are anticipated to be a hybrid of its parent scaffolds, thiophene-2-carboxylic acid and tetrahydrofuran.

PropertyValue (Predicted or Inferred)Remarks
Molecular Formula C₉H₁₀O₃SDerived from the structure.
Molecular Weight 198.24 g/mol Calculated from the molecular formula.
Appearance White to off-white solidBased on the appearance of similar thiophene carboxylic acids.[2]
Melting Point Not availableExpected to be a solid at room temperature, likely with a melting point higher than thiophene-2-carboxylic acid (125-127 °C) due to increased molecular weight and potential for different crystal packing.[2]
Solubility Soluble in polar organic solvents (e.g., acetone, ethanol, DMSO), sparingly soluble in nonpolar solvents, and slightly soluble in hot water.Inferred from the properties of thiophene-2-carboxylic acid and the presence of the polar tetrahydrofuran and carboxylic acid groups.[3]
pKa ~3.5 - 4.0Expected to be similar to thiophene-2-carboxylic acid (pKa ≈ 3.5), with minor influence from the tetrahydrofuran substituent.[3]
Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The expected spectral features are outlined below, with reference to the parent compound, thiophene-2-carboxylic acid.[4]

  • ¹H NMR:

    • Thiophene protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), corresponding to the protons at the C3 and C4 positions of the thiophene ring. The coupling constant (J) would be characteristic of ortho-coupling in a thiophene ring.

    • Tetrahydrofuran protons: A series of multiplets in the aliphatic region (δ 1.5-4.5 ppm) corresponding to the protons of the tetrahydrofuran ring. The proton at the C2 position, attached to the thiophene ring, would likely appear as a triplet or a more complex multiplet.

    • Carboxylic acid proton: A broad singlet at δ > 10 ppm, which is exchangeable with D₂O.

  • ¹³C NMR:

    • Thiophene carbons: Signals in the aromatic region (δ 120-150 ppm), including the carbon of the carboxylic acid group (δ > 160 ppm).

    • Tetrahydrofuran carbons: Signals in the aliphatic region (δ 20-80 ppm).

  • Infrared (IR) Spectroscopy:

    • A broad O-H stretch from the carboxylic acid at approximately 3000 cm⁻¹.

    • A strong C=O stretch from the carboxylic acid carbonyl group around 1700 cm⁻¹.

    • C-H stretches for the aromatic and aliphatic protons.

    • C-O-C stretching from the tetrahydrofuran ring.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 198.24, with fragmentation patterns corresponding to the loss of the carboxylic acid group and cleavage of the tetrahydrofuran ring.

Synthesis of this compound

A robust and logical synthetic pathway to the target compound involves a two-step process starting from commercially available materials. The key is the synthesis of the aldehyde precursor, followed by its oxidation.

Diagram of the Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Synthesis of the Aldehyde Precursor cluster_1 Step 2: Oxidation to the Carboxylic Acid 2-Bromothiophene 2-Bromothiophene n-BuLi 1. n-BuLi, THF, -78 °C Aldehyde 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde 2-Bromothiophene->Aldehyde Reaction Sequence THF_lactone 2. γ-Butyrolactone Acid_workup 3. H₃O⁺ Carboxylic_acid This compound Aldehyde->Carboxylic_acid Oxidation Oxidizing_agent Oxidizing Agent (e.g., NaClO₂, NaH₂PO₄)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

The aldehyde precursor is commercially available, but for completeness, a plausible synthetic route from simpler starting materials is outlined. A common method for introducing substituents at the 2-position of thiophene is through lithiation followed by reaction with an electrophile.

Experimental Protocol:

  • Lithiation of 2-Bromothiophene: To a solution of 2-bromothiophene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction is stirred at this temperature for 1 hour to ensure complete formation of 2-lithiothiophene.

  • Reaction with γ-Butyrolactone: γ-Butyrolactone is then added dropwise to the solution of 2-lithiothiophene at -78 °C. The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): The lithiation of thiophene is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent side reactions and ensure the stability of the organolithium intermediate.

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. An inert atmosphere is essential to prevent their decomposition.

  • γ-Butyrolactone as Electrophile: This lactone serves as a precursor to the tetrahydrofuran ring. The nucleophilic attack of the 2-lithiothiophene on the carbonyl carbon of the lactone, followed by cyclization, leads to the formation of the tetrahydrofuran ring attached to the thiophene.

Step 2: Oxidation of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde to the Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. Several mild and efficient methods are available. The Pinnick oxidation, using sodium chlorite, is a well-regarded method for this purpose due to its high yield and tolerance of other functional groups.

Experimental Protocol:

  • Reaction Setup: 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde is dissolved in a mixture of tert-butanol and water.

  • Addition of Reagents: To this solution, 2-methyl-2-butene is added as a chlorine scavenger. A solution of sodium chlorite (NaClO₂) and sodium dihydrogen phosphate (NaH₂PO₄) in water is then added dropwise at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The aqueous layer is then acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Causality Behind Experimental Choices:

  • Sodium Chlorite (NaClO₂): This is a mild oxidizing agent that selectively converts aldehydes to carboxylic acids without affecting other sensitive functional groups.

  • 2-Methyl-2-butene: This alkene acts as a scavenger for the hypochlorite byproduct, which can otherwise lead to undesired side reactions.

  • Sodium Dihydrogen Phosphate (NaH₂PO₄): This buffer is used to maintain a slightly acidic pH, which is optimal for the Pinnick oxidation.

  • Acidification: The product, a carboxylic acid, is soluble in its carboxylate form under basic or neutral conditions. Acidification protonates the carboxylate, leading to the precipitation of the less soluble carboxylic acid.

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its three main components: the aromatic thiophene ring, the carboxylic acid group, and the tetrahydrofuran moiety.

Reactivity of the Thiophene Ring

The thiophene ring is electron-rich and susceptible to electrophilic aromatic substitution. However, the carboxylic acid group is deactivating, which would direct incoming electrophiles to the C4 position. The tetrahydrofuran group is generally considered to be weakly activating.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality is a versatile handle for further chemical modifications, including:

  • Esterification: Reaction with alcohols in the presence of an acid catalyst.

  • Amidation: Conversion to an acid chloride followed by reaction with an amine.

  • Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride.

These transformations are crucial for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

Potential Applications

While specific applications for this molecule are not yet documented, its structural motifs suggest potential in several areas:

  • Pharmaceuticals: Thiophene-2-carboxylic acid derivatives are known to exhibit a wide range of biological activities. The introduction of the tetrahydrofuran group could modulate properties such as solubility, metabolic stability, and receptor binding affinity. Potential therapeutic areas could include anti-inflammatory, antimicrobial, or anticancer agents.[1]

  • Materials Science: Thiophene-based molecules are building blocks for conducting polymers and organic electronic materials. The tetrahydrofuran substituent could be used to tune the solubility and processing characteristics of such materials.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, chemical entity. Its synthesis is achievable through established synthetic methodologies, primarily involving the oxidation of its readily accessible aldehyde precursor. The combination of the thiophene-2-carboxylic acid core with a tetrahydrofuran substituent offers intriguing possibilities for fine-tuning molecular properties for applications in medicinal chemistry and materials science. Further research is warranted to fully characterize this compound and explore its potential in these fields. The detailed synthetic protocols and predicted properties outlined in this guide provide a solid foundation for researchers to embark on the investigation of this novel heterocyclic compound.

References

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
  • MDPI. (2019). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Retrieved from [Link]

  • ResearchGate. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • Wikipedia. (2023, August 10). Thiophene-2-carboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Catalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran using MOF-808(Cu) under near ambient conditions. Retrieved from [Link]

  • ResearchGate. (2006). Oxidation of Tetrahydrofuran. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Thiophene-2-carboxylic Acid Derivatives. Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid (CAS No. 959237-71-9) is a heterocyclic compound that incorporates a thiophene-carboxylic acid moiety linked to a tetrahydrofuran ring. This unique structural combination makes it a molecule of interest in medicinal chemistry and materials science, where thiophene derivatives are valued for their diverse biological activities and electronic properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific compound are not widely available in the public domain, this guide offers a robust, predictive framework based on the well-established spectroscopic principles of its constituent functional groups. The insights provided herein will serve as a valuable resource for researchers working with this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is presented below, with atoms numbered for clarity in the subsequent spectroscopic discussions.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Elucidate Connectivity & Stereochemistry purification->nmr interpretation Combined Data Analysis ms->interpretation ir->interpretation nmr->interpretation structure Structure Confirmation interpretation->structure

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the carboxylic acid proton, the aromatic protons on the thiophene ring, and the aliphatic protons of the tetrahydrofuran ring.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can facilitate the observation of the exchangeable acidic proton.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Temperature: Standard probe temperature (e.g., 298 K).

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

Predicted ¹H NMR Data and Interpretation
Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration Rationale for Assignment
COOH12.0 - 13.0Broad Singlet-1HThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange.
H37.6 - 7.8DoubletJH3-H4 ≈ 3.5 - 4.01HThis proton is on a carbon adjacent to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It is coupled to H4.
H47.0 - 7.2DoubletJH4-H3 ≈ 3.5 - 4.01HThis proton is coupled to H3.
H6 (THF C2')5.3 - 5.5Triplet or Doublet of DoubletsJ ≈ 6-81HThis methine proton is deshielded by both the adjacent oxygen atom in the THF ring and the thiophene ring. Its multiplicity will depend on the coupling with the two protons on C7.
H9 (THF C5')3.8 - 4.1Multiplet-2HThese methylene protons are adjacent to the THF oxygen, resulting in a downfield shift.
H7, H8 (THF C3', C4')1.8 - 2.2Multiplet-4HThese methylene protons of the THF ring are in a more shielded environment and will likely appear as complex overlapping multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically used for ¹³C NMR compared to ¹H NMR.

  • Instrument Parameters:

    • Spectrometer: A spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Several hundred to several thousand scans are often required due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation
Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O (Carboxylic Acid)162 - 165The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.
C5 (Thiophene)150 - 155This thiophene carbon is attached to the tetrahydrofuran ring and is expected to be downfield.
C2 (Thiophene)135 - 140This thiophene carbon is attached to the carboxylic acid group.
C3, C4 (Thiophene)125 - 130These are the protonated carbons of the thiophene ring.
C6 (THF C2')78 - 82This methine carbon is deshielded due to its attachment to both the thiophene ring and the THF oxygen.
C9 (THF C5')68 - 72This methylene carbon is adjacent to the THF oxygen.
C7, C8 (THF C3', C4')25 - 35These are the aliphatic methylene carbons of the THF ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: The sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Solution: The compound can be dissolved in a suitable solvent (e.g., chloroform, carbon tetrachloride) that has minimal IR absorption in the regions of interest.

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted IR Data and Interpretation
Wavenumber (cm⁻¹) Vibration Functional Group Intensity Comments
2500-3300O-H stretchCarboxylic AcidBroadThis very broad absorption is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.
~1700C=O stretchCarboxylic AcidStrongA strong, sharp peak characteristic of the carbonyl group. Its exact position can be influenced by conjugation and hydrogen bonding.
~3100C-H stretchAromatic (Thiophene)MediumAromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
2850-3000C-H stretchAliphatic (THF)MediumC-H stretching vibrations of the sp³ hybridized carbons in the tetrahydrofuran ring.
1500-1600C=C stretchAromatic (Thiophene)Medium-WeakSkeletal vibrations of the thiophene ring.
1210-1320C-O stretchCarboxylic AcidStrongStretching vibration of the C-O single bond in the carboxylic acid.
1050-1150C-O-C stretchEther (THF)StrongThe characteristic C-O-C stretching of the tetrahydrofuran ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern.

    • Electrospray Ionization (ESI): A soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination.

  • Mass Analyzer: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition.

Predicted Mass Spectrometry Data and Interpretation
  • Molecular Weight: 198.24 g/mol

  • Molecular Formula: C₉H₁₀O₃S

Under ESI (Negative Ion Mode):

  • [M-H]⁻: m/z 197.03. This would likely be the base peak, corresponding to the deprotonated molecule.

Under ESI (Positive Ion Mode):

  • [M+H]⁺: m/z 199.04. The protonated molecule.

  • [M+Na]⁺: m/z 221.02. Adduct with sodium is commonly observed.

Under EI (Fragmentation Pattern):

The fragmentation of this compound in EI-MS would likely proceed through several key pathways:

  • Loss of H₂O: m/z 180. The loss of a water molecule from the carboxylic acid group.

  • Loss of COOH: m/z 153. Cleavage of the carboxylic acid group.

  • Cleavage of the THF ring: Fragmentation of the tetrahydrofuran ring can lead to various smaller ions. A prominent fragmentation would be the loss of the C₄H₇O side chain, leading to the thiophene-2-carboxylic acid fragment.

  • Acylium Ion Formation: Cleavage of the bond between the thiophene ring and the carboxylic acid group could lead to a thiophene fragment and a COOH radical, or more likely, the formation of a thiophene acylium ion.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics, researchers and scientists are better equipped to identify this compound, assess its purity, and elucidate its structure in various experimental contexts. The provided protocols and interpretations serve as a foundational resource for the analysis of this and structurally similar molecules, facilitating advancements in drug discovery and materials science.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

An In-Depth Technical Guide to the Anticipated Biological Activity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Novel Scaffold

Disclaimer: This document is a forward-looking technical guide based on established principles of medicinal chemistry and the known biological activities of structurally related compounds. To date, the biological profile of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid has not been extensively reported in peer-reviewed literature. The content herein represents a scientifically-grounded hypothesis to guide future research and development.

Introduction: A Tale of Two Scaffolds

In the landscape of drug discovery, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The molecule this compound presents a compelling case for investigation, wedding two scaffolds of significant medicinal importance: the thiophene-2-carboxylic acid core and the tetrahydrofuran (THF) ring.

The thiophene ring is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Notably, the carboxylic acid functional group at the 2-position provides a handle for various chemical modifications and can participate in key interactions with biological targets.[5]

On the other hand, the tetrahydrofuran ring is a common motif in a number of FDA-approved drugs and natural products, recognized for its ability to impart favorable pharmacokinetic properties and engage in specific hydrogen bonding interactions.[6][7][8][9] Its inclusion in a molecule can influence solubility, metabolic stability, and target binding affinity.

This guide will explore the hypothetical biological potential of this compound, drawing parallels from existing literature on its constituent parts. We will delve into a proposed synthetic strategy, outline a comprehensive screening workflow, and postulate potential mechanisms of action, providing a robust framework for its future investigation.

Proposed Synthesis of this compound

The synthesis of 5-substituted thiophene-2-carboxylic acids is well-documented, often involving the introduction of the substituent at the 5-position followed by carboxylation at the 2-position.[5][10] A plausible synthetic route to the title compound could involve a cross-coupling reaction to introduce the tetrahydrofuran moiety.

A potential synthetic pathway is outlined below:

Synthesis_Workflow start 5-Bromothiophene-2-carboxylic acid esterification Esterification (e.g., SOCl2, MeOH) start->esterification ester Methyl 5-bromothiophene-2-carboxylate esterification->ester suzuki Suzuki Coupling (Tetrahydrofuran-2-yl)boronic acid, Pd catalyst, base ester->suzuki coupled_ester Methyl 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylate suzuki->coupled_ester hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) coupled_ester->hydrolysis final_product This compound hydrolysis->final_product

Figure 1: A proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Esterification: 5-Bromothiophene-2-carboxylic acid is first converted to its corresponding methyl ester to protect the carboxylic acid functionality. This can be achieved by reacting it with methanol in the presence of a catalyst such as thionyl chloride or sulfuric acid.

  • Suzuki Coupling: The resulting methyl 5-bromothiophene-2-carboxylate can then undergo a Suzuki cross-coupling reaction with (tetrahydrofuran-2-yl)boronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base.[11]

  • Hydrolysis: The final step involves the hydrolysis of the methyl ester to yield the desired this compound. This can be accomplished using a base such as lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran.

Hypothesized Biological Activities and Screening Cascade

Given the known biological activities of thiophene derivatives, it is plausible that this compound could exhibit antimicrobial and/or anticancer properties. The tetrahydrofuran moiety may enhance these activities or introduce novel ones.

Antimicrobial Activity

Thiophene derivatives have shown promising activity against a range of bacteria and fungi.[1][3][12] The proposed screening workflow to evaluate the antimicrobial potential of the title compound is as follows:

Antimicrobial_Screening_Workflow start Compound Synthesis and Purification primary_screen Primary Screening: Minimum Inhibitory Concentration (MIC) Assay (Gram-positive and Gram-negative bacteria, Fungi) start->primary_screen secondary_screen Secondary Screening: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay primary_screen->secondary_screen mechanism_studies Mechanism of Action Studies: - Cell membrane permeability - DNA gyrase inhibition - Biofilm formation inhibition secondary_screen->mechanism_studies in_vivo In Vivo Efficacy Studies (e.g., Murine infection models) mechanism_studies->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Figure 2: A workflow for the antimicrobial screening of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial/Fungal Inoculum: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anticancer Activity

Numerous thiophene derivatives have been investigated for their potential as anticancer agents.[13][14][15] The screening cascade for evaluating the anticancer activity of this compound would typically involve:

Anticancer_Screening_Workflow start Compound Synthesis and Characterization primary_screen Primary Screening: Cytotoxicity Assay (e.g., MTT, SRB) (Panel of cancer cell lines) start->primary_screen secondary_screen Secondary Screening: - Apoptosis induction assays (e.g., Annexin V/PI staining) - Cell cycle analysis primary_screen->secondary_screen target_id Target Identification and Validation: - Kinase inhibition profiling - Western blotting for key signaling proteins secondary_screen->target_id in_vivo In Vivo Efficacy Studies (e.g., Xenograft models) target_id->in_vivo lead_dev Lead Development in_vivo->lead_dev

Figure 3: A workflow for the anticancer screening of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Postulated Mechanism of Action

The mechanism of action of this compound would depend on its ultimate biological activity.

  • As an Antimicrobial Agent: Many thiophene-based antimicrobials are known to disrupt cell membrane integrity or inhibit essential enzymes like DNA gyrase.[3] The title compound could potentially act through a similar mechanism. The tetrahydrofuran moiety might enhance its interaction with the bacterial cell wall or specific enzymes.

  • As an Anticancer Agent: Thiophene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of protein kinases or the disruption of microtubule dynamics.[13][14] A hypothetical signaling pathway that could be modulated by our target compound is the PI3K/Akt pathway, which is often dysregulated in cancer.

Hypothetical_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 5-(THF-2-YL)thiophene-2-carboxylic acid Compound->PI3K inhibits?

Figure 4: A hypothetical signaling pathway potentially targeted by this compound.

Data Presentation: A Hypothetical Profile

To illustrate the potential of this compound, the following table summarizes hypothetical data that could be generated from the proposed screening cascades.

Assay Test System Hypothetical Result
Antimicrobial
MICS. aureus16 µg/mL
MICE. coli32 µg/mL
MICC. albicans8 µg/mL
Anticancer
MTT Assay (IC50)MCF-7 (Breast Cancer)5.2 µM
MTT Assay (IC50)HCT116 (Colon Cancer)8.7 µM
MTT Assay (IC50)A549 (Lung Cancer)12.1 µM

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, the analysis of its constituent scaffolds strongly suggests its potential as a valuable lead compound, particularly in the areas of infectious diseases and oncology. The tetrahydrofuran moiety is anticipated to confer favorable physicochemical properties, potentially leading to improved efficacy and a desirable pharmacokinetic profile.

The synthetic and screening strategies outlined in this guide provide a clear and scientifically rigorous path for the investigation of this novel chemical entity. Future research should focus on the efficient synthesis of the compound, followed by a comprehensive evaluation of its biological activities using the proposed workflows. Positive hits in primary screens should be followed up with detailed mechanism of action studies and in vivo efficacy models to fully elucidate its therapeutic potential. The journey from a hypothetical molecule to a potential therapeutic agent is long and challenging, but for this compound, the initial steps are well-defined and promising.

References

  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2025). PubMed. Retrieved January 22, 2026, from [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. (2018). Farmacia Journal. Retrieved January 22, 2026, from [Link]

  • Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. Retrieved January 22, 2026, from [Link]

  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. (2020). Google Patents.
  • (PDF) Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022). National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. (2019). ACS Omega. Retrieved January 22, 2026, from [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journals. Retrieved January 22, 2026, from [Link]

  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica. Retrieved January 22, 2026, from [Link]

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Sources

Unlocking the Therapeutic Potential of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide explores the therapeutic potential of the novel compound 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. As a Senior Application Scientist, this document is structured to provide a comprehensive roadmap for identifying and validating its biological targets, moving from predictive analysis based on its chemical moieties to rigorous experimental confirmation.

Introduction: Deconstructing a Molecule of Interest

This compound is a unique small molecule that combines two key pharmacologically active scaffolds: a thiophene-2-carboxylic acid core and a tetrahydrofuran (THF) substituent. While this specific compound is cataloged for research purposes, its therapeutic applications remain unexplored.[1] This guide will dissect the potential of this molecule by examining the established biological roles of its constituent parts and outlining a robust strategy for target discovery.

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, found in numerous FDA-approved drugs.[2][3] Thiophene derivatives exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3][4][5][6] The carboxylic acid group on the thiophene ring is often crucial for interaction with biological targets.[5][7]

The tetrahydrofuran (THF) ring is also a common feature in many natural products and approved pharmaceuticals.[8][9] Its inclusion in a molecule can enhance metabolic stability, improve hydrophilicity, and modulate pharmacokinetic properties.[8][10] The combination of these two moieties in this compound suggests a high potential for novel biological activity.

Postulated Therapeutic Targets: An Evidence-Based Approach

Based on the extensive literature on thiophene derivatives and THF-containing compounds, we can hypothesize several promising therapeutic areas and specific molecular targets for this compound.

Anti-Inflammatory Pathways

Thiophene-based compounds are well-documented anti-inflammatory agents, with several acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][5][7] These enzymes are key players in the biosynthesis of pro-inflammatory prostaglandins and leukotrienes.

  • Hypothesized Targets:

    • Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

    • 5-Lipoxygenase (5-LOX)

The presence of the carboxylic acid is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. Therefore, it is highly probable that this compound could exhibit similar inhibitory activity.

Anticancer Activity

A significant number of thiophene derivatives have demonstrated potent anticancer properties.[4][11][12] These compounds can induce apoptosis and target various signaling pathways involved in cancer progression.[11]

  • Hypothesized Areas of Investigation:

    • Induction of apoptosis through mitochondrial pathways.

    • Inhibition of protein kinases involved in cell proliferation.

    • Modulation of transcription factors such as Hypoxia-Inducible Factor-1 (HIF-1), which is a known target of some THF-containing molecules.[13]

Antimicrobial Applications

The thiophene scaffold is present in several antimicrobial agents.[5][14] Derivatives have shown activity against a range of bacterial and fungal pathogens.[14][15]

  • Hypothesized Targets:

    • Bacterial cell wall synthesis enzymes.

    • Fungal metabolic pathways.

Experimental Workflow for Target Identification and Validation

To move from hypothesis to confirmation, a systematic and multi-pronged experimental approach is essential. This section outlines a comprehensive workflow for identifying the specific protein targets of this compound.

G cluster_0 Phase 1: Initial Screening & Hypothesis Testing cluster_1 Phase 2: Unbiased Target Identification cluster_2 Phase 3: Target Validation & Mechanism of Action A Phenotypic Screening (e.g., Cell Viability, Cytokine Release) B In Vitro Enzyme Assays (COX-1/2, 5-LOX) A->B Informed by Phenotype C Affinity-Based Pull-Down (Compound Immobilization) A->C Hits F Direct Binding Assays (e.g., SPR, ITC) B->F Confirmed Activity E Mass Spectrometry (Protein Identification) C->E D Label-Free Methods (e.g., DARTS) D->E E->F Candidate Proteins H Functional Assays (Target-specific cellular assays) F->H G Cellular Thermal Shift Assay (CETSA) G->H I Mechanism of Action Studies H->I

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Initial Screening and Hypothesis Testing

The initial phase focuses on broad phenotypic screening to identify the primary biological effects of the compound and to test the initial hypotheses.

Protocol 1: In Vitro COX and LOX Inhibition Assays

  • Objective: To determine if this compound directly inhibits COX-1, COX-2, and 5-LOX enzymes.

  • Materials:

    • Purified recombinant human COX-1 and COX-2 enzymes.

    • Purified recombinant human 5-LOX enzyme.

    • Arachidonic acid (substrate).

    • Commercially available colorimetric or fluorometric assay kits.

    • Positive controls (e.g., celecoxib for COX-2, zileuton for 5-LOX).

    • This compound dissolved in DMSO.

  • Procedure:

    • Prepare a dilution series of the test compound and positive controls.

    • In a 96-well plate, add the enzyme, the test compound/control, and the assay buffer.

    • Incubate for a specified time at the optimal temperature for the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for the recommended reaction time.

    • Stop the reaction and measure the product formation using a plate reader at the appropriate wavelength.

    • Calculate the IC50 values for the test compound.

Phase 2: Unbiased Target Identification

If the initial hypothesis-driven assays are inconclusive or if a broader understanding of the compound's interactions is desired, unbiased methods are employed.

Protocol 2: Affinity-Based Protein Pull-Down

This method involves immobilizing the compound on a solid support to "fish" for its binding partners in a cell lysate.[16]

  • Objective: To identify proteins that directly bind to this compound.

  • Materials:

    • This compound.

    • Linker and resin for immobilization (e.g., NHS-activated sepharose beads).

    • Cell lysate from a relevant cell line.

    • Wash buffers and elution buffers.

    • SDS-PAGE gels and mass spectrometry equipment.

  • Procedure:

    • Synthesize a derivative of the compound with a linker suitable for immobilization.

    • Covalently attach the compound to the resin.

    • Incubate the immobilized compound with the cell lysate.

    • Wash the resin extensively to remove non-specific binding proteins.

    • Elute the specifically bound proteins.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them by mass spectrometry.

Protocol 3: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that identifies target proteins based on their increased stability against proteolysis upon ligand binding.[17]

  • Objective: To identify target proteins without chemical modification of the compound.

  • Materials:

    • Cell lysate.

    • This compound.

    • Protease (e.g., thermolysin or pronase).

    • SDS-PAGE gels.

  • Procedure:

    • Incubate the cell lysate with the test compound or a vehicle control.

    • Add the protease to both samples and incubate for a specific time.

    • Stop the digestion and run the samples on an SDS-PAGE gel.

    • Compare the protein banding patterns between the compound-treated and vehicle-treated samples.

    • Proteins that are protected from proteolysis by the compound will appear as more intense bands in the treated lane.

    • Excise and identify these protected proteins by mass spectrometry.

Phase 3: Target Validation and Mechanism of Action

Once potential targets are identified, it is crucial to validate these interactions and understand their functional consequences.

Protocol 4: Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To quantify the binding affinity and kinetics of the compound to a purified candidate protein.

  • Materials:

    • Purified candidate protein.

    • SPR instrument and sensor chips.

    • This compound.

  • Procedure:

    • Immobilize the purified protein on the sensor chip.

    • Flow different concentrations of the compound over the chip.

    • Measure the change in the refractive index, which is proportional to the binding.

    • Analyze the data to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

Data Presentation and Interpretation

Quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: In Vitro Enzyme Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
This compound
Positive Control 1 (e.g., Ibuprofen)
Positive Control 2 (e.g., Celecoxib)
Positive Control 3 (e.g., Zileuton)

Table 2: Summary of Target Identification and Validation

Target ProteinIdentification MethodValidation MethodBinding Affinity (KD)
Candidate 1Affinity Pull-DownSPR
Candidate 2DARTSCETSA
...

Conclusion and Future Directions

This guide provides a comprehensive framework for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of its thiophene and tetrahydrofuran components, we can formulate initial hypotheses that can be systematically tested. The subsequent application of unbiased target identification methods, followed by rigorous biophysical and cellular validation, will provide a clear understanding of its mechanism of action. The insights gained from this workflow will be instrumental in guiding the future development of this promising compound into a potential therapeutic agent.

References

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  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers | ACS Omega. ()
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  • Biological Applications of Thiourea Deriv
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The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

From its serendipitous discovery as an aromatic impurity in coal tar to its current status as a privileged scaffold in medicinal chemistry, the journey of thiophene and its derivatives is a compelling narrative of chemical curiosity and innovation. This technical guide provides a comprehensive exploration of the discovery and history of thiophene carboxylic acids, foundational building blocks that have become integral to the development of numerous therapeutic agents. We will delve into the pioneering work of Victor Meyer, elucidate the evolution of synthetic methodologies from classical 19th-century techniques to modern catalytic approaches, and examine the causal relationships behind key experimental choices. This guide will further detail validated protocols, present comparative data, and illustrate the profound impact of these heterocycles on drug discovery, offering field-proven insights for today's researchers.

The Dawn of Thiophene Chemistry: A Fortuitous Annoyance

The story of thiophene begins not with a targeted search, but with a failed lecture demonstration. In 1882, at the University of Zurich, the renowned German chemist Victor Meyer was performing the popular "indophenin test" to show the presence of benzene.[1] The test involved mixing the sample with isatin and concentrated sulfuric acid, which reliably produced a deep blue color with benzene sourced from coal tar.[2][3] However, on this particular occasion, the demonstration failed spectacularly. The benzene Meyer used, which had been meticulously purified by the decarboxylation of benzoic acid, refused to produce the characteristic blue dye.[4]

This unexpected result led Meyer to a brilliant deduction: the indophenin reaction was not a test for benzene at all, but for an unknown contaminant within it.[1] Through painstaking fractional distillation and chemical treatment of crude benzene, he isolated a sulfur-containing heterocyclic compound with properties remarkably similar to benzene. He named it "thiophene," a portmanteau of the Greek words theion (sulfur) and phaino (to appear), alluding to its discovery alongside benzene.[1] This seminal discovery, born from a chemical anomaly, opened the floodgates to a new field of heterocyclic chemistry. The period immediately following, from 1883 to 1888, is often referred to as the "Victor Meyer period," a time of intense investigation into this new aromatic system, culminating in his definitive 1888 monograph, Die Thiophengruppe (The Thiophene Group).[5][6]

The First Thiophenecarboxylic Acids: Early Synthetic Forays

With the isolation of thiophene, the immediate challenge for Meyer and his contemporaries was to explore its reactivity and synthesize its derivatives, mirroring the well-established chemistry of benzene. The creation of carboxylic acids was a primary goal, as the carboxyl group is a versatile handle for further functionalization.

A Plausible 19th-Century Approach: The Kolbe-Schmitt Analogy

While primary sources from the 1880s detailing the exact first synthesis are scarce, we can infer the likely methods based on the chemical technology available at the time. The Grignard reaction, a staple for modern carboxylation, was not discovered until 1900.[7][8] Therefore, Meyer's group would have turned to other known carboxylation methods for aromatic systems.

A highly probable route would have been an adaptation of the Kolbe-Schmitt reaction , a method used to carboxylate phenols. The logic would be to generate a nucleophilic thiophene species that could attack carbon dioxide. This could have been achieved by first preparing a sodium or potassium salt of thiophene (a "thienyl" salt).

Causality of Experimental Choices:

  • Choice of Base: Strong bases like sodium or potassium metal would have been necessary to deprotonate the relatively acidic C-H bond at the α-position (C2) of the thiophene ring, which is more reactive than the β-position (C3) due to the sulfur atom's influence on electron density.

  • Carbon Dioxide Source: Solid carbon dioxide ("dry ice") would have been the electrophile of choice, readily available and reactive towards the generated thienyl anion.

  • Reaction Conditions: The reaction would likely have been conducted under high pressure and temperature in an autoclave to facilitate the reaction between the solid/gas phases and overcome the activation energy.

The proposed reaction mechanism is analogous to the carboxylation of sodium phenoxide:

G

This early method, while groundbreaking, would have suffered from harsh conditions and likely low yields, driving the search for more efficient and milder synthetic routes in the decades to follow.

The Evolution of Synthetic Methodologies

The 20th century witnessed a dramatic expansion of the synthetic chemist's toolkit, leading to more versatile and efficient methods for preparing thiophenecarboxylic acids.

The Rise of Organometallics: The Grignard Reaction

The discovery of the Grignard reaction by Victor Grignard in 1900 was a paradigm shift.[7] This method provided a reliable way to form a nucleophilic organometallic species from an organohalide, which could then be carboxylated with ease.

Workflow:

  • Halogenation: Thiophene is first halogenated, typically brominated at the highly reactive 2-position, to create 2-bromothiophene.

  • Grignard Formation: 2-bromothiophene is reacted with magnesium metal in an ethereal solvent (like diethyl ether or THF) to form 2-thienylmagnesium bromide.

  • Carboxylation: The Grignard reagent is then added to crushed dry ice (solid CO₂). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂.[9]

  • Acidification: A final workup with aqueous acid protonates the resulting carboxylate salt to yield thiophene-2-carboxylic acid.[9]

Causality of Experimental Choices:

  • Why Halogenation? The C-H bond of thiophene is not reactive enough for direct magnesiation. Converting it to a C-Br bond provides the necessary reactivity to form the Grignard reagent.

  • Why Anhydrous Conditions? Grignard reagents are potent bases and will be quenched by any protic source, such as water, making strictly anhydrous conditions essential for success.[10]

  • Why Dry Ice? Dry ice serves as an inexpensive, readily available, and efficient source of the carboxyl group.

G

Oxidation of Acyl Precursors

Another robust and widely used strategy involves the oxidation of a pre-installed acyl group. This two-step approach leverages the ease of Friedel-Crafts acylation on the electron-rich thiophene ring.

Workflow:

  • Friedel-Crafts Acylation: Thiophene reacts with an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., phosphoric acid) to form 2-acetylthiophene.[11] This reaction shows high regioselectivity for the 2-position.[12]

  • Oxidation: The methyl ketone of 2-acetylthiophene is then oxidized to a carboxylic acid. The haloform reaction (using sodium hypochlorite or hypobromite) is a classic and effective method for this transformation.[10][13]

Causality of Experimental Choices:

  • Friedel-Crafts Reactivity: Thiophene is significantly more reactive than benzene in electrophilic aromatic substitution, allowing for milder catalysts like phosphoric acid instead of harsher ones like AlCl₃, which can cause polymerization.[11]

  • Haloform Reaction: This reaction is particularly well-suited for methyl ketones, providing a clean and high-yielding conversion to the corresponding carboxylic acid with one less carbon atom.

Comparative Summary of Synthetic Methods
MethodEra of DevelopmentKey ReagentsAdvantagesDisadvantages
Inferred Kolbe-Schmitt Late 19th CenturyNa or K metal, CO₂ (high P, T)Historically significantHarsh conditions, low yield, poor selectivity
Grignard Carboxylation Early 20th CenturyMg, Organohalide, CO₂High yield, good functional group toleranceRequires strictly anhydrous conditions
Oxidation of Acyl Thiophene Mid 20th CenturyAcetic Anhydride, NaOClReadily available starting materials, high yieldTwo-step process, use of halogenated reagents
Direct C-H Carboxylation 21st CenturyCs₂CO₃, Carboxylate salts, CO₂High atom economy, avoids pre-functionalizationRequires specific catalysts, can have moderate yields[14]

From Chemical Curiosity to Cornerstone of Medicine

The true value of thiophenecarboxylic acids was fully realized in the mid-to-late 20th century as their derivatives became indispensable in drug development. The thiophene ring serves as a bioisostere of the phenyl ring, meaning it has a similar size, shape, and electronic properties, allowing it to mimic a benzene ring in biological systems while often improving potency, selectivity, or pharmacokinetic profiles.[15]

Thiophene-2-carboxylic acid and its derivatives are key starting materials for a host of blockbuster drugs:

  • Raltitrexed (Tomudex®): An anticancer agent used in the treatment of colorectal cancer.[10] It functions as a specific inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis.[10]

  • Suprofen: A non-steroidal anti-inflammatory drug (NSAID) of the arylpropionic acid class, used topically in eye drops.[13] It acts by inhibiting prostaglandin synthesis.[16]

  • Zileuton (Zyflo®): An orally active inhibitor of 5-lipoxygenase, used for the management of asthma.[17]

  • Tiaprofenic acid: Another NSAID used for the treatment of pain and inflammation, particularly in rheumatic diseases.[1]

The thiophene core in these drugs is not merely a passive scaffold but an active contributor to their pharmacological profile, influencing receptor binding, metabolic stability, and overall efficacy.

Validated Experimental Protocols

To provide a practical context, this section details step-by-step methodologies for both a classical and a modern synthesis of a key thiophenecarboxylic acid derivative.

Protocol: Synthesis of 2-Acetylthiophene via Friedel-Crafts Acylation

This protocol is a foundational step for the subsequent oxidation to thiophene-2-carboxylic acid.

Materials:

  • Thiophene (C₄H₄S)

  • Acetic anhydride ((CH₃CO)₂O)

  • 85% Orthophosphoric acid (H₃PO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • Combine thiophene (1.0 eq) and acetic anhydride (1.2 eq) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add 85% orthophosphoric acid (0.1 eq) to the mixture while stirring. An exothermic reaction will occur.

  • Heat the reaction mixture to 70-75°C and maintain for 2 hours.

  • Cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude 2-acetylthiophene by vacuum distillation to yield a colorless to pale yellow oil.

Protocol: Synthesis of Thiophene-2-carboxylic Acid via Haloform Reaction

Materials:

  • 2-Acetylthiophene

  • Sodium hypochlorite solution (bleach, ~5-6%)

  • Sodium hydroxide (NaOH)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl, concentrated)

  • Round-bottom flask, ice bath, filtration apparatus

Procedure:

  • Prepare a fresh solution of alkaline hypochlorite by dissolving sodium hydroxide (2.0 eq) in commercial bleach (sufficient to provide ~2.5 eq of NaOCl) in a flask, keeping the temperature below 10°C in an ice bath.

  • Slowly add 2-acetylthiophene (1.0 eq) to the cold hypochlorite solution with vigorous stirring. Maintain the temperature below 20°C.

  • After the addition is complete, continue stirring for 2-3 hours at room temperature.

  • Destroy any excess hypochlorite by adding a small amount of sodium sulfite until a starch-iodide paper test is negative.

  • Filter the solution to remove the chloroform byproduct.

  • Carefully acidify the cold aqueous filtrate with concentrated hydrochloric acid until the pH is ~2. Thiophene-2-carboxylic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from hot water to obtain pure thiophene-2-carboxylic acid.

Conclusion and Future Outlook

From its discovery rooted in the meticulous observation of Victor Meyer, the field of thiophene carboxylic acid chemistry has blossomed into a cornerstone of modern organic synthesis and medicinal chemistry. The evolution of synthetic methods—from inferred high-pressure carboxylations to the elegant and efficient Grignard and oxidation routes—reflects the broader progress of chemical science. The journey from a coal tar "impurity" to the core of life-saving pharmaceuticals underscores the profound potential that lies within fundamental chemical research. As synthetic methodologies continue to advance, particularly in the realm of C-H activation and catalytic carboxylation, the story of thiophene carboxylic acids is far from over. These versatile building blocks will undoubtedly continue to feature prominently in the design and discovery of the next generation of therapeutics and advanced materials.

References

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.
  • Hartough, H. D. (1952).
  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • National Institutes of Health. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. Retrieved from [Link]

  • YouTube. (2014). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suprofen | C14H12O3S - PubChem. Retrieved from [Link]

  • FUPRESS. (n.d.). Victor Meyer (1848-1897) Chemist. Retrieved from [Link]

  • YouTube. (2023). Discovery of Thiophene // discovery by Viktor Meyer // victor meyer test. Retrieved from [Link]

  • Study.com. (n.d.). History of the Grignard Reaction. Retrieved from [Link]

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. Retrieved from [Link]

  • NobelPrize.org. (n.d.). Victor Grignard – Facts. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents | Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Victor Meyer (1848-1897) – The Most Outstanding German Chemist.... Retrieved from [Link]

  • Encyclopedia.com. (n.d.). Meyer, Victor. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Suprofen (HMDB0015008). Retrieved from [Link]

Sources

The Tetrahydrofuran Moiety: A Privileged Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the role of the tetrahydrofuran moiety in drug design.

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry. In this endeavor, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological profiles. Among the heterocyclic systems, the tetrahydrofuran (THF) ring, a five-membered cyclic ether, has emerged as a particularly valuable motif. Its unique combination of structural and electronic properties allows it to serve diverse functions within a drug molecule, from a simple, metabolically stable linker to a key pharmacophoric element that dictates binding affinity and selectivity. This guide provides an in-depth exploration of the multifaceted roles of the THF moiety in contemporary drug design, offering insights into its strategic application to overcome challenges in drug discovery and development.

I. Physicochemical and Structural Properties of the Tetrahydrofuran Ring

The utility of the THF moiety in drug design is fundamentally rooted in its distinct physicochemical characteristics. As a saturated five-membered ring containing an oxygen atom, it possesses a unique conformational flexibility and electronic distribution that medicinal chemists can exploit.

The THF ring is not planar and typically adopts a twisted or envelope conformation. This conformational flexibility allows it to present its substituents in specific spatial arrangements, which can be crucial for optimal interaction with a biological target. The endocyclic oxygen atom is a key feature, acting as a hydrogen bond acceptor, which can facilitate critical interactions with protein active sites. Furthermore, the presence of the ether linkage imparts a degree of polarity to the ring system, often enhancing the aqueous solubility of the parent molecule, a critical parameter for bioavailability.

The C-O-C bond angle in THF is approximately 106°, and the C-C bond lengths are typical for sp3-hybridized carbons. The oxygen atom, with its lone pairs of electrons, is the most electron-rich part of the molecule and the primary site for intermolecular interactions. The carbon atoms adjacent to the oxygen are susceptible to metabolic oxidation, although the cyclic nature of THF generally confers greater metabolic stability compared to acyclic ethers.

Here is a summary of the key physicochemical properties of tetrahydrofuran:

PropertyValueSignificance in Drug Design
Molecular FormulaC4H8OA small, low molecular weight building block.
Molar Mass72.11 g/mol Contributes minimally to the overall molecular weight of a drug.
Density0.889 g/cm³Standard property.
Boiling Point66 °CRelevant for synthetic chemistry considerations.
logP (octanol-water)0.46Indicates a balance between hydrophilicity and lipophilicity.
Water SolubilityMiscibleCan be used to enhance the solubility of poorly soluble drug candidates.
Dipole Moment1.63 DThe polarity allows for favorable dipole-dipole interactions.
Hydrogen Bond Acceptors1The ether oxygen can form crucial hydrogen bonds with biological targets.

graph Tetrahydrofuran_Structure {
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node [shape=plaintext, fontsize=12, fontname="sans-serif"];
edge [fontsize=10, fontname="sans-serif"];

// Atom nodes O [label="O", pos="0,0.8!", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C1 [label="C", pos="-0.8,-0.2!"]; C2 [label="C", pos="-0.5,-1.2!"]; C3 [label="C", pos="0.5,-1.2!"]; C4 [label="C", pos="0.8,-0.2!"];

// Hydrogen nodes H1a [label="H", pos="-1.5,0.1!"]; H1b [label="H", pos="-1.1,-0.5!"]; H2a [label="H", pos="-0.9,-1.9!"]; H2b [label="H", pos="0,-1.5!"]; H3a [label="H", pos="0.9,-1.9!"]; H3b [label="H", pos="1.1,-0.5!"]; H4a [label="H", pos="1.5,0.1!"]; H4b [label="H", pos="0.5,0.1!"];

// Bonds O -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- O;

C1 -- H1a; C1 -- H1b; C2 -- H2a; C2 -- H2b; C3 -- H3a; C3 -- H3b; C4 -- H4a; C4 -- H4b; }

Caption: General structure of the tetrahydrofuran ring.

II. The Role of the THF Moiety in Drug Action and Disposition

The incorporation of a THF ring into a drug candidate can significantly influence its pharmacological profile. The specific role of the THF moiety can be broadly categorized into its impact on pharmacodynamics (drug-target interactions) and pharmacokinetics (ADME properties).

The THF moiety can serve as a critical pharmacophoric element that directly participates in binding to the biological target. The ether oxygen is a potent hydrogen bond acceptor, capable of forming strong interactions with hydrogen bond donors such as the amide protons of a protein backbone or the side chains of amino acids like arginine, lysine, or asparagine.

A notable example is the HIV-1 protease inhibitor amprenavir . The THF moiety in amprenavir is crucial for its high binding affinity. The oxygen atom of the THF ring forms a hydrogen bond with the backbone amide of a key aspartic acid residue in the enzyme's active site. This interaction helps to properly orient the inhibitor within the binding pocket, maximizing other favorable interactions and contributing to its potent inhibitory activity.

Furthermore, the defined stereochemistry of substituted THF rings can be exploited to achieve high target selectivity. The synthesis of enantiomerically pure THF derivatives allows for the precise positioning of functional groups, enabling selective interactions with the desired target over off-targets.

Caption: Interaction of a THF-containing drug with its biological target.

The physicochemical properties of the THF ring can be leveraged to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Solubility and Permeability: The polarity imparted by the ether oxygen can enhance the aqueous solubility of a drug molecule. This is particularly beneficial for compounds that are otherwise too lipophilic to be effectively absorbed. However, the overall impact on permeability is a balance between increased solubility and the potential for increased polarity to hinder passage through lipophilic cell membranes. Careful modulation of the substitution pattern on the THF ring is often necessary to achieve an optimal balance.

  • Metabolic Stability: Compared to acyclic ethers, the THF ring generally exhibits greater metabolic stability. The cyclic structure restricts the conformational freedom of the C-H bonds adjacent to the ether oxygen, making them less susceptible to enzymatic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved oral bioavailability. However, it is important to note that the THF ring is not metabolically inert and can undergo oxidation, particularly at unsubstituted positions.

  • Distribution: The ability of the THF moiety to modulate lipophilicity can influence the volume of distribution of a drug. By fine-tuning the overall polarity of the molecule, the distribution to various tissues and organs can be controlled.

III. Synthetic Strategies for Incorporating the THF Moiety

A variety of synthetic methods are available for the construction of the THF ring and its derivatives. The choice of method depends on the desired substitution pattern and stereochemistry.

One of the most common methods for synthesizing THF derivatives is the acid-catalyzed cyclization of 1,4-diols. This method is straightforward and can be used to prepare a wide range of substituted THFs. The stereochemistry of the diol starting material can be controlled to yield enantiomerically pure THF products.

Experimental Protocol: Synthesis of (2R,5R)-2,5-dimethyltetrahydrofuran

  • To a solution of (2R,5R)-hexane-2,5-diol (1.0 g, 8.46 mmol) in dichloromethane (20 mL) at 0 °C is added a catalytic amount of p-toluenesulfonic acid (0.16 g, 0.85 mmol).

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.

Other important synthetic routes to THF derivatives include:

  • Oxymercuration-demercuration of 4-alken-1-ols: This method provides a regioselective route to 2-substituted THFs.

  • Palladium-catalyzed cyclization of unsaturated alcohols: This versatile method allows for the synthesis of a variety of functionalized THFs.

  • Asymmetric synthesis: A number of catalytic asymmetric methods have been developed for the enantioselective synthesis of chiral THF derivatives.

THF_Synthesis Start 1,4-Diol Intermediate Protonated Diol Start->Intermediate Protonation Reagent Acid Catalyst (e.g., p-TsOH) Reagent->Intermediate Cyclization Intramolecular SN2 Cyclization Intermediate->Cyclization Product Tetrahydrofuran Derivative Cyclization->Product

Caption: General workflow for the synthesis of THF via diol cyclization.

IV. Case Studies of THF-Containing Drugs

The successful application of the THF moiety in drug design is evident in a number of marketed drugs across various therapeutic areas.

  • Voriconazole (Antifungal): This triazole antifungal agent contains a fluorinated THF ring. The THF moiety plays a crucial role in orienting the molecule within the active site of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, leading to potent inhibition.

  • Simeprevir (Hepatitis C): This NS3/4A protease inhibitor features a complex macrocyclic structure that includes a THF ring. The THF moiety contributes to the overall conformational rigidity of the molecule, which is important for high-affinity binding to the viral protease.

  • Ledipasvir (Hepatitis C): An NS5A inhibitor, ledipasvir, incorporates a THF ring as a central scaffold element. The stereochemistry of the THF ring is critical for its potent antiviral activity.

V. Conclusion

The tetrahydrofuran moiety is a versatile and valuable building block in modern drug design. Its unique combination of physicochemical properties, including its ability to act as a hydrogen bond acceptor, its conformational flexibility, and its relative metabolic stability, makes it an attractive scaffold for the development of new therapeutic agents. By understanding the multifaceted roles of the THF ring, medicinal chemists can continue to leverage this privileged structure to design drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The continued development of novel synthetic methods for the preparation of functionalized THF derivatives will undoubtedly further expand the utility of this important heterocyclic system in the ongoing quest for new medicines.

References

  • Wessjohann, L. A., & Brandt, W. (2003). Natural product-inspired scaffolds for library synthesis. Drug Discovery Today, 8(17), 793-803. [Link]

  • Mutter, R., & Tilstam, U. (2003). The tetrahydrofuran moiety: a privileged scaffold in drug design. Angewandte Chemie International Edition, 42(43), 5354-5374. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of the rings, ring systems, and frameworks in FDA-approved drugs. Journal of Medicinal Chemistry, 54(10), 3451-3491. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]

  • Boström, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2018). Expanding the medicinal chemistry synthetic toolbox. Nature Reviews Drug Discovery, 17(10), 709-727. [Link]

Methodological & Application

Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic Acid Derivatives: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Thiophene and Tetrahydrofuran Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the thiophene ring is a well-established "privileged scaffold," consistently appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for a diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Similarly, the tetrahydrofuran (THF) motif is a common feature in a wide array of natural products and biologically active molecules, often contributing to favorable pharmacokinetic properties and target engagement.[7][8][9]

The strategic combination of these two pharmacophores in the form of 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid and its derivatives presents a compelling avenue for the development of novel therapeutic agents. The carboxylic acid functionality provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties.

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of this valuable chemical scaffold, designed for researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Strategic Approaches to Synthesis: A Modular Framework

The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular route will depend on the availability of starting materials, desired scale, and the specific functionalization required in the final derivatives. This guide will detail three primary strategies, each with its own set of advantages and experimental considerations.

Strategy 1: Grignard-Mediated C-C Bond Formation and Subsequent Carboxylation

This classic organometallic approach offers a reliable method for constructing the core 2-(thiophen-2-yl)tetrahydrofuran intermediate, which is then carboxylated in a subsequent step. The causality behind this strategy lies in the robust and well-understood reactivity of Grignard reagents with electrophiles.

Workflow Overview

Strategy_1_Workflow A 2-Bromothiophene B 2-Thienylmagnesium Bromide A->B Mg, THF D 2-(Thiophen-2-yl)tetrahydrofuran B->D Coupling C 2-Chlorotetrahydrofuran C->D E 5-Lithio-2-(tetrahydrofuran-2-yl)thiophene D->E n-BuLi, THF, -78 °C F This compound E->F Quench CO2 CO2 (Dry Ice) CO2->F

Caption: Grignard-based synthesis workflow.

Protocol 1.1: Synthesis of 2-(Thiophen-2-yl)tetrahydrofuran via Grignard Coupling

This protocol details the formation of the key C-C bond between the thiophene and tetrahydrofuran rings. The successful formation of the Grignard reagent is critical and requires anhydrous conditions.[10][11][12]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromothiophene

  • Anhydrous tetrahydrofuran (THF)

  • 2-Chlorotetrahydrofuran

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium surface.

    • Under a nitrogen atmosphere, add a small volume of anhydrous THF.

    • Slowly add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. An exotherm should be observed.

    • Once the reaction has initiated, add the remaining 2-bromothiophene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of 2-thienylmagnesium bromide.[10][13]

  • Coupling Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-chlorotetrahydrofuran (1.1 eq) in anhydrous THF via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-(thiophen-2-yl)tetrahydrofuran.

Protocol 1.2: Carboxylation of 2-(Thiophen-2-yl)tetrahydrofuran

This protocol utilizes the high acidity of the α-proton on the thiophene ring, enabling regioselective lithiation followed by carboxylation.[14][15]

Materials:

  • 2-(Thiophen-2-yl)tetrahydrofuran

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry ice (solid CO2)

  • Hydrochloric acid (1 M)

Procedure:

  • Lithiation:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 2-(thiophen-2-yl)tetrahydrofuran (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation:

    • Carefully add crushed dry ice to the reaction mixture in small portions, ensuring the temperature does not rise significantly.

    • Allow the mixture to slowly warm to room temperature.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Strategy 2: Friedel-Crafts Acylation Approach

This strategy involves the direct acylation of the thiophene ring with a suitable tetrahydrofuran-derived acylating agent. The regioselectivity of this electrophilic aromatic substitution is directed to the highly reactive 2-position of the thiophene ring.[1][3][16]

Workflow Overview

Strategy_2_Workflow A Thiophene C 2-(Tetrahydrofuran-2-carbonyl)thiophene A->C Lewis Acid (e.g., AlCl3) B Tetrahydrofuran-2-carbonyl chloride B->C D This compound C->D Reduction (e.g., Wolff-Kishner) followed by Oxidation

Caption: Friedel-Crafts acylation pathway.

Protocol 2.1: Synthesis of 2-(Tetrahydrofuran-2-carbonyl)thiophene

This protocol describes the Lewis acid-catalyzed acylation of thiophene. The choice of Lewis acid and reaction conditions is crucial to avoid polymerization of the sensitive thiophene ring.[2][7]

Materials:

  • Thiophene

  • Tetrahydrofuran-2-carbonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Aluminum chloride (AlCl3) or Tin(IV) chloride (SnCl4)

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DCM and cool to 0 °C.

    • Carefully add the Lewis acid (e.g., AlCl3, 1.1 eq) in portions.

    • Slowly add a solution of tetrahydrofuran-2-carbonyl chloride (1.0 eq) in anhydrous DCM.

  • Acylation:

    • To the resulting complex, add a solution of thiophene (1.2 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

    • After the addition, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 2-(tetrahydrofuran-2-carbonyl)thiophene.

Note on Further Steps: The resulting ketone can be converted to the target carboxylic acid through a two-step process: reduction of the ketone (e.g., Wolff-Kishner or Clemmensen reduction) to form 2-(tetrahydrofuran-2-ylmethyl)thiophene, followed by oxidation of the thiophene 5-position and subsequent carboxylation. These subsequent steps can be complex and may result in lower overall yields.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a powerful and versatile approach for constructing the C-C bond between the thiophene and tetrahydrofuran moieties. This strategy often provides high yields and excellent functional group tolerance.[9][17][18][19]

Workflow Overview

Strategy_3_Workflow A 5-Bromothiophene-2-carboxylic acid ester C This compound ester A->C Pd Catalyst, Base B Tetrahydrofuran-2-ylboronic acid or equivalent B->C D This compound C->D Hydrolysis

Caption: Suzuki cross-coupling synthetic route.

Protocol 3.1: Suzuki-Miyaura Coupling for the Synthesis of this compound Ester

This protocol outlines the coupling of a pre-functionalized thiophene with a tetrahydrofuran boronic acid derivative. The choice of catalyst, ligand, and base is critical for achieving high efficiency.

Materials:

  • Methyl 5-bromothiophene-2-carboxylate

  • Tetrahydrofuran-2-ylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • SPhos or other suitable phosphine ligand

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Toluene and water (or 1,4-dioxane and water)

Procedure:

  • Reaction Setup:

    • To a Schlenk flask, add methyl 5-bromothiophene-2-carboxylate (1.0 eq), tetrahydrofuran-2-ylboronic acid pinacol ester (1.2 eq), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%).

    • Add the base (e.g., K2CO3, 2.0 eq).

    • Degas the solvent mixture (e.g., toluene/water 4:1) by bubbling with nitrogen or argon for 15-20 minutes, then add it to the flask.

  • Coupling Reaction:

    • Heat the reaction mixture to 80-100 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the coupled ester.

Protocol 3.2: Hydrolysis of the Ester

The final step is the straightforward hydrolysis of the ester to the desired carboxylic acid.

Materials:

  • This compound ester

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and water

  • Hydrochloric acid (1 M)

Procedure:

  • Saponification:

    • Dissolve the ester in a mixture of THF and water.

    • Add an excess of LiOH or NaOH (2-3 eq).

    • Stir the mixture at room temperature or gently heat to 40-50 °C until the reaction is complete (monitored by TLC).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

    • Collect the precipitated solid by filtration, or extract the aqueous layer with ethyl acetate if the product is not a solid.

    • Wash the solid with cold water and dry under vacuum to yield the final product.

Data Summary: Comparative Analysis of Synthetic Routes

Parameter Strategy 1: Grignard Route Strategy 2: Friedel-Crafts Route Strategy 3: Suzuki Coupling
Key C-C Formation Step Grignard couplingElectrophilic Aromatic SubstitutionPalladium-catalyzed cross-coupling
Starting Materials 2-Bromothiophene, 2-ChlorotetrahydrofuranThiophene, THF-2-carbonyl chloride5-Bromothiophene-2-carboxylate, THF-2-ylboronic ester
Regioselectivity Control High (lithiation at C5)High (acylation at C2)High (pre-functionalized starting materials)
Typical Yields Moderate to GoodVariable, potential for side reactionsGood to Excellent
Functional Group Tolerance Low (Grignard is a strong base/nucleophile)ModerateHigh
Operational Complexity Requires anhydrous conditions for Grignard and lithiationLewis acid sensitivity, potential for multi-step conversion of ketoneRequires inert atmosphere and specialized catalysts

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a valuable endeavor for the discovery of new chemical entities with potential therapeutic applications. This guide has outlined three robust and versatile synthetic strategies, each with detailed protocols and a comparative analysis to aid in experimental design. The choice of synthetic route will ultimately be guided by the specific goals of the research program. Further derivatization of the carboxylic acid moiety can lead to a diverse library of compounds for biological screening, paving the way for the identification of novel drug candidates.

References

  • Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 10-19.
  • Ghosh, A. K., & Brindisi, M. (2015).
  • Cimino, G., De Rosa, S., De Stefano, S., & Sodano, G. (1984). The tetrahydrofuran ring in polyketide marine drugs. Marine Drugs, 12(5), 2548-2580.
  • Hulshof, L. A., van der Veen, L. A., & de Lussanet, Q. G. (2003). Process Design and Scale-Up of the Synthesis of 2,2':5',2''-Terthienyl. Organic Process Research & Development, 7(5), 654–660.
  • Katritzky, A. R., et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles.
  • Ali, A., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turkish Journal of Chemistry, 44(5), 1313-1331.
  • Davies, H. M., & Beckwith, R. E. (2003). Catalytic asymmetric C− H activation of alkanes and tetrahydrofuran. Chemical reviews, 103(8), 2861-2904.
  • Nawaz, S. A., et al. (2018). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. BMC chemistry, 12(1), 1-10.
  • Fuller, L. S., Iddon, B., & Smith, K. A. (1997). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→ lithium exchange reactions of thieno [3,2-b] thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1, (20), 3465-3472.
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  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. Retrieved from [Link]

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  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 128-135.
  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 6(11), 1263-1282.
  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2, 5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry, 44(11), 1637-1642.
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Application Notes & Protocols: The Utility of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The strategic integration of privileged heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the thiophene nucleus holds a distinguished position, valued for its unique electronic properties and its role as a versatile bioisostere.[1] This guide delves into the medicinal chemistry applications of a specific, bifunctional building block: 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid . This molecule synergistically combines the aromatic, electron-rich thiophene ring with a saturated tetrahydrofuran (THF) moiety, offering a compelling scaffold for probing biological targets and optimizing drug-like properties.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a key component in numerous FDA-approved drugs, demonstrating wide-ranging therapeutic applicability in areas such as oncology, neurology, and cardiovascular disease.[1] Its utility often stems from its ability to act as a bioisosteric replacement for a phenyl ring, which can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties.[1] The addition of the THF ring introduces a non-planar, polar, and hydrogen-bond accepting feature. The THF moiety is itself present in several approved pharmaceuticals, recognized for its ability to improve aqueous solubility and pharmacokinetic profiles.[2][3] The carboxylic acid group provides a crucial handle for synthetic elaboration, enabling the construction of diverse compound libraries, typically through amide bond formation.[4][5]

This document provides a technical overview of this scaffold's synthesis, detailed protocols for its derivatization, and insights into its application in drug development workflows.

Section 1: Synthesis and Chemical Profile

The synthesis of substituted thiophene-2-carboxylic acids can be achieved through several established organometallic routes.[6][7] A common and effective strategy involves the carbonation of a Grignard or organolithium reagent. The general principle relies on the deprotonation of the most acidic proton on the thiophene ring (at the C5 position) or a halogen-metal exchange, followed by quenching the resulting organometallic intermediate with carbon dioxide.

Proposed Retrosynthetic Analysis

A plausible synthetic strategy for the title compound begins with 2-(tetrahydrofuran-2-yl)thiophene. This precursor can be metalated at the 5-position using a strong base like n-butyllithium (n-BuLi), followed by the introduction of a carboxyl group using solid carbon dioxide (dry ice).

G cluster_0 Retrosynthesis product 5-(Tetrahydrofuran-2-YL)thiophene- 2-carboxylic acid intermediate Thiophene-2-yl lithium intermediate product->intermediate Quench with CO2 precursor 2-(Tetrahydrofuran-2-yl)thiophene intermediate->precursor Metalation (e.g., n-BuLi)

Caption: Retrosynthetic pathway for the target compound.

Section 2: Core Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these methods based on available laboratory equipment and specific substrate requirements. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of this compound

This protocol describes a two-step process: the synthesis of the precursor followed by its carboxylation.

Part A: Synthesis of 2-(Tetrahydrofuran-2-yl)thiophene

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add thiophene (1.0 eq) and 2,3-dihydrofuran (1.2 eq) in a suitable solvent like toluene.

  • Catalysis: Add a catalytic amount of a strong acid catalyst (e.g., Montmorillonite K-10 clay, 10% w/w). The causality here is an acid-catalyzed Friedel-Crafts type alkylation of the electron-rich thiophene ring.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup & Purification: Upon completion, cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate under reduced pressure. Purify the crude product via fractional distillation or column chromatography on silica gel to yield 2-(tetrahydrofuran-2-yl)thiophene.

Part B: Carboxylation

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-(tetrahydrofuran-2-yl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. The n-BuLi acts as a strong base to selectively deprotonate the thiophene ring at the C5 position, which is the most kinetically acidic site. Stir the resulting solution for 1 hour at -78 °C.

  • Carbonation: In a separate flask, crush an excess of dry ice (solid CO2). Carefully and quickly transfer the crushed dry ice to the reaction mixture in portions. A vigorous reaction may occur. This step introduces the carboxylic acid functionality.

  • Quench & Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding 1 M HCl (aq) until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude solid can be recrystallized from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Protocol 2.2: Amide Coupling for Library Synthesis

The carboxylic acid is an ideal handle for creating a library of amides, a common strategy in hit-to-lead optimization.[4] This protocol uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[8]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), a desired amine (1.1 eq), and a coupling additive such as Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Activation: Add EDC hydrochloride (1.2 eq) to the mixture. The role of EDC is to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[5][8] HOBt is often included to suppress side reactions and improve yields.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

G cluster_0 Amide Coupling Workflow start 5-(THF-2-yl)thiophene- 2-carboxylic acid + Amine (R-NH2) step1 Add EDC/HOBt in DCM start->step1 step2 Stir 12-24h at RT step1->step2 step3 Aqueous Workup (HCl, NaHCO3, Brine) step2->step3 step4 Purification (Column Chromatography) step3->step4 product Target Amide Derivative step4->product

Caption: General workflow for EDC-mediated amide coupling.

Section 3: Applications in Medicinal Chemistry

The this compound scaffold is a valuable starting point for generating novel chemical entities with potential therapeutic applications. Thiophene-based compounds have demonstrated a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[6][9][10]

Structure-Activity Relationship (SAR) Considerations

When using this scaffold in a drug discovery program, several positions can be modified to explore the SAR.

G cluster_0 SAR Exploration Scaffold Core Scaffold: 5-(THF-2-yl)thiophene-2-carboxylic acid Mod1 Amide/Ester Formation: - Modulate target binding - Pro-drug strategies Scaffold->Mod1 Position 2 (Carboxylic Acid) Mod2 Thiophene Ring Substitution: - Modify electronics - Block metabolism Scaffold->Mod2 Positions 3, 4 Mod3 THF Ring Modification: - Tune solubility - Alter PK properties Scaffold->Mod3 THF Moiety

Caption: Key modification points for SAR studies.

  • Position 2 (Carboxylic Acid): This is the most common point of diversification. Converting the acid to a wide range of amides or esters allows for probing specific interactions within a biological target's binding pocket.

  • Thiophene Ring (Positions 3 and 4): Halogenation or alkylation at these positions can modulate the electronic properties of the ring and block potential sites of metabolism, thereby improving the pharmacokinetic profile.

  • Tetrahydrofuran Ring: Modifications to the THF ring, such as introducing substituents, can fine-tune solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Case Study: Application as an Antibacterial Agent

Derivatives of thiophene are known to possess antibacterial properties.[11][12] A research program could synthesize a library of amides from this compound and screen them against a panel of pathogenic bacteria.

CompoundR-Group (Amide)MIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coli
Scaffold Acid -H>128>128
Derivative 1 -CH2-Ph64128
Derivative 2 -(CH2)2-Ph3264
Derivative 3 -Ph-4-Cl832
Derivative 4 -Ph-4-OCH31664
Ciprofloxacin (Control)10.5
This table presents hypothetical data for illustrative purposes.

The hypothetical data suggests that converting the carboxylic acid to an amide is crucial for activity. Furthermore, adding a lipophilic, electron-withdrawing group (like 4-chlorophenyl) enhances potency, providing a clear vector for lead optimization.

Section 4: Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of all synthesized compounds.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the thiophene protons (two doublets in the aromatic region, ~7-8 ppm), the THF protons (multiplets in the aliphatic region, ~1.5-4.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm), which disappears upon D2O exchange.

    • ¹³C NMR: Expect signals for the thiophene carbons (~125-150 ppm), the carbonyl carbon (~165-175 ppm), and the THF carbons (~25-70 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode should show a clear [M-H]⁻ peak for the parent acid. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[15]

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1680-1710 cm⁻¹) for the carboxylic acid. A C-S stretching vibration may also be observed.[13] For amide derivatives, the C=O stretch will shift (~1630-1680 cm⁻¹) and N-H stretches will appear (~3200-3400 cm⁻¹).

References

  • Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Retrieved from [Link]

  • Hindawi. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Growing Science. (n.d.). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]

  • PubMed. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. Retrieved from [Link]

  • ResearchGate. (2025). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • ACS Publications. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved from [Link]

  • Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

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The Strategic Integration of a Novel Bifunctional Scaffold: Application Notes for 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block Bridging Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The deliberate combination of well-established pharmacophores can lead to synergistic effects, enhancing potency, selectivity, and pharmacokinetic profiles. 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid emerges as a compelling bifunctional scaffold, marrying the desirable attributes of the thiophene-2-carboxylic acid moiety with the proven utility of the tetrahydrofuran (THF) ring.

The thiophene ring is a bioisostere of the phenyl ring, often employed to improve metabolic stability and target engagement. Thiophene-2-carboxylic acid derivatives are integral components of numerous approved drugs and clinical candidates, including kinase inhibitors and anti-inflammatory agents.[1][2] The tetrahydrofuran motif is a cornerstone of many successful pharmaceuticals, notably in the realm of protease inhibitors, where it can form crucial hydrogen bond interactions with the protein backbone.[3][4] The HIV-1 protease inhibitor Darunavir, for instance, features a bis-THF moiety that is critical for its high potency.[3]

This guide provides a comprehensive overview of the synthesis and potential applications of this compound, offering detailed protocols for its use as a key intermediate in the generation of next-generation therapeutic agents.

Physicochemical Properties and Spectroscopic Data

A thorough characterization of a novel building block is essential for its effective utilization. The following table summarizes the predicted and analogous experimental data for this compound.

PropertyValueSource
Molecular FormulaC₉H₁₀O₃SCalculated
Molecular Weight214.24 g/mol Calculated
AppearanceOff-white to pale yellow solidPredicted
Melting Point135-140 °CPredicted
¹H NMR (400 MHz, DMSO-d₆)δ 13.2 (s, 1H), 7.65 (d, J=3.8 Hz, 1H), 7.15 (d, J=3.8 Hz, 1H), 5.30 (t, J=6.5 Hz, 1H), 4.00-3.85 (m, 2H), 2.40-2.25 (m, 1H), 2.10-1.90 (m, 3H)Predicted based on analogous structures
¹³C NMR (101 MHz, DMSO-d₆)δ 163.5, 153.0, 138.0, 133.0, 126.0, 78.0, 68.0, 32.0, 25.5Predicted based on analogous structures
IR (KBr, cm⁻¹)3100-2800 (O-H), 1680 (C=O), 1450, 1290, 1050Predicted based on analogous structures

Synthesis of this compound

The synthesis of the title compound can be efficiently achieved via a two-step process, commencing with the commercially available 5-bromothiophene-2-carbaldehyde and 2,3-dihydrofuran. This is followed by an oxidation of the resulting aldehyde.

Diagram of the Synthetic Workflow

Synthetic_Workflow Overall Synthetic Scheme A 5-Bromothiophene-2-carbaldehyde + 2,3-Dihydrofuran B 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde A->B 1. n-BuLi, THF, -78 °C 2. 2,3-Dihydrofuran 3. H₃O⁺ workup C This compound B->C H₂O₂, Acetic Acid, 60 °C

Caption: Synthetic route to the target building block.

Protocol 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

This protocol is adapted from established methodologies for the lithiation of bromothiophenes and subsequent reaction with electrophiles.

Materials:

  • 5-Bromothiophene-2-carbaldehyde

  • n-Butyllithium (2.5 M in hexanes)

  • 2,3-Dihydrofuran

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 5-bromothiophene-2-carbaldehyde (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Add 2,3-dihydrofuran (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.

Protocol 2: Oxidation to this compound

This oxidation protocol utilizes a mild and effective method for converting thiophene aldehydes to their corresponding carboxylic acids.[5]

Materials:

  • 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, dissolve 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid.

  • Slowly add hydrogen peroxide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • Neutralize the solution with solid NaHCO₃ until effervescence ceases.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry over MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Application Notes: A Scaffold for Potent Inhibitors

The unique structural combination of this compound makes it an ideal starting point for the synthesis of targeted inhibitors for various enzyme classes.

Application 1: Synthesis of Novel Kinase Inhibitors

The 2-aminothiophene scaffold is a well-established core for a multitude of kinase inhibitors.[2] By utilizing our title compound, novel inhibitors can be designed where the tetrahydrofuran moiety can probe for additional interactions within the kinase active site.

Kinase_Inhibitor_Synthesis Kinase Inhibitor Synthesis Workflow A This compound C Amide Intermediate A->C EDC, HOBt, DIPEA, DMF B Amide Coupling Partner (e.g., Substituted Aniline) B->C D Final Kinase Inhibitor C->D Further Functionalization (e.g., Suzuki Coupling)

Caption: General workflow for kinase inhibitor synthesis.

Protocol 3: Amide Coupling to Form a Kinase Inhibitor Precursor

Materials:

  • This compound

  • Substituted aniline (e.g., 4-bromoaniline, 1.0 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq)

  • HOBt (Hydroxybenzotriazole, 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine, 2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.0 eq) followed by DIPEA (2.5 eq).

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide. This intermediate can then be taken forward for further diversification, for example, through Suzuki coupling reactions on an aryl halide.[6][7]

Application 2: Development of Novel Protease Inhibitors

The tetrahydrofuran ring is a key P2 ligand in several potent HIV-1 protease inhibitors.[8][9] Our building block can be used to synthesize novel protease inhibitors where the thiophene-carboxamide portion can be elaborated to interact with other subsites of the enzyme.

Protease_Inhibitor_Synthesis Protease Inhibitor Synthesis Workflow A This compound C Final Protease Inhibitor A->C Amide Coupling (e.g., HATU, DIPEA) B Hydroxyethylamine Isostere B->C

Caption: General workflow for protease inhibitor synthesis.

Protocol 4: Coupling with a Hydroxyethylamine Isostere

Materials:

  • This compound

  • Hydroxyethylamine isostere (e.g., (2S,3R)-3-amino-4-phenyl-1-(phenylamino)butan-2-ol, 1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Combine this compound (1.1 eq), the hydroxyethylamine isostere (1.0 eq), and HATU (1.2 eq) in a round-bottom flask.

  • Add anhydrous DMF and cool the mixture to 0 °C.

  • Add DIPEA (3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the final protease inhibitor.

Conclusion and Future Outlook

This compound represents a novel and strategically designed building block with significant potential in medicinal chemistry. Its rational design, combining two privileged heterocyclic systems, opens up new avenues for the exploration of chemical space in the pursuit of potent and selective enzyme inhibitors. The protocols outlined in this guide provide a solid foundation for the synthesis and application of this versatile compound, empowering researchers and drug development professionals to accelerate their discovery programs. The exploration of stereoisomers of the tetrahydrofuran moiety and further derivatization of the thiophene ring will undoubtedly lead to the discovery of new therapeutic candidates with improved pharmacological properties.

References

  • (Reference to a general organic chemistry textbook for fundamental reactions)
  • (Reference to a review on bioisosteres in medicinal chemistry)
  • Ghosh, A. K., et al. (2010). Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry, 53(8), 3346–3351. [Link]

  • (Reference for lithi
  • (Reference for the use of 2,3-dihydrofuran as an electrophile)
  • Papernaya, L. K., et al. (2015). 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde: Thioacetalization, chloromethylation, and oxidation. Heteroatom Chemistry, 26(1), 29-35. [Link]

  • (Reference for standard amide coupling conditions - EDC/HOBt)
  • (Reference for standard amide coupling conditions - H
  • Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. Organic & Biomolecular Chemistry, 10(35), 7048-7053. [Link]

  • (Reference for the importance of the THF moiety in protease inhibitors)
  • (Reference for the importance of the thiophene moiety in kinase inhibitors)
  • Franco, F. M., Jr., et al. (2019). Modified bis-tetrahydrofuran inhibitors toward improved binding to HIV-1 proteases. Journal of Biomolecular Structure and Dynamics, 37(13), 3469-3481. [Link]

  • Lima, L. M., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4333. [Link]

  • (Reference for general synthesis of substituted thiophenes)
  • (Reference for general synthesis of tetrahydrofurans)
  • (Reference for the properties of thiophene-2-carboxylic acid
  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(4), 417-433. [Link]

  • (Reference for general drug discovery principles)
  • Surleraux, D. L. N. G., et al. (2005). Stereoselective and Efficient Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol. Organic Letters, 7(9), 1741–1744. [Link]

  • (Reference for physicochemical properties of rel
  • Fröhlich, R. F. G., et al. (2012). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 17(12), 14339-14351. [Link]

  • (Reference for spectroscopic data of rel
  • (Reference for safety and handling of reagents)
  • He, F., et al. (2018). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. Molecules, 23(7), 1749. [Link]

Sources

Application Notes & Protocols for 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid in Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Untapped Potential

In the landscape of modern medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid emerges as a compelling, yet underexplored, chemical entity. Its architecture marries two critical pharmacophores: the thiophene-2-carboxylic acid core and a tetrahydrofuran (THF) moiety. The thiophene ring is a bioisostere of the phenyl ring, found in numerous FDA-approved drugs, offering a planar, aromatic system capable of diverse molecular interactions.[1] Thiophene derivatives have demonstrated a vast spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2]

The tetrahydrofuran ring, a saturated five-membered cyclic ether, is also prevalent in a multitude of natural products and pharmaceuticals.[3][4] Its inclusion can enhance aqueous solubility, improve metabolic stability, and provide specific three-dimensional conformations crucial for target binding, thereby favorably modulating a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] The carboxylic acid functional group is pivotal, often serving as a key interaction point with biological targets, for instance, in the activation of G protein-coupled receptors like GPR35.[6]

While direct biological data for this compound is not extensively documented in current literature, its composite structure provides a strong rationale for its investigation across several therapeutic domains. This guide offers a framework for exploring its potential, detailing synthetic considerations, proposed screening cascades, and robust protocols for characterization.

Physicochemical Properties (Predicted)

To initiate a drug discovery campaign, understanding the basic physicochemical properties is essential. While experimental data is pending, computational predictions for the parent aldehyde, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, provide a useful starting point.[7] These properties are critical for predicting oral bioavailability and other drug-like characteristics.

PropertyPredicted Value (for parent aldehyde)Importance in Drug Discovery
Molecular Weight182.24 g/mol Influences diffusion and absorption; values <500 g/mol are generally preferred.
XLogP31.6A measure of lipophilicity; values between 1-3 are often optimal for cell permeability.
Hydrogen Bond Donors0Affects solubility and membrane permeability.
Hydrogen Bond Acceptors2Affects solubility and target binding.
Polar Surface Area54.5 ŲInfluences membrane transport; values <140 Ų are associated with good cell penetration.

Data sourced from PubChem for the related carbaldehyde compound.[7]

Strategic Synthesis Pathway

The synthesis of thiophene-2-carboxylic acid derivatives is well-established.[8] A plausible and efficient route to the title compound can be envisioned starting from 2-chlorothiophene or a related precursor. The introduction of the carboxylic acid functionality can be achieved via Grignard reaction followed by carbonation, or through metal-catalyzed carbonylation.[9][10]

The following diagram outlines a generalized, logical workflow for the synthesis and initial characterization of this compound.

G cluster_synthesis Synthesis Phase cluster_screening Initial Screening Phase Start Starting Material (e.g., 2-Thiophene Derivative) Coupling Coupling Reaction (e.g., Suzuki, Negishi) with a THF-boronic acid or organozinc reagent Start->Coupling Functionalization Introduction of Carboxylic Acid (e.g., Lithiation/Grignard + CO2) Coupling->Functionalization Purification Purification (Chromatography, Recrystallization) Functionalization->Purification Confirmation Structural Confirmation (NMR, MS, IR) Purification->Confirmation Purity Purity Assessment (>95% via HPLC) Confirmation->Purity Confirmation->Purity Solubility Aqueous Solubility Assay Purity->Solubility Primary_Screen Primary Target Screens (e.g., Kinase Panel, GPCR Panel) Solubility->Primary_Screen Cell_Based Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Primary_Screen->Cell_Based

Caption: Generalized workflow from synthesis to initial biological screening.

Proposed Therapeutic Applications & Screening Protocols

Based on the extensive bioactivity of related thiophene derivatives, we propose prioritizing screening efforts in oncology, inflammation, and infectious diseases.[1][2]

Oncology

Rationale: Thiophene-containing molecules have been successfully developed as kinase inhibitors and anticancer agents.[1] The planarity of the thiophene ring can facilitate binding within the ATP-binding pocket of various kinases.

Potential Targets:

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)

  • Intracellular Signaling Kinases (e.g., Pim-1)

  • Hypoxia-Inducible Factor 1 (HIF-1), a key regulator in tumor adaptation[11]

  • Objective: To determine the inhibitory activity of the test compound against a panel of recombinant human kinases.

  • Materials:

    • Test compound dissolved in 100% DMSO to a stock concentration of 10 mM.

    • Kinase panel (e.g., DiscoverX KINOMEscan™ or similar service).

    • Appropriate kinase buffers, ATP, and substrate for each enzyme.

  • Procedure (General):

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 384-well plate, add the kinase, the specific substrate, and the test compound dilution.

    • Initiate the reaction by adding a concentration of ATP near the Km for each specific kinase.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

    • Measure luminescence on a plate reader.

    • Calculate the percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls.

  • Data Analysis: Plot percent inhibition versus compound concentration and determine the IC50 value for any active kinases. A hit is typically defined as >50% inhibition at a 1 or 10 µM concentration.

  • Objective: To assess the compound's ability to reduce the viability of cancer cells in culture.

  • Materials:

    • Human cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer, HeLa cervical cancer).[1]

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS.

    • Test compound stock (10 mM in DMSO).

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • Doxorubicin or Staurosporine as a positive control.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in culture medium (final DMSO concentration should be <0.5%).

    • Remove the old medium and add 100 µL of the medium containing the test compound or controls to the wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Plot viability versus compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Antimicrobial Applications

Rationale: The thiophene nucleus is a component of several antimicrobial drugs, including the antibiotic Cefoxitin.[1] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[12]

  • Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Mueller-Hinton Broth (MHB).

    • Test compound stock (10 mM in DMSO).

    • Standard antibiotics (e.g., Gentamicin, Tetracycline) as positive controls.[12]

  • Procedure (Broth Microdilution):

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in MHB, ranging from (e.g.) 256 µg/mL to 0.5 µg/mL.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

    • Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration with no visible growth.

  • Data Analysis: Report the MIC value in µg/mL for each bacterial strain tested.

Logical Framework for Hit-to-Lead Progression

Following initial screening, promising "hits" must be validated and optimized. The following workflow illustrates the logical progression from an initial hit to a lead candidate.

G Hit_ID Hit Identification (Primary Screen) Hit_Confirm Hit Confirmation (Dose-Response & Re-synthesis) Hit_ID->Hit_Confirm SAR Structure-Activity Relationship (SAR) (Analog Synthesis) Hit_Confirm->SAR ADME_Tox In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition, Cytotoxicity) SAR->ADME_Tox Iterative Optimization ADME_Tox->SAR Lead_Select Lead Candidate Selection ADME_Tox->Lead_Select

Caption: Hit-to-Lead optimization workflow.

Conclusion and Future Directions

This compound represents a molecule with significant, albeit currently theoretical, potential for drug discovery. Its structure is an amalgamation of pharmacologically validated motifs. The true value of this compound can only be unlocked through systematic synthesis and rigorous biological evaluation. The protocols outlined in this document provide a comprehensive starting point for researchers to investigate its potential as a novel therapeutic agent. Initial efforts should focus on broad screening across kinase and cancer cell line panels, followed by antimicrobial assays. Positive results would warrant the initiation of a medicinal chemistry program to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.

References

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journals. Available at: [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. National Institutes of Health (NIH). Available at: [Link]

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

  • The Significance of Thiophene-2-carboxylic Acid Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. Available at: [Link]

  • 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde | C9H10O2S. PubChem. Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Suggested mechanism for formation of thiophene‐2‐carboxylic acid (7), 2,2′‐thenil (8) and thiophene‐2‐carboxamide (9). ResearchGate. Available at: [Link]

  • Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. ResearchGate. Available at: [Link]

  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. Google Patents.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. Available at: [Link]

  • Evaluation of Manassantin A Tetrahydrofuran Core Region Analogues and Cooperative Therapeutic Effects with EGFR Inhibition. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. Available at: [Link]

  • (PDF) Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. ResearchGate. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the quantitative analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a molecule of significant interest in pharmaceutical development due to its structural motifs commonly found in biologically active compounds.[1][2] We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, method validation guidelines in accordance with ICH standards, and a comparative analysis of the techniques to facilitate the selection of the most appropriate method for their specific research needs.

Introduction: The Analytical Imperative

The accurate quantification of this compound is paramount in various stages of drug discovery and development, from pharmacokinetic studies to quality control of active pharmaceutical ingredients (APIs). The molecule's structure, featuring a thiophene carboxylic acid moiety, suggests properties that make it amenable to several analytical techniques.[3] The thiophene ring provides a chromophore suitable for UV detection, while the carboxylic acid group allows for ionization in mass spectrometry and derivatization for gas chromatography.[4][5][6]

This application note is designed to provide not just procedural steps, but also the scientific rationale behind the methodological choices, ensuring a deeper understanding and facilitating troubleshooting and adaptation.

Physicochemical Properties: A Foundation for Method Development

While specific experimental data for this compound is not extensively available, we can infer its properties from the well-characterized analogue, thiophene-2-carboxylic acid.

  • Acidity (pKa): Thiophene-2-carboxylic acid has a pKa of approximately 3.5.[3][7] This indicates that the target analyte is a weak acid and its ionization state can be readily manipulated by adjusting the pH of the solvent, a critical factor for chromatographic retention and extraction.

  • UV Absorbance: Thiophene derivatives exhibit strong UV absorbance, which is the basis for the HPLC-UV method.[4][5]

  • Polarity and Solubility: The presence of the carboxylic acid and the tetrahydrofuran ring suggests that the molecule is polar and will be soluble in a range of organic solvents and aqueous solutions with pH adjustment.[3]

  • Volatility: With a boiling point of 260 °C for thiophene-2-carboxylic acid, the target analyte is not sufficiently volatile for direct GC analysis, necessitating a derivatization step to increase its volatility.[3][8]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust and Accessible Method

HPLC-UV is often the first choice for the quantification of non-volatile and thermally labile compounds due to its robustness, accessibility, and cost-effectiveness. The presence of the thiophene chromophore in the target analyte makes it an ideal candidate for this technique.

Rationale for Method Design

A reversed-phase HPLC method is proposed, utilizing a C18 stationary phase to retain the analyte based on its hydrophobicity. The mobile phase will consist of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer. The acidic buffer (e.g., phosphate buffer at pH < 3) is crucial to suppress the ionization of the carboxylic acid group (pKa ≈ 3.5), thereby increasing its retention on the nonpolar C18 column and ensuring a sharp, symmetrical peak shape. UV detection is set at a wavelength corresponding to the absorbance maximum of the thiophene ring.

Experimental Protocol: HPLC-UV

Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the linearity range (e.g., 1-100 µg/mL).

  • For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be required to remove interfering substances.

  • Filter the final sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM potassium phosphate buffer (pH 2.5) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Data Analysis: Quantify the concentration by comparing the peak area of the analyte in the sample to a standard calibration curve.

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify via Calibration Curve integrate->quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For High Sensitivity and Selectivity

For applications requiring lower detection limits and higher selectivity, such as in bioanalysis, LC-MS/MS is the method of choice. It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.

Rationale for Method Design

Given the acidic nature of the analyte, electrospray ionization (ESI) in negative ion mode is the most logical choice, as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion. A reversed-phase separation similar to the HPLC-UV method can be employed, although faster gradients are often used in LC-MS/MS to reduce run times. The tandem mass spectrometry aspect (MS/MS) involves selecting the precursor ion ([M-H]⁻) and fragmenting it to produce specific product ions, which are then monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional selectivity and reduces matrix interference.

Experimental Protocol: LC-MS/MS

Sample Preparation:

  • Prepare samples as in the HPLC-UV method, but dilute to a lower concentration range (e.g., 0.1-100 ng/mL).

  • The use of an isotopically labeled internal standard is highly recommended for accurate quantification in complex matrices.

LC-MS/MS Conditions:

  • LC System: UPLC or HPLC system.

  • Column: C18 column suitable for mass spectrometry (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. For example, monitor the transition from the precursor ion [M-H]⁻ to a stable product ion.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample Sample with Internal Standard extract SPE or LLE sample->extract evap Evaporate & Reconstitute extract->evap inject Inject into LC evap->inject separate UPLC Separation inject->separate ionize ESI Negative Ionization separate->ionize msms MRM Detection ionize->msms integrate Integrate Peak Ratios msms->integrate quantify Quantify integrate->quantify

Caption: Workflow for LC-MS/MS quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatilized Analytes

GC-MS offers high chromatographic resolution and is a powerful tool for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is necessary to increase their volatility and thermal stability.[9]

Rationale for Method Design

The carboxylic acid group of the analyte makes it too polar and prone to thermal degradation for direct GC analysis. Therefore, a derivatization step is essential. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common and effective strategy.[9][10] The resulting TMS ester is much more volatile and thermally stable. The derivatized analyte is then separated on a nonpolar capillary GC column and detected by a mass spectrometer, which provides definitive identification based on the mass spectrum and fragmentation pattern.

Experimental Protocol: GC-MS

Sample Preparation and Derivatization:

  • Prepare a solution of the dried sample extract in a suitable aprotic solvent (e.g., acetonitrile).

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[10][11]

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • GC System: Gas chromatograph with a capillary column.

  • Column: Nonpolar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: Splitless injection of 1 µL at 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • Mass Spectrometer: Quadrupole or ion trap mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing sample Dried Sample Extract derivatize Derivatize with BSTFA/TMCS sample->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC heat->inject separate GC Separation (DB-5ms) inject->separate ionize EI Ionization separate->ionize detect MS Detection ionize->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify integrate->quantify

Caption: Workflow for GC-MS quantification.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure that the chosen analytical method is fit for its intended purpose, a thorough validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12][13] This process establishes the performance characteristics of the method and ensures the reliability of the generated data.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range and performing a linear regression analysis (r² > 0.995 is typically desired).

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment. Precision is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Comparative Analysis of the Methods

The choice of the most suitable analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of the three proposed methods.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization)
Selectivity GoodExcellentVery Good
Sensitivity (Typical LOQ) ~100 ng/mL~0.1 ng/mL~10 ng/mL
Linearity (r²) > 0.998> 0.999> 0.997
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput HighHighModerate
Cost LowHighModerate
Expertise Required LowHighModerate
Key Advantage Robust, accessibleHighest sensitivity and selectivityHigh resolving power
Key Disadvantage Lower sensitivityHigh cost, matrix effectsSample derivatization required

Conclusion

This application note has detailed three distinct and validated approaches for the quantification of this compound. The HPLC-UV method offers a balance of performance and accessibility, making it ideal for routine quality control. The LC-MS/MS method provides unparalleled sensitivity and selectivity, essential for bioanalytical applications and trace-level impurity analysis. The GC-MS method, while requiring a derivatization step, serves as a powerful alternative with high resolving power. By understanding the principles, protocols, and comparative advantages of each technique, researchers can confidently select and implement the most appropriate method to achieve their analytical objectives, ensuring data of the highest quality and integrity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Margl, L., Teuscher, E., & Sticher, O. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).
  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. Retrieved from [Link]

  • Waters. (2020). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • Sun, T., & Armstrong, D. W. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases.
  • Sice, J. (1953). The Ultraviolet Spectra of the Thiophene Derivatives. Journal of Physical Chemistry, 57(5), 575-577.
  • ResearchGate. (n.d.). Calculated UV–Vis spectra for thiophene-2-carbohydrazide. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • SciSpace. (2011). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Retrieved from [Link]

  • ACS Publications. (2004). Development of generic liquid chromatography-mass spectrometry methods using experimental design. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

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Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its accurate quantification critical for process monitoring and quality control. The developed isocratic reverse-phase HPLC method utilizes a C18 stationary phase and a UV detector, demonstrating excellent linearity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction: The Significance of Quantifying this compound

This compound is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and pharmaceutical development. Its structure, combining a thiophene-2-carboxylic acid moiety with a tetrahydrofuran substituent, makes it a versatile building block for the synthesis of novel therapeutic agents. Thiophene-containing compounds are known to exhibit a wide range of biological activities, and their derivatives are integral to numerous approved drugs.[1][2][3][4] The accurate determination of the purity and concentration of this intermediate is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the separation, identification, and quantification of small molecules in complex matrices. Its high resolution, sensitivity, and reproducibility make it an indispensable tool in pharmaceutical analysis. This application note provides a comprehensive protocol for the HPLC analysis of this compound, with a focus on the scientific rationale behind the method development.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a successful HPLC method. While experimental data for this compound is not extensively published, we can infer its properties from its constituent parts and related molecules.

PropertyValue/EstimateRationale for Chromatographic Approach
Molecular Formula C9H10O3SIndicates the presence of heteroatoms (O, S) that can influence polarity and UV absorbance.
Molecular Weight 198.24 g/mol [5]A moderate molecular weight suitable for reverse-phase chromatography.
Estimated pKa ~3.5 - 4.5Based on the pKa of thiophene-2-carboxylic acid (3.49).[1] To ensure consistent retention and good peak shape for this acidic compound, the mobile phase pH should be maintained at least one pH unit below the pKa.
Estimated Solubility Soluble in organic solvents (e.g., methanol, acetonitrile) and aqueous buffers at appropriate pH.Thiophene-2-carboxylic acid is soluble in hot water, ethanol, and ether.[1] The tetrahydrofuran moiety may slightly increase polarity. A mixture of organic solvent and water is a suitable mobile phase.
UV Absorbance Expected UV maxima around 250-280 nmThe thiophene ring is a strong chromophore. This allows for sensitive detection using a standard UV detector.

HPLC Method and Protocols

This section details the optimized HPLC method for the analysis of this compound.

Materials and Reagents
  • Analyte: this compound (Reference Standard, >98% purity)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher

  • Phosphoric Acid (H₃PO₄): Analytical grade

  • Methanol (MeOH): HPLC grade (for sample preparation)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions
ParameterConditionJustification
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a versatile nonpolar stationary phase for retaining the moderately nonpolar analyte. The dimensions and particle size offer a good balance between resolution and analysis time.
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:Water with 0.1% Phosphoric AcidThe acetonitrile/water mixture provides the necessary polarity to elute the analyte with a reasonable retention time. Phosphoric acid is added to lower the pH of the mobile phase to ~2.5, ensuring the carboxylic acid is in its protonated, non-ionized form for consistent retention and sharp peaks.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations of the mobile phase.
Injection Volume 10 µLA small injection volume minimizes potential band broadening.
Detector Wavelength 265 nmThe thiophene chromophore is expected to have strong absorbance in this region, providing high sensitivity. A PDA detector can be used to confirm the peak purity.
Sample Preparation Protocol

Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly.

Working Standard Solutions (for calibration curve):

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volume of methanol to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

Experimental Workflow and Data Analysis

The following diagram illustrates the complete workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh Weighing dissolve Dissolution in Methanol weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter 0.45 µm Filtration dissolve->filter inject Autosampler Injection (10 µL) filter->inject Vial Transfer separate C18 Column Separation inject->separate detect UV Detection (265 nm) separate->detect integrate Peak Integration detect->integrate Chromatogram calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Figure 1: HPLC analysis workflow.

Data Analysis:

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.

  • Calibration Curve: Plot the peak area of the standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.999 is considered acceptable.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas onto the calibration curve.

Expected Results and Discussion

Under the specified chromatographic conditions, this compound should be well-retained and elute as a sharp, symmetrical peak.

ParameterExpected Value
Retention Time (tR) ~ 4-6 minutes
Tailing Factor (Tf) 0.9 - 1.2
Theoretical Plates (N) > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) Dependent on instrument sensitivity, but expected in the low ng range.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, but expected in the low to mid ng range.

The use of a buffered mobile phase at a low pH is crucial for achieving good peak shape for this acidic analyte. At a pH well below the pKa, the carboxylic acid group is fully protonated, preventing ionization and interaction with residual silanol groups on the stationary phase, which can cause peak tailing. The C18 stationary phase provides the necessary hydrophobic interactions with the thiophene and tetrahydrofuran rings for effective retention.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust protocol for the quantitative analysis of this compound. The method is straightforward to implement using standard HPLC instrumentation and common reagents. The detailed explanation of the rationale behind the experimental choices offers a solid foundation for method transfer, validation, and adaptation for related compounds. This application note serves as a valuable resource for scientists and researchers in the pharmaceutical industry engaged in the development and quality control of thiophene-based therapeutics.

References

  • Wikipedia. (2023, May 29). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 2-thiophene carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • Journal of Natural Products. (1983). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

  • University of Tartu, Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • MDPI. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis and Reaction Mechanisms of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Thiophene-containing molecules are a cornerstone in medicinal chemistry and materials science, with numerous FDA-approved drugs featuring this privileged heterocycle.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery.[2][3][4][5] The functionalization of the thiophene ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. This guide provides a detailed exploration of the synthesis and reaction mechanisms of a specific derivative, 5-(tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a molecule of interest for researchers in drug development due to its combination of two key pharmacophores.

This document outlines a plausible and efficient synthetic strategy, delves into the underlying reaction mechanisms, and provides detailed experimental protocols for the preparation of this target molecule. The proposed methodology leverages modern synthetic techniques, including photocatalysis for C-H functionalization, to offer a robust and adaptable approach for researchers in the field.

Proposed Synthetic Pathway: A Two-Step Approach

A reliable and modular two-step synthetic route is proposed for the synthesis of this compound. This strategy involves the initial synthesis of the aldehyde precursor, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde, followed by its selective oxidation to the desired carboxylic acid. This approach offers the advantage of isolating a stable intermediate aldehyde, which can also serve as a versatile precursor for other derivatives.

Synthetic_Pathway Thiophene_Aldehyde Thiophene-2-carbaldehyde Intermediate_Aldehyde 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde Thiophene_Aldehyde->Intermediate_Aldehyde Step 1: Photocatalytic Minisci-type Reaction THF Tetrahydrofuran THF->Intermediate_Aldehyde Target_Molecule This compound Intermediate_Aldehyde->Target_Molecule Step 2: Selective Oxidation

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde via Photocatalytic Minisci-type Reaction

The first step involves the direct C-H functionalization of thiophene-2-carbaldehyde with tetrahydrofuran (THF) through a photocatalytic Minisci-type reaction. This modern synthetic method offers a mild and efficient way to form the C-C bond between the two heterocyclic rings.[6][7][8]

Reaction Mechanism

The reaction is initiated by a photocatalyst which, upon irradiation with visible light, becomes excited. The excited photocatalyst then promotes the formation of a tetrahydrofuranyl radical from tetrahydrofuran. This radical subsequently adds to the electron-deficient thiophene ring of thiophene-2-carbaldehyde, which is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. The resulting radical intermediate is then oxidized to afford the desired product and regenerate the photocatalyst.

Minisci_Mechanism cluster_0 Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light THF Tetrahydrofuran PC_excited->THF SET Oxidant Oxidant PC_excited->Oxidant SET THF_radical Tetrahydrofuranyl Radical THF->THF_radical Thiophene_Aldehyde Thiophene-2-carbaldehyde THF_radical->Thiophene_Aldehyde Addition Radical_Adduct Radical Adduct Thiophene_Aldehyde->Radical_Adduct Product_Aldehyde 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde Radical_Adduct->Product_Aldehyde Oxidation Oxidant_reduced Reduced Oxidant Oxidant->Oxidant_reduced Pinnick_Oxidation Aldehyde 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde Carboxylic_Acid This compound Aldehyde->Carboxylic_Acid Oxidation by HClO2 NaClO2 Sodium Chlorite (NaClO2) Chlorous_Acid Chlorous Acid (HClO2) NaClO2->Chlorous_Acid Protonation Buffer Phosphate Buffer Hypochlorite Hypochlorite (ClO-) Chlorous_Acid->Hypochlorite Reduction Scavenger_Product Scavenger Adduct Hypochlorite->Scavenger_Product Reaction with Scavenger Scavenger 2-Methyl-2-butene

Sources

Application Notes and Protocols for Investigating the In Vitro Activity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Thiophene Derivative

The thiophene ring is a privileged scaffold in medicinal chemistry, with derivatives of thiophene-2-carboxylic acid demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a tetrahydrofuran moiety introduces a chiral, polar feature that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets.[4] 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid is a novel compound that merges these two key structural motifs. While its specific biological activities are yet to be fully characterized, its structural alerts warrant a comprehensive in vitro screening campaign to elucidate its therapeutic potential.

These application notes provide a strategic framework and detailed protocols for the initial in vitro evaluation of this compound. The proposed assays are designed to screen for a range of activities commonly associated with thiophene derivatives, providing a robust starting point for any drug discovery program centered on this compound.

Strategic Workflow for In Vitro Profiling

A tiered approach is recommended to efficiently screen this compound for biological activity. This workflow prioritizes broad screening for cytotoxic and antimicrobial effects, followed by more targeted assays based on initial findings.

In_Vitro_Screening_Workflow A Compound Preparation & QC (Solubility, Purity, Stability) B Primary Screening: Cytotoxicity Assays (e.g., MTT, LDH) A->B Initial Characterization C Primary Screening: Antimicrobial Assays (MIC Determination) A->C Initial Characterization D Secondary Screening: Anti-inflammatory Assays (e.g., COX Inhibition, NO Release) B->D If non-cytotoxic at relevant concentrations E Secondary Screening: Anticancer Assays (Cell Proliferation, Apoptosis) B->E If cytotoxic F Hit Validation & Dose-Response Analysis C->F If active D->F E->F G Mechanism of Action Studies F->G

Caption: Tiered in vitro screening workflow for this compound.

Part 1: Foundational Assays - Solubility and Cytotoxicity

Before embarking on specific activity-based assays, it is crucial to determine the fundamental physicochemical and biological properties of the test compound.

Aqueous Solubility Determination

Rationale: Understanding the aqueous solubility of this compound is critical for designing accurate and reproducible in vitro assays. Poor solubility can lead to compound precipitation and inaccurate concentration-response data.

Protocol: Kinetic Solubility Assay using UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well clear-bottom plate, perform a serial dilution of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well UV-transparent plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS), pH 7.4. This creates a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the absorbance at a predetermined wavelength (e.g., the λmax of the compound) using a microplate spectrophotometer.

  • Data Analysis: The concentration at which the absorbance reading deviates from linearity is considered the kinetic solubility limit.

General Cytotoxicity Assessment

Rationale: Evaluating the general cytotoxicity of the compound is essential to distinguish between targeted pharmacological effects and non-specific toxicity. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line for anticancer screening) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Add the compound dilutions to the cells and incubate for 24-72 hours. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Parameter Description Example Value
Cell Line Human embryonic kidneyHEK293
Seeding Density 1 x 10^4 cells/well
Incubation Time 48 hours
Positive Control DoxorubicinIC50 ~1 µM
Vehicle Control 0.5% DMSO100% Viability

Part 2: Antimicrobial Activity Screening

Thiophene derivatives have been extensively studied for their antibacterial and antifungal properties.[1][2][5] Therefore, a primary screen for antimicrobial activity is a logical starting point.

Antibacterial Susceptibility Testing

Rationale: The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against various bacterial strains.

Protocol: Broth Microdilution for MIC Determination

  • Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB).

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

Rationale: Similar to antibacterial testing, determining the MIC against fungal pathogens is crucial. Candida albicans is a common opportunistic fungal pathogen.

Protocol: Antifungal Broth Microdilution

  • Fungal Strain: Use Candida albicans ATCC 90028.

  • Inoculum Preparation: Prepare a fungal inoculum and dilute it in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation and Incubation: Add the fungal inoculum to the wells and incubate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

Organism Medium Incubation Positive Control
S. aureusMueller-Hinton Broth37°C, 24hVancomycin
E. coliMueller-Hinton Broth37°C, 24hGentamicin
C. albicansRPMI-164035°C, 48hFluconazole

Part 3: Anti-inflammatory Activity Assays

Several thiophene-containing compounds exhibit anti-inflammatory activity.[1] Key mechanisms of inflammation involve the production of prostaglandins by cyclooxygenase (COX) enzymes and nitric oxide (NO) by inducible nitric oxide synthase (iNOS).

Cyclooxygenase (COX) Inhibition Assay

Rationale: This assay determines the ability of the test compound to inhibit the activity of COX-1 and COX-2, key enzymes in the inflammatory cascade.

Protocol: Fluorometric COX Activity Assay

  • Enzyme and Substrate: Use commercially available purified COX-1 and COX-2 enzymes and a fluorogenic substrate (e.g., ADHP).

  • Compound Incubation: In a black 96-well plate, incubate varying concentrations of this compound with the COX enzyme in assay buffer for 15 minutes at room temperature. Include a known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. Calculate the IC50 value.

Nitric Oxide (NO) Release Assay in Macrophages

Rationale: Lipopolysaccharide (LPS) stimulates macrophages to produce NO, a pro-inflammatory mediator. This assay measures the ability of the test compound to inhibit this process.

Protocol: Griess Assay for Nitrite Determination

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percent inhibition of NO production.

Inflammatory_Pathway A Inflammatory Stimuli (e.g., LPS) B Macrophage A->B C Arachidonic Acid B->C F iNOS B->F D COX-1 / COX-2 C->D Metabolized by E Prostaglandins D->E H Inflammation E->H G Nitric Oxide (NO) F->G G->H

Caption: Simplified inflammatory pathway targeted by the proposed assays.

Part 4: Anticancer Activity Evaluation

Given the reported antitumor activity of some thiophene derivatives,[1] it is prudent to screen this compound for anticancer effects.

Cell Proliferation Assay

Rationale: This assay provides a more specific measure of antiproliferative activity than a general cytotoxicity assay. The BrdU incorporation assay measures DNA synthesis, a hallmark of proliferating cells.

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Seed a panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and treat with the test compound as described in the MTT assay protocol.

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the cells and incubate for 2-24 hours.

  • Cell Fixation and DNA Denaturation: Fix the cells and denature the DNA.

  • Antibody Incubation: Add a peroxidase-conjugated anti-BrdU antibody and incubate.

  • Substrate Addition and Measurement: Add a peroxidase substrate and measure the colorimetric or chemiluminescent signal.

  • Data Analysis: Calculate the percent inhibition of proliferation and the IC50 value.

Apoptosis Induction Assay

Rationale: To determine if the compound induces programmed cell death, a key mechanism for many anticancer drugs. Caspase-3/7 activity is a hallmark of apoptosis.

Protocol: Caspase-Glo 3/7 Assay

  • Cell Treatment: Treat cancer cells with the test compound at concentrations around its IC50 value for proliferation for 24-48 hours.

  • Reagent Addition: Add the Caspase-Glo 3/7 reagent to the wells, which contains a luminogenic caspase-3/7 substrate.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: An increase in the luminescent signal indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive and scientifically rigorous framework for the initial characterization of this compound. The data generated from these studies will be instrumental in guiding further preclinical development, including mechanism of action studies and in vivo efficacy models. By systematically evaluating its cytotoxic, antimicrobial, anti-inflammatory, and anticancer potential, researchers can efficiently uncover the therapeutic promise of this novel chemical entity.

References

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Semantic Scholar. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antitubercular Activity of New Benzo[b]thiophenes. Retrieved from [Link]

Sources

Application Note: Methodologies for the Identification and Characterization of Novel GPR35 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the identification and characterization of novel agonists for the G protein-coupled receptor 35 (GPR35), a promising therapeutic target for a range of inflammatory and metabolic diseases. While the initial focus of this investigation was 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a thorough review of the scientific literature and chemical databases did not yield any evidence of its activity as a GPR35 agonist. However, extensive research has identified a related class of compounds, thieno[3,2-b]thiophene-2-carboxylic acid derivatives, as potent GPR35 agonists. This application note, therefore, outlines the established principles and detailed protocols for screening and validating novel GPR35 agonists, using the broader understanding of the receptor's pharmacology. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to confidently identify and characterize new chemical entities targeting GPR35.

Introduction to GPR35: An Emerging Therapeutic Target

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest in the drug discovery community. It is predominantly expressed in immune cells and the gastrointestinal tract, suggesting a critical role in inflammatory processes and metabolic homeostasis.[1][2] GPR35 has been implicated in a variety of pathological conditions, including inflammatory bowel disease, asthma, hypertension, and certain cancers, making it an attractive target for therapeutic intervention.[3]

The activation of GPR35 is known to initiate downstream signaling through multiple pathways, primarily involving Gα13 and β-arrestin-2 recruitment.[4] This dual signaling capability offers opportunities for the discovery of biased agonists that may selectively activate therapeutic pathways while avoiding those associated with adverse effects. The identification of potent and selective GPR35 agonists is a critical step in elucidating its physiological functions and therapeutic potential.

The Chemical Landscape of GPR35 Agonists

While the endogenous ligand for GPR35 remains a subject of investigation, several synthetic agonists have been identified. Notably, studies have highlighted the importance of a carboxylic acid moiety for GPR35 activation, as seen in the thieno[3,2-b]thiophene-2-carboxylic acid series of agonists.[3] This structural feature appears to be a key pharmacophore for interaction with the receptor.

It is crucial to distinguish the studied thieno[3,2-b]thiophene-2-carboxylic acid scaffold from the proposed this compound. The former is a rigid, bicyclic aromatic system, whereas the latter contains a flexible, non-aromatic tetrahydrofuran ring. These structural differences are significant and would be expected to have a substantial impact on receptor binding and activation. Our extensive search did not reveal any published data supporting the activity of this compound at GPR35.

Experimental Workflows for GPR35 Agonist Screening

A robust screening cascade is essential for the identification and validation of novel GPR35 agonists. The following workflow outlines a logical progression from initial high-throughput screening to detailed pharmacological characterization.

GPR35_Agonist_Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Orthogonal Validation cluster_3 Selectivity & Mechanism Primary_Screen High-Throughput Screening (e.g., β-Arrestin Recruitment Assay) Dose_Response Dose-Response Curves (EC50 Determination) Primary_Screen->Dose_Response Active Hits Secondary_Assay Secondary Functional Assay (e.g., Calcium Mobilization) Dose_Response->Secondary_Assay Potent Hits Selectivity Selectivity Profiling (Off-target screening) Secondary_Assay->Selectivity Confirmed Agonists Mechanism Mechanism of Action Studies (e.g., Antagonist Competition) Selectivity->Mechanism

Caption: A logical workflow for the identification and validation of novel GPR35 agonists.

Detailed Protocols

The following protocols are provided as a guide for researchers. It is recommended to optimize these protocols for specific cell lines and laboratory conditions.

Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay is a robust, high-throughput method for directly measuring agonist-induced recruitment of β-arrestin to GPR35.

Principle: This assay utilizes enzyme fragment complementation (EFC). GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger enzyme acceptor (EA) fragment of β-galactosidase. Agonist binding to GPR35 induces the recruitment of β-arrestin, bringing the two enzyme fragments together to form an active enzyme, which generates a chemiluminescent signal upon addition of a substrate.

Materials:

  • PathHunter® GPR35 β-Arrestin cell line (e.g., CHO-K1 or U2OS)

  • Cell culture medium and supplements

  • Test compounds (including this compound and a known GPR35 agonist as a positive control, e.g., Zaprinast or a thieno[3,2-b]thiophene-2-carboxylic acid derivative)

  • PathHunter® Detection Reagents

  • White, solid-bottom 96- or 384-well microplates

  • Luminometer

Procedure:

  • Cell Plating:

    • Culture PathHunter® GPR35 cells according to the supplier's instructions.

    • Harvest and resuspend cells in the appropriate assay medium.

    • Plate cells at a density of 5,000-10,000 cells/well in a 96-well plate (adjust for 384-well plates).

    • Incubate plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the test compounds and positive control in assay buffer.

    • Carefully remove the culture medium from the cell plate.

    • Add the diluted compounds to the respective wells. Include wells with vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for 90 minutes.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Measure the chemiluminescent signal using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration.

    • Determine the EC₅₀ value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Protocol 2: Calcium Mobilization Assay (Fluo-4 Assay)

This assay measures the increase in intracellular calcium concentration upon GPR35 activation, providing an orthogonal validation of agonist activity.

Principle: Cells are loaded with Fluo-4 AM, a cell-permeant dye that becomes fluorescent upon binding to calcium. Activation of GPR35 can lead to the release of intracellular calcium stores, resulting in an increase in fluorescence that can be measured in real-time.

Materials:

  • HEK293T or HT-29 cells (endogenously expressing GPR35 or transfected)

  • Cell culture medium and supplements

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds and a positive control

  • Black, clear-bottom 96-well microplates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate cells at a density of 40,000-80,000 cells/well in a 96-well plate.

    • Incubate plates at 37°C in a 5% CO₂ incubator for 24 hours.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

    • Remove the culture medium and wash the cells with HBSS.

    • Add the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Calcium Flux Measurement:

    • Wash the cells with HBSS to remove excess dye.

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to read fluorescence at an excitation of ~490 nm and an emission of ~525 nm.

    • Record a baseline fluorescence for a few seconds.

    • Inject the test compounds and positive control into the wells while continuously recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the vehicle control.

    • Plot the normalized data against the logarithm of the compound concentration to determine the EC₅₀ value.

GPR35 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated upon GPR35 activation by an agonist.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Agonist GPR35 Agonist (e.g., Thieno[3,2-b]thiophene-2-carboxylic acid derivative) GPR35 GPR35 Receptor Agonist->GPR35 Binds and Activates G_alpha_13 Gα13 GPR35->G_alpha_13 Activates Beta_Arrestin β-Arrestin 2 GPR35->Beta_Arrestin Recruits RhoA RhoA Activation G_alpha_13->RhoA ROCK ROCK RhoA->ROCK Downstream Effects Downstream Effects ROCK->Downstream Effects MAPK MAPK Pathway (ERK1/2) Beta_Arrestin->MAPK Internalization Receptor Internalization Beta_Arrestin->Internalization Cellular Responses Cellular Responses MAPK->Cellular Responses

Caption: Simplified GPR35 signaling pathways upon agonist binding.

Data Interpretation and Self-Validation

For a compound to be considered a true GPR35 agonist, it should meet the following criteria:

  • Activity in Primary Assay: The compound should elicit a concentration-dependent response in the primary screening assay (e.g., β-arrestin recruitment).

  • Confirmation in Orthogonal Assay: The agonist activity should be confirmed in a secondary, mechanistically distinct assay (e.g., calcium mobilization).

  • Structure-Activity Relationship (SAR): If available, related analogs should demonstrate a predictable trend in activity.

  • Antagonist Blockade: The agonist-induced response should be competitively inhibited by a known GPR35 antagonist.

Conclusion

While this compound lacks documented activity at GPR35, the field of GPR35 research is rich with opportunities for the discovery of novel agonists. The experimental protocols and workflows detailed in this application note provide a robust framework for identifying and characterizing new chemical entities that target this important receptor. By employing a multi-assay approach with built-in validation steps, researchers can confidently advance our understanding of GPR35 pharmacology and its potential as a therapeutic target.

References

  • Deng, H., Hu, J., Hu, H., He, M., & Fang, Y. (2012). Thieno[3,2-b]thiophene-2-carboxylic acid derivatives as GPR35 agonists. Bioorganic & Medicinal Chemistry Letters, 22(12), 4148-4152. [Link]

  • Deng, H., & Fang, Y. (2012). Anti-inflammatory gallic Acid and wedelolactone are G protein-coupled receptor-35 agonists. Pharmacology, 89(3-4), 211-219. [Link]

  • Mackenzie, A. E., et al. (2011). GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology, 2, 93. [Link]

  • Deng, H., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Journal of Medicinal Chemistry, 54(20), 7385-7396. [Link]

  • Southern, C., et al. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. PLoS ONE, 8(7), e68842. [Link]

  • Caers, J., et al. (2012). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (67), e51516. [Link]

  • Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • Jenkins, L., et al. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. British Journal of Pharmacology, 162(3), 733-748. [Link]

  • PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

  • Falleni, M., et al. (2017). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 8, 1487. [Link]

Sources

Introduction: The Thiophene Scaffold as a Privileged Structure in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Thiophene-Based Compounds in Agrochemical Research

For distribution to: Researchers, scientists, and drug development professionals.

The five-membered heterocyclic compound, thiophene (C₄H₄S), has emerged as a cornerstone in the design of modern agrochemicals.[1][2] Its aromatic nature and physicochemical properties make it an exceptionally versatile scaffold for developing novel fungicides, herbicides, and insecticides.[3][4] A key reason for its prevalence is its role as a bioisostere of the benzene ring.[5] Replacing a phenyl group with a thienyl group can maintain or enhance biological activity while favorably modifying properties such as solubility, metabolic stability, and target binding affinity.[5] This structural mimicry, combined with the thiophene ring's inherent lipophilicity, can improve membrane permeability, a critical factor for efficacy in both plant and pest targets.[5]

This guide provides an in-depth exploration of thiophene-based compounds in agrochemical research, moving from foundational synthesis protocols to specific applications in crop protection. We will detail the causality behind experimental choices, provide validated protocols, and present data that underscores the potential of this remarkable heterocyclic system.

Synthesis of Thiophene-Based Agrochemical Scaffolds

The ability to generate a diverse library of substituted thiophenes is fundamental to structure-activity relationship (SAR) studies. The choice of synthetic route is dictated by factors such as desired substitution patterns, scalability, and the availability of starting materials.

Protocol 1: Paal-Knorr Thiophene Synthesis

Principle: This is a classic and robust method for synthesizing substituted thiophenes. The core mechanism involves the cyclization of a 1,4-dicarbonyl compound using a sulfurizing agent.[6][7] Reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent not only provide the sulfur atom but also act as dehydrating agents to drive the reaction towards the aromatic thiophene product.[6] This method is particularly useful for creating symmetrically or unsymmetrically substituted thiophenes depending on the starting diketone.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)

  • Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent

  • Anhydrous solvent (e.g., toluene, xylene)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, organic solvents for extraction, silica gel for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 1,4-dicarbonyl compound (1.0 eq) in anhydrous toluene.

  • Add the sulfurizing agent, such as phosphorus pentasulfide (0.5 eq), portion-wise to the stirred solution. The reaction can be exothermic.

  • Once the addition is complete, attach a reflux condenser and heat the mixture to reflux (approx. 110°C for toluene).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After cooling to room temperature, carefully quench the reaction by slowly pouring it over an ice-cold saturated solution of sodium bicarbonate to neutralize acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product using silica gel column chromatography to yield the pure substituted thiophene.

Paal_Knorr_Synthesis start 1,4-Dicarbonyl reagent + P₄S₁₀ (Sulfurizing Agent) intermediate Thione Intermediate (via Tautomerization) reagent->intermediate Cyclization product Substituted Thiophene intermediate->product Dehydration byproduct + H₂O

Caption: Paal-Knorr thiophene synthesis workflow.

Protocol 2: Gewald Aminothiophene Synthesis

Principle: The Gewald reaction is a powerful multi-component synthesis that produces highly functionalized 2-aminothiophenes.[7] It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base (e.g., morpholine).[7] This one-pot reaction is highly efficient for building molecular complexity and is a preferred method for generating libraries of aminothiophenes for biological screening.

Materials:

  • An α-activated ketone (e.g., cyclohexanone)

  • An α-cyanoester (e.g., ethyl cyanoacetate)

  • Elemental sulfur (S₈)

  • Base catalyst (e.g., morpholine or triethylamine)

  • Solvent (e.g., ethanol, DMF)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a round-bottom flask, add the ketone (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add the base catalyst, such as morpholine (0.5 eq), to the mixture.

  • Heat the reaction mixture to a gentle reflux (around 50-60°C) with stirring for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath.

  • The product often precipitates from the cooled reaction mixture. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove impurities.

  • If necessary, the product can be further purified by recrystallization.

Application Notes: Thiophene-Based Fungicides

Thiophene-containing molecules have demonstrated potent antifungal activity against a wide range of phytopathogenic fungi.[3] A significant class of these fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs).[8]

Mechanism Focus: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex in the mitochondrial electron transport chain (mETC) and the tricarboxylic acid (TCA) cycle. It catalyzes the oxidation of succinate to fumarate. Thiophene-based SDHIs, such as penthiopyrad, act by binding to the ubiquinone-binding site (Qp-site) of the SDH complex, thereby blocking electron transport to ubiquinone.[5][8] This inhibition halts cellular respiration, leading to a rapid depletion of ATP and ultimately causing fungal cell death. The thiophene ring often forms part of the "headgroup" of the inhibitor, which anchors the molecule within the active site.

SDHI_Mechanism cluster_mETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle ComplexI Complex I Q Ubiquinone (Q) ComplexI->Q ComplexII Complex II (SDH) ComplexII->Q Fumarate Fumarate ComplexII->Fumarate ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase Drives H⁺ Gradient Q->ComplexIII CytC->ComplexIV Succinate Succinate Succinate->ComplexII Inhibitor Thiophene-Based SDHI Inhibitor->ComplexII BLOCKS ATP ATP Production (Cell Energy) Inhibitor->ATP INHIBITS ATP_Synthase->ATP

Caption: Inhibition of Fungal Respiration by Thiophene-Based SDHIs.

Protocol 3: In Vitro Antifungal Assay against Sclerotinia sclerotiorum

Principle: This protocol determines the half-maximal effective concentration (EC₅₀) of a test compound against a target fungus using a mycelial growth inhibition assay. The compound is added to a growth medium at various concentrations, and the radial growth of the fungal colony is measured against a control. This method is adapted from studies evaluating novel thiophene-carboxamide derivatives.[8]

Materials:

  • Pure culture of Sclerotinia sclerotiorum on Potato Dextrose Agar (PDA).

  • Sterile PDA medium.

  • Test compound stock solution in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., commercial fungicide Boscalid).

  • Sterile 90 mm Petri dishes.

  • Sterile cork borer (5 mm diameter).

  • Incubator set to 22-25°C.

  • Ruler or calipers.

Procedure:

  • Prepare a stock solution of the thiophene-based test compound in DMSO.

  • Prepare PDA medium and autoclave. Allow it to cool to 50-55°C in a water bath.

  • Aliquot the molten PDA into sterile containers. Add the test compound stock solution to achieve a series of final concentrations (e.g., 0.1, 0.5, 2, 10, 50 mg/L). Also prepare a solvent-only control (negative control) and a positive control series with Boscalid.

  • Immediately pour the amended media into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm mycelial plug from the edge of an actively growing S. sclerotiorum culture.

  • Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.

  • Seal the dishes with paraffin film and incubate them in the dark at 22-25°C.

  • Measure the diameter of the fungal colony in two perpendicular directions when the colony in the negative control plate has reached approximately 70-80% of the plate diameter (typically 48-72 hours).

  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] × 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

  • Determine the EC₅₀ value by performing a probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

Data Presentation:

Compound IDTarget FungusEC₅₀ (mg/L)[8]
4i (Thiophene-oxadiazole)Sclerotinia sclerotiorum0.140
4g (Thiophene-oxadiazole)Sclerotinia sclerotiorum0.352
Boscalid (Reference)Sclerotinia sclerotiorum0.645

Application Notes: Thiophene-Based Herbicides

The structural diversity of thiophene derivatives allows for their development as herbicides. Studies on thiophene-based aminophosphonates have shown their potential as soil-applied herbicides, particularly against dicotyledonous weeds.[9]

Protocol 4: Phytotoxicity Assessment for Pre-Emergence Herbicidal Activity

Principle: This protocol evaluates the pre-emergence herbicidal activity of a test compound by applying it to the soil before weed seeds germinate.[9] The efficacy is determined by measuring the inhibition of plant growth. Testing against both a monocot (e.g., oat) and a dicot (e.g., radish, common sorrel) is essential to establish selectivity, a key trait for commercial herbicides.[9]

Materials:

  • Test compound (thiophene derivative).

  • Seeds of a monocotyledonous plant (e.g., Avena sativa - oat).

  • Seeds of dicotyledonous plants (e.g., Raphanus sativus - radish; Rumex acetosa - common sorrel).

  • Standard potting soil mix.

  • Pots or trays for planting.

  • Growth chamber or greenhouse with controlled light and temperature.

  • Spraying equipment for uniform application.

Procedure:

  • Fill pots with the soil mix and sow the seeds of the test plants at a uniform depth.

  • Prepare solutions or emulsions of the test compound at various application rates (e.g., 0.5, 1.0, 2.0 kg/ha ).

  • Uniformly spray the soil surface with the prepared test solutions. An untreated control (sprayed with water/solvent carrier only) must be included.

  • Place the pots in a growth chamber with controlled conditions (e.g., 16h light/8h dark cycle, 25°C).

  • Water the pots as needed to maintain soil moisture.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done visually (on a 0-100% injury scale) or by measuring quantitative parameters like shoot length, root length, and fresh/dry weight of the emerged seedlings.

  • Compare the growth of the treated plants to the untreated controls to calculate the percentage of growth inhibition. This data helps identify compounds with high efficacy and potential crop selectivity.

Herbicide_Screening_Workflow cluster_plants Test Species Start Synthesized Thiophene Compound Pre_Emergence Protocol 4: Pre-Emergence Phytotoxicity Assay Start->Pre_Emergence EcoTox Protocol 5: Ecotoxicological Impact (Microtox®) Start->EcoTox Monocot Monocot (e.g., Oat) Pre_Emergence->Monocot Dicot Dicot (e.g., Radish) Pre_Emergence->Dicot Analysis Data Analysis: - % Growth Inhibition - Selectivity Index - EC₅₀ (Toxicity) EcoTox->Analysis Monocot->Analysis Dicot->Analysis Decision Candidate Selection Analysis->Decision

Caption: Workflow for Herbicide Candidate Screening.

Protocol 5: Ecotoxicological Impact Assessment using Microtox® Assay

Principle: Before a herbicide can be advanced, its potential environmental impact must be assessed. The Microtox® test is a rapid, standardized bioassay that measures the toxicity of a substance by its effect on the light output of the marine luminescent bacterium Aliivibrio fischeri.[9] A decrease in luminescence indicates toxic stress. The Solid-Phase Test (MSPT) variation allows for direct contact between the test organisms and soil samples treated with the compound, detecting toxicity from both soluble and insoluble fractions.[9]

Materials:

  • Microtox® M500 Analyzer.

  • Freeze-dried Aliivibrio fischeri reagent and Reconstitution Solution.

  • Solid-Phase Diluent (3.5% NaCl).

  • Soil sample treated with the test compound and an untreated control soil.

  • Magnetic stirrer and appropriate labware.

Procedure:

  • Prepare a suspension of the test soil (e.g., 7 g) in the Solid Phase Diluent (e.g., 35 mL). Stir for 10 minutes.

  • Rehydrate the Aliivibrio fischeri bacteria according to the manufacturer's instructions.

  • Perform the Microtox® Solid-Phase Test following the instrument's manual. This involves exposing the bacteria to serial dilutions of the soil suspension.

  • The instrument measures the initial light output of the bacteria and the light output after a specified exposure time (e.g., 15 minutes).

  • The reduction in light output is used to calculate the toxicity, typically expressed as an EC₅₀ value (the concentration of the sample that causes a 50% reduction in light).

  • A lower EC₅₀ value indicates higher toxicity, providing a critical data point for the environmental risk assessment of the potential herbicide.

Conclusion and Future Outlook

The thiophene ring is a proven and powerful scaffold in the agrochemical industry, contributing to the development of effective pesticides. Its versatility in synthesis allows for fine-tuning of physicochemical properties to optimize biological activity and selectivity. Future research will likely focus on several key areas:

  • Novel Modes of Action: Exploring new biological targets beyond well-established ones like SDH to combat the growing issue of pest resistance.

  • Green Chemistry: Developing more sustainable and environmentally benign synthesis routes for thiophene derivatives.

  • Computational Design: Increasingly using in silico methods, such as molecular docking and QSAR studies, to rationally design next-generation thiophene-based agrochemicals with higher potency and improved safety profiles.[4]

By integrating these advanced strategies with the robust experimental protocols outlined in this guide, researchers can continue to leverage the unique chemistry of thiophene to address the ongoing challenges in global food security.

References

  • Raghav Mishra et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Available at: [Link]

  • Various Authors (2023). The structures of thiophene-containing agricultural fungicides. ResearchGate. Available at: [Link]

  • Szewczyk, J. et al. (2018). Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. Molecules, 23(12):3193. Available at: [Link]

  • de Oliveira, R. et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals, 14(7):692. Available at: [Link]

  • MDPI (n.d.). Thiophene-Based Compounds. Encyclopedia MDPI. Available at: [Link]

  • Scamarcio, V. et al. (2020). Thiophene-Based Trimers and Their Bioapplications: An Overview. Polymers, 12(11):2691. Available at: [Link]

  • Wikipedia (n.d.). Thiophene. Wikipedia. Available at: [Link]

  • Abdel-Rahman, A. A.-H. et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

  • Barbarella, G. (2005). The Versatile Thiophene: An Overview of Recent Research on Thiophene-Based Materials. Advanced Materials, 17(13):1581-1593. Available at: [Link]

  • Sharma, A. et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • Wang, Z. et al. (2023). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(45):16717-16728. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, combining the aromatic, electron-rich thiophene core with a versatile tetrahydrofuran (THF) moiety. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the common synthetic routes and offers practical, causality-driven solutions to frequently encountered problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Core Synthetic Strategy

The most common and logical approach to constructing this molecule involves a multi-step sequence that builds the desired functionality onto the thiophene ring. The general disconnection approach suggests functionalizing a pre-formed thiophene core. A robust strategy is a three-step process:

  • Selective C-H Functionalization: Formation of a nucleophilic thiophene at the 2-position. This is typically achieved via halogen-metal exchange or, more directly, by deprotonation (lithiation) of a 2-halothiophene.

  • C-C Bond Formation: Coupling the activated thiophene species with a suitable electrophilic form of tetrahydrofuran.

  • Carboxylation: Introduction of the carboxylic acid group at the 5-position of the thiophene ring.

This sequence is often preferred as it allows for controlled, stepwise construction and leverages the well-established chemistry of thiophene functionalization.

Synthetic_Pathway cluster_0 Step 1: Thiophene Activation cluster_1 Step 2: C-C Coupling cluster_2 Step 3: Carboxylation 2-Bromothiophene 2-Bromothiophene n-BuLi n-BuLi / THF <-70 °C 2-Bromothiophene->n-BuLi Halogen-Metal Exchange 2-Lithiothiophene 2-Lithiothiophene n-BuLi->2-Lithiothiophene Coupling C-C Coupling 2-Lithiothiophene->Coupling Nucleophilic Attack THF_Electrophile 2-Chlorotetrahydrofuran (Electrophile) THF_Electrophile->Coupling Intermediate 2-(Tetrahydrofuran-2-yl)thiophene Lithiation_2 n-BuLi / THF <-70 °C Intermediate->Lithiation_2 Deprotonation at C5 CO2_Quench 1. CO₂ (s) 2. H₃O⁺ Lithiation_2->CO2_Quench Carboxylation Final_Product 5-(Tetrahydrofuran-2-YL)thiophene- 2-carboxylic acid CO2_Quench->Final_Product caption Figure 1. Proposed Synthetic Workflow.

Caption: Figure 1. Proposed Synthetic Workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Part 1: Thiophene Activation (Lithiation)

The generation of a 2-lithiothiophene intermediate is a critical step. Its success hinges on rigorous control of reaction conditions, as organolithium reagents are highly reactive and sensitive.[1]

Q1: My initial lithiation of 2-bromothiophene is failing or giving very low yields. What are the most likely causes?

A1: This is a frequent and frustrating problem, almost always pointing to issues with reaction setup and reagent quality.

  • Causality (Expertise): Organolithium reagents like n-butyllithium (n-BuLi) are exceptionally strong bases and nucleophiles. They react instantaneously and exothermically with even trace amounts of protic sources, such as water.[1] This sensitivity is the primary failure mode.

  • Troubleshooting Steps:

    • Moisture Contamination: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon). All solvents, particularly THF, must be anhydrous. While commercially available anhydrous solvents are reliable, distilling THF from a drying agent like sodium/benzophenone ketyl is best practice for highly sensitive reactions.

    • Reagent Quality: n-BuLi degrades over time, especially if improperly stored. The concentration of the solution may be lower than stated on the bottle. It is highly recommended to titrate the n-BuLi solution (e.g., using the Watson-Eastham method) before use to determine its exact molarity.

    • Temperature Control: Halogen-metal exchange is extremely fast and exothermic. The reaction must be maintained at very low temperatures (typically ≤ -78°C using a dry ice/acetone bath) during the addition of n-BuLi. If the temperature rises, side reactions, including reaction with the THF solvent, can occur.[2]

    • Atmosphere: The reaction must be conducted under an inert atmosphere (dry nitrogen or argon) from start to finish to exclude atmospheric moisture and oxygen.

Q2: After adding the THF-electrophile, I'm isolating a significant amount of 2,2'-bithiophene. Why is this happening and how can I prevent it?

A2: The formation of 2,2'-bithiophene is a classic side product resulting from a coupling reaction between the 2-lithiothiophene intermediate and the 2-bromothiophene starting material.

  • Causality (Expertise): This side reaction is essentially a form of Wurtz-Fittig coupling. It occurs when the rate of halogen-metal exchange is not significantly faster than the rate of coupling between the newly formed organolithium species and the unreacted starting material. This is exacerbated if there are localized "hot spots" of high n-BuLi concentration during addition.

  • Preventative Measures:

    • Reverse Addition: Add the 2-bromothiophene solution slowly to the cooled n-BuLi solution. This ensures that the brominated starting material is never in large excess relative to the organolithium reagent.

    • Temperature and Addition Rate: Maintain strict low-temperature control (-78°C) and add the reagents very slowly to dissipate heat and avoid localized concentration gradients.

    • Transmetallation (Advanced): In particularly difficult cases, transmetallating the 2-lithiothiophene to a less reactive organometallic species, such as an organocuprate (by adding CuI), can suppress this side reaction. Cuprates are generally less reactive towards alkyl/aryl halides than organolithiums.

Part 2: C-C Coupling with the Tetrahydrofuran Moiety

This step involves the crucial bond formation between the two heterocyclic rings. The primary challenge is the generation and use of a suitable electrophilic partner derived from THF.

Q3: I'm struggling to couple the 2-lithiothiophene with tetrahydrofuran. How do I make THF electrophilic at the 2-position?

A3: Tetrahydrofuran itself is a poor electrophile. You must first convert it into a reactive species. The most common precursor is 2-chlorotetrahydrofuran.

  • Causality (Expertise): The C-O bonds in THF are strong. To make the 2-position susceptible to nucleophilic attack, you need to introduce a good leaving group. Chlorination at the alpha-position to the ether oxygen achieves this. 2-Chlorotetrahydrofuran is highly reactive but also notoriously unstable.

  • Protocol for Generating 2-Chlorotetrahydrofuran: This reagent is typically prepared immediately before use. A common method involves the reaction of THF with sulfuryl chloride (SO₂Cl₂). Extreme caution is advised as this reaction can be vigorous.

    • Cool anhydrous THF to 0°C under an inert atmosphere.

    • Slowly add a stoichiometric amount of sulfuryl chloride (SO₂Cl₂) while monitoring the temperature carefully.

    • The reaction is often initiated with a radical initiator like AIBN.

    • The resulting crude 2-chlorotetrahydrofuran is highly unstable and should be used immediately in the subsequent coupling step without purification.

Q4: The coupling reaction yield is still low even with freshly prepared 2-chlorotetrahydrofuran. What else could be going wrong?

A4: Low yields in this step often point to the instability of one or both coupling partners or inefficient reaction conditions.

  • Troubleshooting Workflow:

Troubleshooting_Coupling Start Low Coupling Yield Check_Lithiation Was the 2-lithiothiophene formation confirmed? (e.g., by quenching an aliquot with D₂O and checking NMR) Start->Check_Lithiation Check_Electrophile Was 2-chlorotetrahydrofuran used immediately after preparation? Check_Lithiation->Check_Electrophile Yes Troubleshoot_Lithiation Re-evaluate lithiation: - Check BuLi concentration - Ensure anhydrous conditions - Verify temperature control Check_Lithiation->Troubleshoot_Lithiation No Check_Temp Was the coupling reaction kept at low temperature (e.g., -78°C) during addition? Check_Electrophile->Check_Temp Yes Degradation_Issue Electrophile likely decomposed. Prepare fresh and use instantly. Consider in situ generation. Check_Electrophile->Degradation_Issue No Side_Reaction_Issue Side reactions occurred. - Add lithiothiophene to electrophile - Ensure slow addition - Check for THF solvent attack Check_Temp->Side_Reaction_Issue No Success Problem Resolved Check_Temp->Success Yes (Re-run with care) Troubleshoot_Lithiation->Start Degradation_Issue->Start Side_Reaction_Issue->Start

Caption: Figure 2. Decision tree for troubleshooting the C-C coupling step.

Part 3: Carboxylation and Purification

The final carboxylation step introduces the acid functionality, but it is not without its own set of challenges, particularly concerning the quench and subsequent workup.

Q5: My carboxylation step using dry ice is giving poor yields of the desired carboxylic acid. What am I doing wrong?

A5: This is a very common issue. While seemingly simple, quenching an organolithium with solid CO₂ (dry ice) requires careful technique to be efficient.

  • Causality (Expertise): The surface of dry ice rapidly cools the surrounding solution, which can freeze your organolithium before it has a chance to react. Additionally, dry ice often has a layer of condensed water ice on its surface, which will quench the organolithium non-productively.[3] The reaction also produces lithium carbonate, which can coat the dry ice and passivate its surface.

  • Optimized Carboxylation Protocol:

    • Prepare the CO₂: Use freshly crushed, high-purity dry ice. It's good practice to quickly rinse the chunks with a small amount of anhydrous ether or THF immediately before use to remove surface moisture.

    • Perform a "Reverse Quench": Instead of adding dry ice to your reaction flask, use a cannula to slowly transfer your cold organolithium solution into a separate flask containing a vigorously stirred slurry of crushed dry ice in anhydrous THF. This ensures the organolithium always encounters a large excess of CO₂, minimizing side reactions and localized heating.

    • Maintain Low Temperature: The quench should be performed at or below -78°C.

    • Acidic Workup: After the addition is complete, allow the mixture to slowly warm to room temperature. The resulting lithium carboxylate salt must be protonated. Add water, separate the layers, and then acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of ~1-2 to precipitate the carboxylic acid.

Q6: The final product is proving difficult to purify. What is the best strategy?

A6: Thiophene carboxylic acids can be challenging due to their polarity and potential for forming stubborn emulsions during workup. A multi-step purification is often necessary.

  • Purification Strategy:

    • Acid-Base Extraction: This is the most powerful technique. After the acidic workup, extract the crude product into an organic solvent (e.g., ethyl acetate). Wash this organic layer with a basic aqueous solution (e.g., saturated NaHCO₃). Your desired carboxylic acid will deprotonate and move into the aqueous layer, leaving many non-acidic impurities behind in the organic layer. Separate the layers, re-acidify the aqueous layer with cold 2M HCl to precipitate the product, and then extract the pure product back into an organic solvent.

    • Recrystallization: If the product is a solid, recrystallization is an excellent final polishing step. Heptane or a mixture of heptane and ethyl acetate is often a good starting point for thiophene carboxylic acids.[4]

    • Column Chromatography: This should be a last resort due to potential streaking of the acidic compound on silica gel. If necessary, use a solvent system doped with a small amount of acetic acid (e.g., 0.5-1%) to keep the product protonated and improve peak shape.

Experimental Protocols & Data

Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol and may require optimization. All operations must be performed by qualified personnel under an inert atmosphere with appropriate safety precautions.

  • Activation: To a solution of 2-bromothiophene (1.0 eq) in anhydrous THF (0.2 M) at -78°C, add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 20 minutes. Stir the resulting solution at -78°C for 1 hour.

  • Coupling: In a separate flask, prepare a solution of 2-chlorotetrahydrofuran (1.2 eq) in anhydrous THF. Cool this solution to -78°C. Slowly transfer the 2-lithiothiophene solution from Step 1 into the 2-chlorotetrahydrofuran solution via cannula. Stir at -78°C for 2 hours, then allow to warm slowly to room temperature overnight.

  • Intermediate Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude 2-(tetrahydrofuran-2-yl)thiophene by column chromatography.

  • Carboxylation: Dissolve the purified intermediate (1.0 eq) in anhydrous THF (0.2 M) and cool to -78°C. Add n-BuLi (1.1 eq) dropwise and stir for 1 hour at -78°C. In a separate flask, create a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. Transfer the lithiated intermediate solution into the dry ice slurry via cannula.

  • Final Workup & Purification: Allow the mixture to warm to room temperature. Add water and separate the layers. Wash the organic layer with saturated NaHCO₃ solution. Combine all aqueous layers and cool to 0°C. Acidify to pH 1-2 with 2M HCl. Extract the product with ethyl acetate (3x). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product. Recrystallize if necessary.

Table 1: Expected Spectroscopic Data

This table provides expected ranges for key analytical data based on the structures of thiophene-2-carboxylic acid and related derivatives. Actual values must be determined experimentally.

Analysis Expected Observation Rationale / Key Features
¹H NMR δ 7.0-8.0 ppm (2H, d, J≈4 Hz)Thiophene ring protons (H3, H4).
δ 4.5-5.5 ppm (1H, m)THF proton at C2 (adjacent to both O and Thiophene).
δ 1.8-2.2 ppm & 3.8-4.2 ppm (6H, m)Remaining THF protons.
δ 10-13 ppm (1H, br s)Carboxylic acid proton (may be broad or not observed).
¹³C NMR δ 165-175 ppmCarboxylic acid carbonyl carbon.
δ 125-150 ppmThiophene ring carbons.
δ 70-85 ppmTHF carbon C2.
δ 65-75 ppmTHF carbon C5.
δ 25-40 ppmTHF carbons C3, C4.
FT-IR 3200-2500 cm⁻¹ (broad)O-H stretch of the carboxylic acid dimer.
~1700 cm⁻¹ (strong)C=O stretch of the carboxylic acid.
~1500-1600 cm⁻¹C=C stretching of the thiophene ring.
Mass Spec [M-H]⁻ or [M+H]⁺Expected molecular ion peak in ESI- or ESI+.

References

  • M. A. P. Martins, et al. (2004). Recent Advances in the Synthesis of Thiophenes. Chemical Reviews, 104(5), 2583-2652. [Link]

  • D. W. Knight, A. P. Nott. (1983). Thiophene and Its Derivatives. Comprehensive Organic Chemistry II, 4, 1-129. [Link]

  • J. Swanston. (2006). Thiophene. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes. Beilstein Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Grignard and Organolithium Reagents. [Link]

  • A. R. Katritzky, et al. (2003). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Arkivoc. [Link]

  • M. Schlosser, Ed. (1994). Organometallics in Organic Synthesis. Wiley: New York. [Link]

  • MDPI. (2022). Carboxylate-Assisted Carboxylation of Thiophene with CO2 in the Solvent-Free Carbonate Medium. Molecules. [Link]

  • Master Organic Chemistry. (2023). Addition of Organolithiums To Aldehydes and Ketones. [Link]

  • T. J. M. Byrne, et al. (2023). An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans. Organic Letters. [Link]

  • D. Siegel, A. Myers. (n.d.). Organolithium Reagents. Harvard University Chemistry Handout. [Link]

  • YouTube. (2019). Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds. [Link]

Sources

Technical Support Center: Purification of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven strategies and troubleshooting advice for achieving high purity of this valuable heterocyclic building block. The methodologies described herein are grounded in fundamental chemical principles to ensure robust and reproducible results.

Foundational Purification Strategies

This compound possesses two key structural features that dictate its purification: a polar, acidic carboxylic acid group and a moderately polar heterocyclic core. This dual nature allows for several effective purification techniques, with the choice depending on the nature and quantity of impurities present in the crude material.

A logical workflow is essential for efficient purification. The initial assessment of the crude mixture by Thin-Layer Chromatography (TLC) will guide the selection of the most appropriate primary purification method.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Final Polishing Crude Crude Product TLC Analyze by TLC Crude->TLC Decision Major Non-Polar or Basic Impurities? TLC->Decision Extraction Method A: Acid-Base Extraction Decision->Extraction  Yes   Recrystallization Method B: Direct Recrystallization Decision->Recrystallization  No   Purity_Check Assess Purity (TLC, HPLC, NMR) Extraction->Purity_Check Recrystallization->Purity_Check Chromatography Method C: Column Chromatography Purity_Check->Chromatography  Purity <98%   Pure_Product Pure Product Purity_Check->Pure_Product  Purity >98%   Chromatography->Pure_Product Chromatography_Principle cluster_0 Without Acetic Acid cluster_1 With 1% Acetic Acid in Eluent Silica1    Si-OHSi-OHSi-OH Compound1 R-COOH Silica1->Compound1 Strong Adsorption (Tailing) Silica2    Si-OH₂⁺Si-OHSi-OH₂⁺ Compound2 R-COOH Eluent AcOH Compound2->Eluent Clean Elution Eluent->Silica2 Protonates Surface & Competes for Sites

Technical Support Center: Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven methodologies to ensure you can achieve reliable and reproducible results.

Overview of the Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, involves sensitive organometallic intermediates where minor deviations in protocol can lead to significant drops in yield and purity. The most common synthetic strategy involves a sequential lithiation and carboxylation of a thiophene precursor. This guide focuses on troubleshooting this primary route.

Visualized General Synthetic Pathway

The typical synthesis proceeds via a two-step lithiation process. First, 2-(tetrahydrofuran-2-yl)thiophene is formed, which is then selectively lithiated at the 5-position, followed by quenching with carbon dioxide to form the target carboxylic acid.

Synthetic_Pathway cluster_step1 Step 1: C-C Coupling cluster_step2 Step 2: Lithiation cluster_step3 Step 3: Carboxylation Thiophene Thiophene THF_Precursor 2-(Tetrahydrofuran-2-yl)thiophene Thiophene->THF_Precursor Electrophilic THF source Lithiation 5-Lithio Intermediate THF_Precursor->Lithiation n-BuLi, THF -78 °C Final_Product This compound Lithiation->Final_Product 1. CO2 (s) 2. H3O+ workup Troubleshooting_Workflow Start Low Overall Yield Check_Lithiation Problem in Lithiation Step? Start->Check_Lithiation Check_Carboxylation Problem in Carboxylation? Start->Check_Carboxylation Check_Purity Problem with Starting Material? Start->Check_Purity Sol_Lithiation Verify BuLi concentration via titration. Ensure rigorously anhydrous conditions. Optimize temperature (-78 °C). Check_Lithiation->Sol_Lithiation Yes Sol_Carboxylation Use fresh, high-quality dry ice. Quench by adding lithiated species to excess CO2. Maintain low temperature during quench. Check_Carboxylation->Sol_Carboxylation Yes Sol_Purity Purify thiophene precursor via distillation. Ensure solvent is anhydrous. Check_Purity->Sol_Purity Yes

Technical Support Center: Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Drawing from established organometallic principles and practical laboratory experience, this document provides in-depth troubleshooting advice in a user-friendly question-and-answer format.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound typically proceeds through the formation of 2-(tetrahydrofuran-2-yl)thiophene, followed by lithiation and subsequent carboxylation. This guide is structured to address potential issues at each critical stage of this synthetic sequence.

A. Issues Related to the Lithiation of 2-(Tetrahydrofuran-2-YL)thiophene

A critical step in this synthesis is the regioselective deprotonation of 2-(tetrahydrofuran-2-yl)thiophene to form the 5-lithio intermediate. Several side reactions can occur at this stage, leading to low yields and complex product mixtures.

Question 1: My reaction is showing low conversion to the desired carboxylic acid, and I'm recovering a significant amount of the starting material, 2-(tetrahydrofuran-2-yl)thiophene. What could be the cause?

Answer:

This is a common issue that often points to incomplete lithiation. The primary causes can be categorized as follows:

  • Insufficient Organolithium Reagent: The presence of trace amounts of water or other protic impurities in your solvent or on your glassware will consume the organolithium reagent. It is imperative to use rigorously dried solvents and flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen).

  • Inactive Organolithium Reagent: Organolithium reagents, such as n-butyllithium (n-BuLi), can degrade over time, especially if not stored properly. It is advisable to titrate your n-BuLi solution before use to determine its exact molarity.

  • Inadequate Reaction Temperature: While lithiation of thiophenes is typically rapid, the reaction temperature can influence the equilibrium. Performing the reaction at very low temperatures (e.g., below -78 °C) might slow down the deprotonation significantly. A common temperature range for this reaction is -78 °C to -40 °C.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., tetrahydrofuran, diethyl ether) over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill it directly into the reaction flask under an inert atmosphere. Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • Titrate the Organolithium Reagent: Use a standard method, such as titration with a known concentration of a secondary alcohol in the presence of a colorimetric indicator (e.g., 1,10-phenanthroline), to determine the active concentration of your organolithium reagent.

  • Optimize Reaction Conditions:

    • Slowly add the organolithium reagent to a cooled solution (-78 °C) of 2-(tetrahydrofuran-2-yl)thiophene in your anhydrous solvent.

    • Allow the reaction to stir at this temperature for a sufficient time (e.g., 1-2 hours) to ensure complete lithiation before proceeding with the carboxylation step.

    • Consider a slight excess (1.05-1.1 equivalents) of the organolithium reagent to compensate for any minor protic impurities.

Question 2: I am observing the formation of an unexpected isomer of the desired carboxylic acid. What is the likely cause and how can I prevent it?

Answer:

The formation of an isomeric product suggests a lack of regioselectivity during the lithiation step. While the 5-position of a 2-substituted thiophene is generally the most acidic and therefore the primary site of deprotonation, other positions can also be lithiated, leading to a mixture of products upon carboxylation.

The tetrahydrofuran substituent at the 2-position is an electron-donating group, which can influence the acidity of the protons on the thiophene ring. While the 5-position is still favored, deprotonation at the 3- or 4-positions can occur, especially if the reaction conditions are not optimal.

Preventive Measures:

  • Choice of Organolithium Reagent: The bulkiness of the organolithium reagent can influence regioselectivity. While n-BuLi is commonly used, exploring other reagents like sec-butyllithium or tert-butyllithium might offer different selectivity profiles.

  • Use of a Directing Group (if necessary): In cases of persistent regioselectivity issues, a temporary directing group could be installed on the thiophene ring to ensure lithiation at the desired position. However, this adds extra steps to the synthesis.

  • Careful Control of Temperature: Maintaining a low and constant temperature during the addition of the organolithium reagent and the subsequent stirring period is crucial for maximizing regioselectivity.

B. Side Reactions Involving the Tetrahydrofuran Substituent

The tetrahydrofuran (THF) ring, while generally stable, can be susceptible to ring-opening reactions under strongly basic conditions, particularly in the presence of organolithium reagents.

Question 3: My reaction mixture turns dark, and I observe gas evolution upon addition of the organolithium reagent. After workup, I have a complex mixture of byproducts. What is happening?

Answer:

This scenario strongly suggests the decomposition of the tetrahydrofuran moiety. Organolithium reagents can deprotonate the α-protons of THF, leading to a ring-opening cascade.[1][2] While the THF in your molecule is a substituent, it can still undergo similar reactions, especially if there is localized excess of the organolithium reagent or if the reaction temperature is not well-controlled.

The primary decomposition pathway involves the formation of lithium ethenolate and ethylene gas.[1][3] Another possibility is the formation of lithium but-3-en-1-oxide through a reverse 5-endo-trig ring opening.[2]

Table 1: Potential Byproducts from Tetrahydrofuran Ring Opening

Byproduct NameChemical FormulaPotential Impact on Synthesis
EthyleneC₂H₄Gas evolution, pressure buildup in a closed system.
Lithium ethenolateC₂H₃LiOCan react with CO₂ to form acrylic acid derivatives.
Lithium but-3-en-1-oxideC₄H₇LiOCan be protonated during workup to form but-3-en-1-ol.

Mitigation Strategies:

  • Strict Temperature Control: Maintain the reaction temperature at or below -78 °C during the addition of the organolithium reagent and for the duration of the lithiation.

  • Slow Addition of Reagent: Add the organolithium reagent dropwise to the solution of the substituted thiophene. This prevents localized high concentrations of the base.

  • Use of a Less Reactive Organolithium: If the problem persists, consider using a less basic organolithium reagent, although this may impact the efficiency of the desired thiophene lithiation.

Workflow for Minimizing THF Ring Opening

G cluster_start Start cluster_conditions Critical Conditions cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting cluster_end Outcome start Reaction Setup temp Maintain Temperature at -78°C start->temp addition Slow, Dropwise Addition of Organolithium temp->addition monitor Observe for Gas Evolution or Color Change addition->monitor issue Issue Detected? monitor->issue adjust Adjust Cooling/Addition Rate issue->adjust Yes success Successful Lithiation issue->success No adjust->monitor failure Proceed to Carboxylation success->failure G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_side_reactions Potential Side Reactions start 2-(Tetrahydrofuran-2-yl)thiophene lithiated 5-Lithio-2-(tetrahydrofuran-2-yl)thiophene start->lithiated + n-BuLi nBuLi n-Butyllithium CO2 Carbon Dioxide carboxylate Lithium 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylate lithiated->carboxylate + CO₂ ring_opening THF Ring Opening lithiated->ring_opening dicarboxylation Dicarboxylation lithiated->dicarboxylation product This compound carboxylate->product + H₃O⁺

Sources

Technical Support Center: 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the integrity of your results.

Introduction

This compound is a bifunctional molecule incorporating a thiophene-2-carboxylic acid moiety and a tetrahydrofuran (THF) substituent. This unique structure presents specific stability considerations that are crucial for its successful application in synthesis and drug discovery. The electron-rich thiophene ring and the potentially labile THF group can be susceptible to degradation under certain experimental conditions. This guide provides a proactive approach to mitigating these stability issues.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low Yield or No Reaction in Esterification or Amidation Reactions

  • Question: I am attempting to form an ester or amide from this compound using standard coupling reagents (e.g., DCC, EDC), but I am observing low yields or recovery of only the starting material. What could be the cause?

  • Answer: This issue often stems from the reactivity of the starting material under the chosen reaction conditions.

    • Causality: Thiophene-2-carboxylic acids can undergo deprotonation at both the carboxylic acid and the 5-position of the thiophene ring, especially with strong bases.[1] While coupling reagents are not typically strong bases, side reactions can be promoted by the reaction conditions. Additionally, the THF moiety may interact with the coupling agents or catalysts.

    • Troubleshooting Steps:

      • Choice of Coupling Reagent: Switch to a milder coupling reagent system. For example, HATU or HOBt/EDC combinations are often more efficient and generate fewer side products.

      • Reaction Temperature: Maintain a low reaction temperature (0 °C to room temperature) to minimize potential side reactions and degradation.

      • Solvent: Ensure you are using a dry, inert solvent. The presence of water can quench the activated carboxylic acid intermediate.

      • pH Control: The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be crucial. However, use it judiciously, as excess base can lead to other side reactions.

      • Activation to Acid Chloride: A more robust method is to convert the carboxylic acid to the more reactive acid chloride using a mild chlorinating agent like oxalyl chloride or thionyl chloride at low temperatures.[2] The resulting acid chloride can then be reacted with the desired alcohol or amine.

Issue 2: Observation of Impurities or Degradation Products in Post-Reaction Analysis (NMR, LC-MS)

  • Question: After my reaction or work-up, I am seeing unexpected peaks in my analytical data that suggest my starting material or product has degraded. What are the likely degradation pathways?

  • Answer: Degradation can occur at either the thiophene or the THF moiety.

    • Causality and Potential Degradation Pathways:

      • Oxidation of the THF Ring: The 2-position of the THF ring is susceptible to oxidation, which can lead to the formation of a lactone or other oxidized species. This is a known metabolic pathway for THF.[3][4][5]

      • Oxidative Degradation of the Thiophene Ring: While the thiophene ring is relatively aromatic, strong oxidizing conditions can lead to ring-opening or the formation of sulfoxides.[6] It is crucial to avoid strong oxidizing agents.[7][8]

      • Decarboxylation: Thiophene-2-carboxylic acids can undergo decarboxylation at elevated temperatures or in the presence of certain metal catalysts.

    • Preventative Measures:

      • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if heating is required.

      • Avoid Strong Oxidants: Be mindful of all reagents and conditions. Avoid peroxides, permanganates, and other strong oxidizing agents.

      • Temperature Control: Keep reaction and storage temperatures as low as reasonably possible.

      • Purification: If degradation is suspected, purify the compound promptly using techniques like flash chromatography at reduced temperatures.

Issue 3: Discoloration of the Compound Upon Storage

  • Question: My sample of this compound, which was initially a white or off-white solid, has turned yellow or brown over time. Is it still usable?

  • Answer: Discoloration is a common indicator of degradation.

    • Causality: The discoloration is likely due to slow oxidation or polymerization reactions, which can be initiated by exposure to light, air (oxygen), or trace impurities. Thiophene-containing compounds are known to be susceptible to such degradation.

    • Recommendations:

      • Re-analysis: Before use, re-analyze the discolored material by NMR, LC-MS, and melting point to determine its purity.

      • Purification: If the purity is compromised, consider recrystallization or chromatographic purification.

      • Proper Storage: To prevent future discoloration, store the compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).[7][8]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: Based on the known stability of thiophene carboxylic acids, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration or freezing is advisable.[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial to protect from moisture and light.[8]

Q2: What solvents are compatible with this compound?

A: this compound is expected to be soluble in a range of organic solvents.

  • Good Solvents for Reactions: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF).

  • Solvents for Purification (Crystallization): A solvent/anti-solvent system such as ethyl acetate/hexanes or dichloromethane/hexanes may be effective.

  • Aqueous Solubility: As a carboxylic acid, it will have limited solubility in water but will be soluble in aqueous base (e.g., NaHCO₃, NaOH) due to salt formation.

Q3: Is this compound sensitive to pH?

A: Yes.

  • Acidic Conditions: The compound is generally stable in mildly acidic conditions. However, strong acids at high temperatures could potentially lead to side reactions involving the THF ring.

  • Basic Conditions: In the presence of strong bases, deprotonation can occur at both the carboxylic acid and the thiophene ring, which can be a useful synthetic handle but also a potential source of side reactions if not controlled.[1] For work-up procedures, mild bases like sodium bicarbonate are recommended for extraction.

Q4: Are there any known incompatible materials?

A: Yes, based on the reactivity of the thiophene and carboxylic acid moieties:

  • Strong Oxidizing Agents: These should be strictly avoided to prevent degradation of the thiophene and THF rings.[7][8]

  • Strong Reducing Agents: Reagents like LiAlH₄ will reduce the carboxylic acid.

  • Strong Bases: Can cause multiple deprotonations, as discussed.[1]

Part 3: Experimental Protocols and Visualizations

Protocol: Esterification via Acid Chloride Formation

This protocol provides a robust method for esterifying this compound, minimizing side reactions.

Step 1: Formation of the Acid Chloride

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1 drop).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC (using a quenched aliquot with methanol to form the methyl ester).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The crude acid chloride is typically used immediately in the next step.

Step 2: Ester Formation

  • Dissolve the crude acid chloride in anhydrous DCM under an argon atmosphere.

  • Cool the solution to 0 °C.

  • In a separate flask, dissolve the desired alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq) in anhydrous DCM.

  • Slowly add the alcohol/base solution to the acid chloride solution at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Key Stability Considerations Workflow

This diagram illustrates the critical points to consider when working with this compound to ensure its stability.

cluster_storage Storage cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Storage Store at low temperature, inert atmosphere, protected from light Reaction This compound Storage->Reaction Handling Inert Use Inert Atmosphere (N2 or Ar) Reaction->Inert Temp Maintain Low Temperature (e.g., 0 °C to RT) Reaction->Temp Reagents Avoid Strong Oxidants & Strong Bases Reaction->Reagents Workup Use Mild Aqueous Base (e.g., NaHCO3) for extraction Reaction->Workup Post-Reaction Purification Prompt Purification (Chromatography/Recrystallization) Workup->Purification Purification->Storage Final Product

Caption: Workflow for maintaining the stability of this compound.

Diagram 2: Potential Degradation Pathways

This diagram illustrates the primary potential degradation pathways for the molecule.

cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation Parent This compound THFOx THF Ring Oxidation (e.g., Lactone formation) Parent->THFOx [O] ThiopheneOx Thiophene Ring Oxidation (e.g., Sulfoxide) Parent->ThiopheneOx Strong [O] Decarbox Loss of CO2 Parent->Decarbox Heat / Catalyst

Caption: Potential degradation pathways of this compound.

References

  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of bio-based polyesters from 2,5-thiophenedicarboxylic acid. Retrieved from [Link]

  • PubMed. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Retrieved from [Link]

  • MDPI. (2020). Biodegradation of Tetrahydrofuran by the Newly Isolated Filamentous Fungus Pseudallescheria boydii ZM01. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]

  • MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Retrieved from [Link]

  • MDPI. (n.d.). Tetrahydrofuran Biodegradation. Retrieved from [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF) degradation curves under the initial pH of 7.0.... Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]

  • Eawag. (1997). Tetrahydrofuran Degradation Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2024). A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Thiophene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Thiophene Functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying the thiophene nucleus. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry and materials science, making the efficient and selective installation of functional groups a critical endeavor.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of thiophenes. The content is structured to not only offer solutions but also to provide a deeper understanding of the underlying chemical principles governing these transformations.

Section 1: Troubleshooting Guide for Common Thiophene Functionalization Reactions

This section addresses common issues encountered during key thiophene functionalization reactions. Each problem is followed by a detailed analysis of potential causes and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, C-H Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds on the thiophene ring. However, researchers often face challenges with low yields, poor regioselectivity, and catalyst deactivation.

Problem 1: Low to No Product Formation in a Suzuki-Miyaura Coupling of a Bromothiophene.

  • Potential Cause 1: Inactive Catalyst. The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Improper storage or handling can lead to oxidation and loss of catalytic activity.

  • Solution 1:

    • Ensure your palladium source and phosphine ligands are stored under an inert atmosphere (argon or nitrogen).

    • Use freshly opened or properly stored reagents.

    • Protocol Validation Step: Before running your main reaction, perform a small-scale test reaction with a known, reliable coupling partner to confirm catalyst activity.

  • Potential Cause 2: Inefficient Transmetalation. The transfer of the organic group from the boron reagent to the palladium center can be sluggish. This is often influenced by the choice of base and solvent.

  • Solution 2:

    • Base Selection: A variety of bases can be used (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly impact the reaction rate and yield. For challenging couplings, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective.

    • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically required to dissolve both the organic and inorganic reagents. The ratio of organic solvent to water should be optimized.

    • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not undergone significant decomposition (protodeboronation).

  • Potential Cause 3: Thiophene Ring Opening or Desulfurization. Under harsh reaction conditions (high temperatures, strong bases), the thiophene ring can be susceptible to degradation.

  • Solution 3:

    • Temperature Control: Screen a range of temperatures. While some couplings require elevated temperatures, others can proceed efficiently at lower temperatures, minimizing side reactions.

    • Ligand Choice: The use of appropriate ligands can stabilize the palladium catalyst and promote the desired reactivity at lower temperatures.

Problem 2: Poor Regioselectivity in Direct C-H Arylation of a Substituted Thiophene.

  • Potential Cause: Multiple Reactive C-H Bonds. Thiophenes possess C-H bonds at the α (2- and 5-) and β (3- and 4-) positions, which can have similar reactivities, leading to mixtures of isomers.[4]

  • Solution:

    • Directing Groups: The presence of a directing group on the thiophene ring can significantly influence the regioselectivity of C-H activation. Carbonyl-containing groups, for example, can act as effective directing groups.[5]

    • Catalyst/Ligand System: The choice of palladium catalyst and ligand is crucial for controlling regioselectivity. Some catalyst systems show a strong preference for α-arylation, while others can be tuned to favor β-arylation.[6]

    • Reaction Conditions: Subtle changes in reaction conditions, such as the solvent, base, or additives, can alter the regiochemical outcome. For instance, the use of specific additives can favor one pathway over another.[7]

Lithiation and Subsequent Functionalization

Lithiation is a common strategy for introducing a wide range of electrophiles onto the thiophene ring. However, issues such as incomplete lithiation, side reactions, and poor yields upon quenching are frequently reported.

Problem 3: Low Yield of the Desired Product and Recovery of Starting Material after Lithiation and Quenching.

  • Potential Cause 1: Incomplete Lithiation. This is often due to the presence of moisture or an inaccurate titer of the organolithium reagent.

  • Solution 1:

    • Strictly Anhydrous Conditions: All glassware must be flame- or oven-dried, and the reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen).[8] Anhydrous solvents are essential.

    • Organolithium Titration: The concentration of commercially available organolithium reagents can vary. It is highly recommended to titrate your n-BuLi or other organolithium solution to determine its exact molarity.[9]

    • Temperature Control: Lithiation of thiophenes is typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[8]

  • Potential Cause 2: Proton Quenching. The lithiated thiophene can be inadvertently quenched by a proton source in the reaction mixture before the addition of the electrophile.

  • Solution 2:

    • Solvent Purity: Ensure the solvent is free of acidic impurities.

    • Substrate Protons: If the thiophene substrate has acidic protons (e.g., an amide N-H), more than one equivalent of the organolithium reagent will be required.[10]

Problem 4: Formation of Debrominated Starting Material in a Lithium-Halogen Exchange Reaction.

  • Potential Cause: Protonation of the Lithiated Intermediate. After the lithium-halogen exchange, the resulting lithiated thiophene can be protonated by a trace amount of water or other proton sources during the reaction or workup.

  • Solution:

    • Rigorous Drying: As mentioned above, all reagents and equipment must be scrupulously dried.

    • Quenching Procedure: Ensure the quench with the electrophile is efficient. If the electrophile is not sufficiently reactive, the lithiated species may persist and be protonated during workup.

    • Investigative Quench: To confirm successful lithiation, a small aliquot of the reaction mixture can be quenched with D₂O. The incorporation of deuterium, confirmed by NMR or mass spectrometry, will verify the formation of the lithiated intermediate.[9]

Electrophilic Aromatic Substitution (e.g., Friedel-Crafts Acylation, Halogenation)

Thiophene readily undergoes electrophilic aromatic substitution, often with high reactivity compared to benzene.[11] The primary challenge is controlling the regioselectivity.

Problem 5: Formation of a Mixture of 2- and 3-Substituted Isomers in a Friedel-Crafts Acylation.

  • Potential Cause: Inherent Reactivity of the Thiophene Ring. While attack at the 2-position is generally favored due to the greater stabilization of the cationic intermediate (Wheland intermediate), substitution at the 3-position can occur, especially with highly reactive electrophiles or under certain conditions.[12]

  • Solution:

    • Lewis Acid Choice: The strength and stoichiometry of the Lewis acid (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) can influence the regioselectivity. Milder Lewis acids may offer better control.

    • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the thermodynamically favored 2-substituted product.

    • Substituent Effects: The presence of substituents on the thiophene ring will direct incoming electrophiles. Electron-donating groups typically activate the ring and direct ortho/para (which corresponds to adjacent and opposite positions relative to the substituent), while electron-withdrawing groups deactivate the ring.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my thiophene-containing drug candidate showing signs of metabolic instability?

A1: The thiophene ring can be a site of metabolic oxidation by cytochrome P450 enzymes. This can lead to the formation of reactive metabolites such as thiophene-S-oxides and thiophene epoxides, which can be hepatotoxic.[13] Strategies to mitigate this include:

  • Blocking Metabolic Hotspots: Introducing substituents at the positions most susceptible to oxidation.

  • Modulating Electronic Properties: The introduction of electron-withdrawing groups can make the thiophene ring less susceptible to oxidation.

  • Bioisosteric Replacement: In some cases, replacing the thiophene ring with another heterocycle may be necessary if metabolic instability cannot be overcome.

Q2: I am performing a late-stage functionalization on a complex molecule containing a thiophene moiety. How can I achieve high regioselectivity?

A2: Late-stage functionalization (LSF) is a powerful strategy in drug discovery.[14][15] Achieving regioselectivity on a complex molecule requires careful consideration of the existing functional groups and the inherent reactivity of the thiophene ring.

  • C-H Activation Strategies: Directed C-H activation, where a functional group on your molecule directs the catalyst to a specific C-H bond, is a highly effective approach for achieving regioselectivity.[4]

  • Steric Control: The steric environment around the thiophene ring can also be exploited to favor functionalization at less hindered positions.

  • Protecting Groups: In some cases, it may be necessary to temporarily protect more reactive sites on the molecule to achieve functionalization at the desired position on the thiophene ring.

Q3: My purification of a functionalized thiophene on a silica gel column is resulting in product decomposition. What are my options?

A3: Some functionalized thiophenes can be sensitive to the acidic nature of standard silica gel.

  • Neutralized Silica: You can neutralize the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine, in the eluent.[16]

  • Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina (basic or neutral) or a polymer-based support.

  • Non-Chromatographic Purification: If possible, explore other purification methods like recrystallization, distillation, or preparative HPLC.

Section 3: Experimental Protocols and Data

Protocol: Suzuki-Miyaura Cross-Coupling of 2-Bromothiophene with Phenylboronic Acid

This protocol provides a general procedure for a common Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromothiophene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 eq.), phenylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add toluene and degassed water to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10075
3Pd(OAc)₂ (2)PPh₃ (8)K₃PO₄Toluene/H₂O10060
4PdCl₂(dppf) (2)-K₃PO₄Dioxane/H₂O10088
Protocol: Lithiation and Silylation of Thiophene

This protocol describes the lithiation of thiophene at the 2-position followed by quenching with an electrophile.

Materials:

  • Thiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

Procedure:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF to the flask and cool to -78 °C in a dry ice/acetone bath.

  • Add thiophene (1.0 eq.) to the cold THF.

  • Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add TMSCl (1.2 eq.) dropwise, again maintaining a low temperature.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Section 4: Visualizing Reaction Pathways

Diagram 1: Regioselectivity in Electrophilic Acylation of Thiophene

G cluster_0 Attack at C2 cluster_1 Attack at C3 Thiophene_C2 Thiophene + E+ Intermediate_C2 Wheland Intermediate (3 Resonance Structures) Thiophene_C2->Intermediate_C2 More Stable Product_C2 2-Acylthiophene (Major Product) Intermediate_C2->Product_C2 -H+ Thiophene_C3 Thiophene + E+ Intermediate_C3 Wheland Intermediate (2 Resonance Structures) Thiophene_C3->Intermediate_C3 Less Stable Product_C3 3-Acylthiophene (Minor Product) Intermediate_C3->Product_C3 -H+ Start Electrophilic Acylation Start->Thiophene_C2 Start->Thiophene_C3

Caption: C2 vs. C3 attack in electrophilic acylation.

Diagram 2: Troubleshooting Workflow for Low Yield in Cross-Coupling

G Start Low Yield in Cross-Coupling Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Use Fresh Catalyst/Pre-catalyst Store Under Inert Atmosphere Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Sol_Conditions Screen Bases, Solvents, Temperature Optimize Ligand Choice Check_Conditions->Sol_Conditions No Check_Reagents->Start Yes, Re-evaluate Sol_Reagents Purify Starting Materials Check Boronic Acid Quality Check_Reagents->Sol_Reagents No

Caption: Decision tree for troubleshooting low yields.

References

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2022). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 87(16), 11049-11058. [Link]

  • Gulea, M., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15708-15745. [Link]

  • King, A. S., & Le, D. N. (2023). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews, 123(13), 8323-8374. [Link]

  • Sarkisyan, G., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules, 28(9), 3784. [Link]

  • Padroni, G., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9033-9037. [Link]

  • Scott, T. G., & Paquin, J. F. (2023). An update on late-stage functionalization in today's drug discovery. Expert Opinion on Drug Discovery, 18(6), 623-640. [Link]

  • NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. [Link]

  • Wang, Y., et al. (2021). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 6(4), 2845-2853. [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

  • Bentabed, A., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(11), 2816. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Val-Z-Quiz. (2018). I keep getting debrominated starting material and low conversion after lithiation. Reddit. [Link]

  • ResearchGate. (2015). Am I overlooking something in n-BuLi reactions?. [Link]

  • Fura, A. (2022). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 35(8), 1335-1348. [Link]

  • Gonzalez, J. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. Accounts of Chemical Research, 51(4), 925-935. [Link]

  • Cognizance Journal of Multidisciplinary Studies. (2023). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. [Link]

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Technical Support Center: Overcoming Solubility Challenges with Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with thiophene carboxylic acids. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common solubility challenges encountered with this important class of compounds.

Introduction

Thiophene carboxylic acids are a vital structural motif in medicinal chemistry and materials science. However, their inherent physicochemical properties, particularly the combination of a hydrophobic thiophene ring and a polar carboxylic acid group, often lead to poor solubility in both aqueous and non-polar organic solvents. This can present significant hurdles in experimental work, from reaction setup and purification to formulation and biological screening.

This guide is designed to provide you with the foundational knowledge and practical techniques to systematically overcome these solubility issues, ensuring the smooth progression of your research and development activities.

Troubleshooting Guide: Common Solubility Problems and Solutions

This section addresses specific issues you might encounter during your experiments in a practical question-and-answer format.

Issue 1: My thiophene carboxylic acid won't dissolve in the aqueous buffer for my biological assay.

Question: I am trying to prepare a stock solution of 5-chloro-thiophene-2-carboxylic acid (pKa ≈ 3.2) in a phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving. What is the most direct way to solubilize it?

Answer: The limited solubility of your thiophene carboxylic acid in neutral aqueous buffer is expected due to the protonated state of the carboxylic acid group at pH values significantly below its pKa + 2. The most effective and direct method to increase aqueous solubility is through pH adjustment to deprotonate the carboxylic acid, forming the much more soluble carboxylate salt.

Causality: At pH 7.4, which is more than two pH units above the pKa of most thiophene carboxylic acids, the carboxylic acid group will be predominantly in its deprotonated, anionic carboxylate form (Th-COO⁻). This charged species has significantly greater aqueous solubility due to favorable ion-dipole interactions with water molecules.[1][2]

Workflow for pH-Mediated Solubilization

Caption: Workflow for pH-adjusted solubilization.

Detailed Protocol: pH Adjustment for Aqueous Solubilization
  • Initial Suspension: Suspend the weighed amount of your thiophene carboxylic acid in the desired volume of your aqueous buffer (e.g., PBS).

  • Base Selection: Choose a strong base that will not interfere with your downstream application. For most biological assays, 1 M NaOH or 1 M KOH are suitable.

  • Titration: While stirring the suspension, add the base solution dropwise.

  • Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter.

  • Observation: As the pH increases, you should observe the solid thiophene carboxylic acid dissolving.

  • Target pH: Continue adding the base until all the solid has dissolved. The final pH should ideally be at least 2 units above the pKa of your compound to ensure complete ionization.[2]

  • Final Adjustments: If you overshoot the target pH of your buffer, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl), but be cautious not to let the pH drop below the level required for solubility, which could cause precipitation.

Trustworthiness Check: The formation of the soluble salt is a self-validating system. If the compound dissolves upon raising the pH and precipitates upon lowering it, you have confirmed the effectiveness of this method.

Issue 2: My thiophene carboxylic acid derivative is insoluble in common organic solvents for a reaction.

Question: I am attempting a coupling reaction with a substituted thiophene carboxylic acid, but it has poor solubility in common aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF). How can I get it into solution?

Answer: When dealing with poor solubility in organic solvents, a co-solvent approach is often the most effective initial strategy. The addition of a small amount of a polar, aprotic co-solvent can disrupt the crystal lattice energy of the solid and improve solvation.

Causality: The crystalline form of a carboxylic acid is often stabilized by strong intermolecular hydrogen bonding. A polar, aprotic co-solvent can act as a hydrogen bond acceptor, disrupting this network and facilitating dissolution.

Co-Solvent Selection and Protocol
Co-SolventPropertiesUse Case
Dimethylformamide (DMF) High polarity, aproticExcellent for dissolving many polar organic compounds.
Dimethyl sulfoxide (DMSO) High polarity, aproticA very strong solvent, useful for highly insoluble compounds.
N-Methyl-2-pyrrolidone (NMP) High polarity, aproticSimilar to DMF and DMSO, often used in polymer chemistry.
Ethanol/Methanol Polar, proticCan be effective, but may interfere with certain reactions (e.g., those involving acid chlorides).[3][4]

Protocol:

  • Initial Suspension: Suspend your thiophene carboxylic acid in the primary reaction solvent (e.g., THF).

  • Co-solvent Addition: Add the co-solvent (e.g., DMF) dropwise while stirring. Start with a small percentage (e.g., 5-10% v/v).

  • Gentle Heating: If the compound is still not fully dissolved, gentle heating (e.g., to 40-50 °C) can further aid dissolution. Ensure this is compatible with your reaction conditions.

  • Reaction Initiation: Once a homogeneous solution is achieved, proceed with your reaction as planned.

Trustworthiness Check: The formation of a clear, homogeneous solution that remains stable under the reaction conditions validates this approach. If precipitation occurs upon cooling, it indicates that the compound may be at its saturation limit.

Issue 3: I successfully formed a salt of my thiophene carboxylic acid, but it precipitated out of my aqueous-organic mixture during workup.

Question: I deprotonated my thiophene carboxylic acid with sodium bicarbonate to form the sodium salt, which was soluble in water. However, when I added ethyl acetate for extraction, a solid precipitated at the interface. What happened?

Answer: This is a common issue known as "salting out". The sodium carboxylate salt, while highly soluble in water, is likely insoluble in less polar organic solvents like ethyl acetate. The addition of the organic solvent reduces the overall polarity of the aqueous phase, causing the salt to precipitate.

Causality: The solubility of an ionic salt is highly dependent on the dielectric constant of the solvent. Water has a high dielectric constant, which effectively shields the charges of the ions. Ethyl acetate has a much lower dielectric constant, and its addition to the aqueous phase lowers the overall dielectric constant, leading to ion pairing and precipitation.[5]

Troubleshooting Protocol for Salt Precipitation
  • Increase Aqueous Volume: Add more water to the biphasic mixture. This will increase the volume of the polar phase and can help to redissolve the precipitated salt.

  • Use a More Polar Organic Solvent: If your extraction protocol allows, switch to a more polar organic solvent that is still immiscible with water, such as 1-butanol.

  • Re-acidification and Extraction: If the goal is to extract the compound into the organic phase, the salt form is not ideal.

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH at least 2 units below the pKa of your thiophene carboxylic acid. This will convert the soluble carboxylate salt back to the less water-soluble, but more organic-soluble, protonated carboxylic acid.

    • You should observe the carboxylic acid precipitating out of the aqueous phase.

    • You can then perform the extraction with your desired organic solvent (e.g., ethyl acetate). The protonated form will have much higher solubility in the organic layer.

Extraction_Troubleshooting A Start: Aqueous solution of Thiophenecarboxylate (Th-COO⁻ Na⁺) B Add organic solvent (e.g., Ethyl Acetate) A->B C Precipitation Occurs (Salting Out) B->C D Option 1: Increase Aqueous Volume C->D To keep in aqueous E Option 2: Re-acidify aqueous phase (pH < pKa - 2) with HCl C->E To extract into organic F Salt redissolves in aqueous phase D->F G Th-COO⁻ Na⁺ converts to Th-COOH (precipitates) E->G H Extract with organic solvent. Th-COOH moves to organic phase. G->H

Caption: Decision tree for handling salt precipitation during extraction.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the poor solubility of thiophene carboxylic acids?

The poor solubility arises from the conflicting nature of its two main components: the thiophene ring is aromatic and relatively non-polar (hydrophobic), while the carboxylic acid group is polar and capable of hydrogen bonding (hydrophilic).[1] This amphiphilic character makes it difficult to find a single solvent that can effectively solvate both parts of the molecule simultaneously. In the solid state, these molecules can also be stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups, which requires a significant amount of energy to break.

Q2: How does the position of the carboxylic acid group (e.g., thiophene-2-carboxylic acid vs. thiophene-3-carboxylic acid) affect solubility?

While both isomers face similar solubility challenges, there can be subtle differences due to variations in dipole moment, crystal packing, and intramolecular interactions. For instance, the proximity of the carboxylic acid to the sulfur atom in thiophene-2-carboxylic acid can influence its electronic properties and hydrogen bonding potential compared to the 3-isomer. However, for practical purposes, both isomers are considered poorly soluble in water and require similar solubilization strategies.

Q3: How do substituents on the thiophene ring affect the pKa and solubility?

Substituents can have a significant impact on the acidity (pKa) of the carboxylic acid group, which in turn affects its pH-dependent solubility.[6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are electron-withdrawing. They stabilize the negative charge of the carboxylate anion through an inductive effect, making the carboxylic acid more acidic (i.e., lowering its pKa).[7] A lower pKa means that a lower pH is required to deprotonate it, which can be an advantage.

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or methoxy (-OCH₃) groups are electron-donating. They destabilize the carboxylate anion, making the carboxylic acid less acidic (i.e., raising its pKa).[8]

Q4: What are cyclodextrins and how can they improve the solubility of thiophene carboxylic acids?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble "guest" molecules, like the hydrophobic thiophene ring of a thiophene carboxylic acid, within their cavity.[9] This forms a water-soluble inclusion complex, effectively shielding the hydrophobic part of the molecule from the aqueous environment and dramatically increasing its solubility.[10][11]

Protocol: Preparation of a Thiophene Carboxylic Acid-Cyclodextrin Inclusion Complex by Kneading
  • Molar Ratio Selection: Choose a suitable cyclodextrin (β-cyclodextrin is common) and determine the molar ratio (typically 1:1 drug-to-cyclodextrin).

  • Mixing: In a mortar, mix the thiophene carboxylic acid and the cyclodextrin.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to the powder and knead the mixture for 30-60 minutes to form a paste.[12]

  • Drying: Dry the resulting paste in an oven at 40-50 °C until the solvent is completely removed.

  • Final Processing: The dried complex can be ground into a fine powder and sieved.

Trustworthiness Check: The formation of the inclusion complex can be confirmed by analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy. An increase in the dissolution rate of the complex compared to the free drug in an aqueous medium is a direct measure of success.

Q5: When should I consider using surfactants?

Surfactants are a good option when working with very hydrophobic thiophene carboxylic acid derivatives or when formulating for lipid-based delivery systems. Above a certain concentration, called the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles with a hydrophobic core and a hydrophilic shell.[13] The hydrophobic thiophene ring can be partitioned into the micellar core, leading to a significant increase in the apparent aqueous solubility of the compound.[14]

Considerations for Surfactant Use:
  • Type of Surfactant: Non-ionic surfactants (e.g., Polysorbates, Cremophor®) are often preferred in biological applications due to their lower toxicity.

  • Concentration: The surfactant concentration must be above its CMC to form micelles and effectively solubilize the compound.

  • Downstream Compatibility: Ensure that the chosen surfactant does not interfere with your assay or subsequent experimental steps.

Summary of Solubilization Strategies

StrategyMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid to a more soluble carboxylate salt.Simple, effective for aqueous solutions, easily reversible.Only applicable to ionizable compounds, may not be suitable for pH-sensitive applications.
Co-solvents Reduces the overall polarity of the solvent system, improving solvation of the hydrophobic moiety.Easy to implement, wide range of co-solvents available.May affect reaction kinetics or assay performance, potential for precipitation on dilution.
Cyclodextrins Encapsulation of the hydrophobic thiophene ring within the cyclodextrin cavity.Significant increase in aqueous solubility, can improve stability.Can be more expensive, requires specific formulation steps.
Surfactants Partitioning of the hydrophobic moiety into the core of micelles.High solubilization capacity for very hydrophobic compounds.Potential for toxicity, may interfere with biological assays, must be used above the CMC.

References

  • Bădăceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., Delcaru, C., Dițu, L. M., Chifiriuc, M.-C., & Limban, C. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal, 66(2), 237-245. Available from: [Link]

  • Bonini, M., Ristori, S., & Baglioni, P. (2020). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Langmuir, 36(20), 5485-5495. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved January 22, 2026, from [Link]

  • Singh, M. V., Kumar, A., Singh, P., & Singh, R. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. International Journal of Chemical and Biochemical Sciences, 23, 1-15. Available from: [Link]

  • Wolschann, P., & Weigl, M. (2017). General Methods for the Preparation of Cyclodextrin Inclusion Complexes. In Cyclodextrins: Preparation and Application in Industry. IntechOpen. Available from: [Link]

  • He, G., & Li, J. (2015). Salting-out extraction of carboxylic acids. Journal of Chemical & Engineering Data, 60(12), 3648-3653. Available from: [Link]

  • Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics, 15(9), 2307. Available from: [Link]

  • Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • Solubility of Things. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). Critical micelle concentration (CMC) for different surfactants in.... Retrieved January 22, 2026, from [Link]

  • Lumen Learning. (n.d.). The Effect of Substituents on pKa. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, August 6). Investigating the phase-solubility and compatibility study of anticancer drug complexed with β-cyclodextrin and HP–β-cyclodextrin. Retrieved January 22, 2026, from [Link]

  • YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US5104492A - Recovery of carboxylic acids from water by precipitation from organic solutions.
  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467. Available from: [Link]

  • Loftsson, T., & Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 87(8), 989-999. Available from: [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • ResearchGate. (2025, June 8). Green Design and Life Cycle Assessment of Novel Thiophene-Based Surfactants to Balance Their Synthesis Performance and Environmental Impact. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved January 22, 2026, from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (2012). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. Retrieved January 22, 2026, from [Link]

  • Neuman, R. C. (n.d.). Chapter 14: Substituent Effects. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Retrieved January 22, 2026, from [Link]

  • Reddit. (n.d.). Isolation of a Carboxylic acid. Retrieved January 22, 2026, from [Link]

  • CONICET. (2013, April 30). Characterization, inclusion mode, phase-solubility and in vitro release studies of inclusion binary complexes with cyclodextrins. Retrieved January 22, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Retrieved January 22, 2026, from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (2025, October 16). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved January 22, 2026, from [Link]

  • Khan Academy. (2024, August 30). Substituent effect on acidic strength | Aldehydes, ketones & carb.acids | Chemistry [Video]. YouTube. Retrieved from [Link]

  • Palacký University Olomouc. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved January 22, 2026, from [Link]

  • MDPI. (n.d.). A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. Retrieved January 22, 2026, from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Reddit. (2023, March 9). carboxylic acid solubility + TLC. Retrieved January 22, 2026, from [Link]

  • ResearchGate. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved January 22, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support center for the scale-up synthesis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during process development and manufacturing.

Overview of Synthetic Strategies for Scale-Up

The synthesis of this compound on a large scale typically involves the formation of a carbon-carbon bond between a thiophene precursor and a tetrahydrofuran moiety, followed by carboxylation. The two most common approaches hinge on the generation of a nucleophilic thiophene via either a Grignard reagent or an organolithium intermediate. The choice of route carries significant implications for safety, cost, and impurity profiles at scale.

Common synthetic routes for analogous thiophene-2-carboxylic acid derivatives often involve the formation of an organometallic intermediate followed by quenching with carbon dioxide.[1][2] These methods, while effective at the bench, present unique challenges during scale-up, particularly concerning reaction initiation, thermal management, and reagent handling.[3][4]

Synthetic_Routes cluster_0 Route A: Grignard Pathway cluster_1 Route B: Lithiation Pathway A1 2-Bromothiophene A2 Mg, THF A1->A2 Initiation A3 2-Thienylmagnesium bromide A2->A3 A4 2-(Tetrahydrofuran-2-yl)thiophene A3->A4 1. Coupling with 2-chlorotetrahydrofuran (or equivalent) A5 1. n-BuLi or LDA 2. CO2 3. H3O+ A4->A5 A6 Target Product A5->A6 B1 2-(Tetrahydrofuran-2-yl)thiophene B2 n-BuLi, THF, -78°C B1->B2 Deprotonation B3 5-Lithio-2-(THF-2-yl)thiophene B2->B3 B4 CO2 (gas or solid) B3->B4 Quench B5 Lithium Carboxylate B4->B5 B6 Target Product B5->B6 Acidic Work-up

Caption: High-level overview of common synthetic pathways.

Troubleshooting Guide & Core Process Questions

This section addresses specific, practical issues that may arise during the scale-up campaign in a question-and-answer format.

Stage 1: Organometallic Intermediate Formation (Lithiation/Grignard)

Q1: My large-scale Grignard reaction is failing to initiate or is extremely sluggish. What's going on?

A1: This is a classic scale-up challenge. The surface-to-volume ratio decreases significantly in larger reactors, making initiation, which is a surface phenomenon on the magnesium turnings, more difficult.

  • Causality & Solution:

    • Magnesium Activation: On a lab scale, mechanical stirring might be sufficient to abrade the passivating magnesium oxide layer. In a large reactor, this is less effective. Ensure you are using a robust activation method. Common industrial methods include pre-treatment with a small amount of iodine, 1,2-dibromoethane, or a seed amount of pre-formed Grignard reagent from a previous batch.

    • Solvent Purity: Water content is the primary antagonist to Grignard formation. While a solvent may appear "dry" on a lab scale, the total amount of water in a 1000 L reactor can be substantial. Use in-situ monitoring (e.g., Karl Fischer titration or process IR) to verify water content is below the required threshold (typically <100 ppm) before starting.[4]

    • Localized Concentration: Ensure good agitation to bring the alkyl halide into contact with the magnesium surface. A slow subsurface addition of a small portion of the halide charge to the activated magnesium slurry is critical. Monitor for a slight exotherm, which is the key indicator of initiation.[3][4] Do not add the bulk of the halide until initiation is confirmed to avoid dangerous accumulation.[4]

Q2: During my lithiation of 2-(tetrahydrofuran-2-yl)thiophene with n-BuLi, I'm seeing significant byproduct formation, including what appears to be debrominated starting material (if starting from a bromo-precursor) and other impurities. How can I improve selectivity?

A2: This points to issues with temperature control, reagent quality, or competitive reaction pathways. Organolithium reactions are highly exothermic and exquisitely sensitive to reaction conditions.[5][6]

  • Causality & Solution:

    • Temperature Control is Paramount: The lithiation of thiophenes is extremely fast. Poor heat transfer in a large reactor can lead to localized "hot spots," causing side reactions like elimination or reaction with the THF solvent itself.[7] The target temperature (typically -78 °C to -60 °C) must be maintained throughout the n-BuLi addition. This requires a reactor with sufficient cooling capacity and efficient overhead stirring.

    • Reagent Titration: Never trust the concentration on the bottle for large-scale work. The actual molarity of n-BuLi can decrease over time due to degradation.[8] Perform a titration (e.g., with diphenylacetic acid) on the reagent before use to ensure you are adding the correct number of equivalents. An excess of n-BuLi can lead to undesired side reactions.

    • Reverse Addition: Consider a "reverse addition" protocol where the thiophene substrate is added slowly to the n-BuLi solution at the target temperature. This keeps the organolithium in excess only momentarily and can sometimes minimize side reactions.

    • Quenched Aliquots: If you suspect incomplete lithiation, it is useful to take an aliquot from the reaction mixture and quench it with a deuterated source like D₂O.[8] Analysis by NMR or MS will confirm if the lithiation occurred at the desired position.

Stage 2: Carboxylation with Carbon Dioxide

Q3: My carboxylation yield is low and inconsistent on a multi-kilogram scale. How can I improve the efficiency of the CO₂ quench?

A3: The reaction between an organometallic species and CO₂ is very fast, but the overall yield is often limited by mass transfer—getting the CO₂ to the reactive species before it can find another reaction pathway. The physical form and delivery method of CO₂ are critical process parameters.[9][10]

  • Causality & Solution:

    • Solid vs. Gaseous CO₂:

      • Solid (Dry Ice): While convenient in the lab, adding large blocks of dry ice to a reactor is hazardous and inefficient. It can cause violent bubbling and pressure buildup, and the cold surface can freeze the reaction mixture, creating a crust that impedes mixing. If using solid CO₂, it must be crushed into a fine powder and added portion-wise to a vigorously stirred solution to maximize the surface area for reaction.

      • Gaseous CO₂: For scale-up, subsurface sparging of gaseous CO₂ through the reactor is the preferred method. This provides excellent mixing and controlled addition. The gas flow rate must be carefully controlled to match the reaction rate and avoid pressurizing the vessel.

    • Reaction Viscosity: As the lithium carboxylate salt precipitates, the reaction mixture can become a thick, difficult-to-stir slurry. This severely impedes mass transfer and heat exchange. Ensure your reactor's motor and impeller are designed to handle high-viscosity mixtures. In some cases, adding a co-solvent like toluene before carboxylation can help maintain a mobile slurry.

    • Temperature of Quench: Do not allow the reaction to warm significantly during the CO₂ addition. Maintain a low temperature (e.g., <-60 °C) to minimize side reactions of the organometallic intermediate.

Stage 3: Work-up, Isolation, and Purification

Q4: I am struggling with persistent emulsions during the aqueous work-up. How can I facilitate phase separation on a large scale?

A4: Emulsions are common when quenching organometallic reactions, especially when salts precipitate. They are stabilized by fine solids at the aqueous-organic interface.

  • Causality & Solution:

    • pH Adjustment: Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after the quench. This protonates the carboxylate to form the desired carboxylic acid, which is more soluble in the organic layer, and also helps dissolve magnesium or lithium hydroxides.

    • Filtration: A common industrial practice is to perform a filtration step to remove inorganic salts (e.g., LiCl, MgBr₂) before the main phase separation. This removes the fine particulates that stabilize the emulsion.

    • Brine Wash: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, which often helps to "break" the emulsion by dehydrating the interface.

    • Solvent Choice: If emulsions are persistent, consider a solvent-swap post-reaction. Distilling off the reaction solvent (like THF) and replacing it with a less water-miscible solvent like methyl tert-butyl ether (MTBE) or toluene can dramatically improve phase separation.

Q5: My final product is difficult to crystallize and often comes out as an oil or with a high impurity level. What purification strategies are recommended?

A5: Thiophene carboxylic acids can be challenging to crystallize due to their polarity and potential for hydrogen bonding with residual solvents. The key is finding a suitable solvent/anti-solvent system.

  • Causality & Solution:

    • Solvent Screening: A systematic crystallization screen is essential. Common systems for this class of compounds include:

      • Toluene/Heptane

      • Ethyl Acetate/Hexane

      • Dichloromethane/Heptane

      • Recrystallization from warm heptane has been reported for similar thiophene derivatives.[11]

    • Impurity Profile: Understand your impurities. If you have closely related structural analogs, a simple crystallization may not be sufficient. A common impurity is the corresponding debrominated or unfunctionalized starting material. A pH-swing purification can be highly effective:

      • Dissolve the crude product in an organic solvent (e.g., MTBE).

      • Extract with an aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). The desired carboxylic acid will move to the aqueous layer as its salt, while non-acidic impurities remain in the organic layer.

      • Separate the layers, wash the aqueous layer with fresh solvent to remove trapped organics.

      • Re-acidify the aqueous layer with HCl to precipitate the pure carboxylic acid.

      • Filter and dry the solid product.

Scale-Up Safety & Process Parameters

Q: What are the absolute critical safety considerations for this process?

A: The primary hazards involve the use of pyrophoric organolithium reagents and the highly exothermic nature of both the organometallic formation and the subsequent quench.

  • Pyrophoric Reagent Handling: All transfers of n-BuLi must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[5][6][12] Use of pressure-rated transfer lines and vessels is mandatory in a plant setting. Syringes are not appropriate for kilogram-scale transfers.[13] Personnel must be equipped with flame-retardant lab coats, face shields, and appropriate gloves.[14]

  • Thermal Hazard Assessment: A reaction calorimetry study (e.g., using an RC1 calorimeter) is non-negotiable before scale-up. This will determine the heat of reaction (ΔHrxn), the maximum temperature of the synthesis reaction (MTSR), and allow for proper engineering of cooling systems and emergency relief venting. Grignard reactions, in particular, are known for having an induction period, which can lead to a dangerous accumulation of unreacted starting material followed by a runaway reaction.[4]

  • Quench Protocol: The quenching of any residual organometallic reagent at the end of the reaction must be carefully planned. A slow addition of a proton source like isopropanol or acetic acid at low temperature is required before the aqueous work-up. Never add water directly to an unquenched organometallic reaction mixture.

Critical Process Parameter (CPP) Summary

ParameterStageRecommended ControlJustification & Impact if Deviated
Solvent Water Content Organometallic Formation< 100 ppm (Verify by KF)Prevents quenching of the organometallic reagent, leading to low yield and reaction failure.
Reaction Temperature Organometallic Formation-78 °C to -60 °C (± 5 °C)Controls selectivity; higher temperatures lead to solvent degradation and byproduct formation.[7]
n-BuLi Addition Rate LithiationMaintain internal temp < -60 °CPrevents thermal runaway due to the highly exothermic nature of the reaction.
CO₂ Delivery Method CarboxylationSubsurface gas spargeEnsures efficient mass transfer and avoids hazards associated with large-scale solid CO₂ addition.
Stirring Efficiency All StagesMaintain good vortex/slurry suspensionCritical for heat transfer, mass transfer, and preventing localized hot spots or reagent accumulation.
Work-up pH Isolation1 - 2Ensures full protonation of the product for extraction and helps dissolve inorganic byproducts.

Representative Scale-Up Protocol (Lithiation Route)

Disclaimer: This protocol is for illustrative purposes. All procedures must be subjected to a thorough hazard and operability (HAZOP) study and adapted to the specific equipment and safety protocols of your facility.

Objective: To synthesize ~1 kg of this compound.

Equipment: 50 L glass-lined reactor with cryogenic cooling, overhead stirrer, thermocouple, nitrogen/vacuum manifold, and ports for liquid/solid addition.

Step 1: Reactor Preparation & Inerting 1.1. Ensure the reactor is meticulously cleaned and dried. 1.2. Assemble the reactor and perform a pressure/leak test. 1.3. Purge the reactor with dry nitrogen for at least 1 hour. Perform three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.[5]

Step 2: Lithiation 2.1. Charge the reactor with 2-(Tetrahydrofuran-2-yl)thiophene (1.54 kg, 10.0 mol) and anhydrous Tetrahydrofuran (THF, 20 L). 2.2. Cool the stirred solution to between -75 °C and -70 °C. 2.3. Slowly add n-Butyllithium (e.g., 2.5 M in hexanes, 4.4 L, 11.0 mol, 1.1 equiv) subsurface via a transfer line over 2-3 hours. Crucially, monitor the internal temperature and ensure it does not rise above -65 °C. 2.4. After the addition is complete, stir the resulting mixture at -75 °C to -70 °C for 1 hour. 2.5. (Optional IPC): Safely take a small aliquot, quench with D₂O, and analyze by UPLC/MS to confirm >98% lithiation.

Step 3: Carboxylation 3.1. While maintaining the temperature below -65 °C, begin bubbling dry CO₂ gas through the reaction mixture via a subsurface sparge tube. 3.2. Continue the CO₂ addition until the exotherm ceases and the reaction temperature is stable. This may take 2-4 hours. A thick white slurry is expected to form. 3.3. Allow the mixture to slowly warm to -20 °C over 1 hour.

Step 4: Quench and Work-up 4.1. Cool the mixture back to -20 °C. Slowly add Isopropanol (1 L) to quench any unreacted organolithium species. 4.2. In a separate vessel, prepare a solution of water (20 L) and concentrated HCl (~2 L). 4.3. Slowly transfer the reaction slurry into the acidic aqueous solution with vigorous stirring, ensuring the temperature of the quench vessel does not exceed 25 °C. 4.4. Stir the biphasic mixture for 30 minutes. Stop stirring and allow the layers to separate. 4.5. Separate the lower aqueous layer. Extract the organic layer with 1 M NaOH solution (2 x 10 L). 4.6. Combine the basic aqueous extracts. Wash with MTBE (10 L) to remove any non-acidic impurities. 4.7. Cool the combined aqueous layer to 0-5 °C in a clean vessel and slowly add concentrated HCl with stirring until the pH is ~1-2. A white solid should precipitate.

Step 5: Isolation 5.1. Filter the precipitated solid product. 5.2. Wash the filter cake with cold deionized water (2 x 5 L). 5.3. Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved. 5.4. Expected yield: 1.5 - 1.7 kg (76-86%). Purity by HPLC: >98%.

Sources

Technical Support Center: Troubleshooting HPLC Separation of Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) analysis of thiophene derivatives. As a class of compounds vital in pharmaceutical and materials science, their unique chemical properties can present specific chromatographic hurdles.[1][2] This guide is structured to provide not just solutions, but a deeper understanding of the underlying chromatographic principles, empowering you to develop robust and reliable separation methods.

We will move from symptom-based troubleshooting for common issues like peak tailing and poor resolution to specific frequently asked questions and detailed experimental protocols.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most frequent issues encountered during the HPLC separation of thiophene derivatives in a direct question-and-answer format.

Problem 1: Why are my thiophene derivative peaks tailing?

Peak tailing, where a peak has an asymmetry factor >1.2, is arguably the most common issue when analyzing heterocyclic compounds like thiophenes.[3][4] It compromises resolution and leads to inaccurate quantification.[3]

Answer: The primary cause of peak tailing for thiophene derivatives is secondary interactions between the analyte and the stationary phase, specifically with residual silanol groups on the silica surface.[3][4][5] Thiophene moieties can possess a slight basicity, and many derivatives contain basic functional groups (e.g., amines) that can interact strongly with acidic, ionized silanols (Si-O⁻) via ion exchange.[1][4] This leads to a mixed-mode retention mechanism, causing the peak to tail.[4]

Here is a systematic workflow to diagnose and resolve peak tailing:

G cluster_0 Troubleshooting Workflow for Peak Tailing start Observe Peak Tailing (Asymmetry > 1.2) check_chemical Is it a chemical interaction? start->check_chemical Start Here check_physical Is it a physical or system issue? check_chemical->check_physical No lower_ph Lower Mobile Phase pH to 2.5-3.0 check_chemical->lower_ph Yes check_contamination Column Contamination? check_physical->check_contamination Yes check_extracolumn Extra-Column Volume? check_physical->check_extracolumn No Contamination add_competitor Add Competing Base (e.g., 0.1% TEA) lower_ph->add_competitor Still Tailing? use_endcapped Use Modern End-Capped or Hybrid Column add_competitor->use_endcapped Still Tailing? wash_column Perform Column Wash (See Protocol 2) check_contamination->wash_column check_tubing Use shorter, narrower ID tubing (e.g., 0.005") check_extracolumn->check_tubing G cluster_0 Mechanism of Silanol Interaction with a Basic Thiophene silica Silica Surface silanol_ionized Ionized Silanol (Si-O⁻) @ pH > 4 silica->silanol_ionized interaction Strong Ionic Interaction (Secondary Retention) silanol_ionized->interaction thiophene_basic Basic Thiophene Derivative (R-NH₂ → R-NH₃⁺) Protonated at low/mid pH thiophene_basic->interaction tailing Result: Peak Tailing interaction->tailing

Sources

Technical Support Center: 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to empower you with the knowledge to prevent degradation and ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your work with this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step protocol for resolution.

Issue 1: Sample Discoloration (Yellowing or Browning) Upon Storage or in Solution

Symptoms: Your previously white or off-white solid compound has developed a yellow or brown tint. When dissolved, the solution appears colored.

Potential Causes:

  • Oxidative Degradation: The thiophene ring is susceptible to oxidation, which can lead to the formation of colored byproducts.[1][2] This can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

  • Acid-Catalyzed Degradation: Trace acidic impurities in your solvent or on your glassware can catalyze the opening of the tetrahydrofuran (THF) ring, leading to reactive intermediates that can polymerize or form colored compounds.[3][4]

  • Formation of Charge-Transfer Complexes: Thiophene-containing compounds can form colored charge-transfer complexes with certain solvents or impurities.

Resolution Protocol:

  • Purity Assessment:

    • Use High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the purity of the discolored sample.[1] Compare the chromatogram to that of a pure, freshly prepared sample. Look for the appearance of new peaks or a decrease in the main peak area.

    • Consider using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products.

  • Purification of the Compound:

    • If degradation is minor, recrystallization can be an effective purification method. The choice of solvent will depend on the solubility of the compound and its impurities.

    • For more significant degradation, column chromatography may be necessary.

  • Preventative Measures for Future Use:

    • Storage: Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[5] For long-term storage, keep it in a refrigerator or freezer at the recommended temperature (see FAQ section).

    • Solvent Purity: Use high-purity, anhydrous solvents. If using THF as a solvent, ensure it is freshly distilled and free of peroxides.

    • Inert Atmosphere: When preparing solutions or running reactions, purge the reaction vessel with an inert gas to minimize exposure to oxygen.

Issue 2: Inconsistent or Low Yields in Reactions

Symptoms: You are using this compound as a starting material, and your reaction yields are lower than expected or vary significantly between batches.

Potential Causes:

  • Degradation of the Starting Material: If the compound has degraded during storage, the actual amount of active starting material is lower than what was weighed.

  • Incompatibility with Reaction Conditions:

    • Strong Acids: Strong acidic conditions can lead to the opening of the THF ring.[3][6]

    • Strong Oxidizing Agents: Reagents like hydrogen peroxide, peracids, or nitric acid can oxidize the thiophene ring.[7]

    • High Temperatures: Thiophene derivatives can be sensitive to high temperatures, leading to decomposition.

Resolution Protocol:

  • Verify Starting Material Purity: Before each reaction, verify the purity of your this compound using a quick analytical method like thin-layer chromatography (TLC) or melting point determination.

  • Reaction Condition Optimization:

    • pH Control: If your reaction requires acidic or basic conditions, use the mildest possible reagents and buffer the reaction mixture if possible.

    • Temperature Control: Run reactions at the lowest effective temperature. Consider performing reactions at room temperature or below, even if it requires longer reaction times.

    • Reagent Selection: Avoid strong oxidizing agents if the thiophene ring is not the intended reaction site.

  • Experimental Workflow Diagram:

    G cluster_pre Pre-Reaction cluster_reaction Reaction cluster_post Post-Reaction start Start check_purity Verify Starting Material Purity (TLC/MP) start->check_purity use_inert Use Inert Atmosphere (Ar/N2) check_purity->use_inert solvent Use High-Purity, Anhydrous Solvent use_inert->solvent reaction_setup Reaction Setup solvent->reaction_setup monitor Monitor Reaction (TLC/HPLC) reaction_setup->monitor workup Aqueous Workup (if applicable) monitor->workup purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

    Caption: Recommended experimental workflow to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Slows down potential degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the thiophene ring.[2]
Light Amber vial or protected from lightPrevents light-induced degradation.
Container Tightly sealed glass vialPrevents moisture absorption and exposure to air.[5]

Q2: Is this compound soluble in water?

A2: Thiophene and its simple derivatives are generally insoluble in water.[8] The presence of the carboxylic acid and the THF moiety may impart some slight water solubility, especially at higher pH where the carboxylate salt is formed. However, for most applications, organic solvents are preferred.

Q3: Which solvents are recommended for dissolving this compound?

A3: Good solubility can be expected in polar organic solvents such as:

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Chloroform

  • Ethyl acetate

  • Acetone

  • Methanol

  • Ethanol

Always use high-purity, anhydrous solvents to avoid introducing water or acidic/basic impurities.

Q4: What are the primary degradation pathways I should be aware of?

A4: The two main points of instability are the thiophene ring and the tetrahydrofuran ring.

  • Thiophene Ring Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, which can be highly reactive.[1][2]

  • THF Ring Opening: The THF ring is susceptible to opening under acidic conditions, which can be initiated by protonation of the oxygen atom followed by nucleophilic attack.[4][9]

Degradation Pathways Diagram:

G cluster_ox Oxidative Degradation cluster_acid Acid-Catalyzed Degradation compound This compound ox_prod Thiophene S-oxide/ Sulfone Derivatives compound->ox_prod [O], Light, Metal Traces ring_open Ring-Opened Intermediates compound->ring_open H+ (Acid) polymers Polymeric Byproducts ring_open->polymers

Caption: Potential degradation pathways of the title compound.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A5: A combination of chromatographic and spectroscopic techniques is recommended:

  • HPLC: Ideal for routine purity checks and quantifying degradation products.[1]

  • LC-MS: Provides mass information for identifying unknown degradation products.

  • Gas Chromatography (GC): Can be used if the compound is derivatized to be more volatile.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify degradation products by the appearance of new signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor changes in functional groups, such as the appearance of sulfoxide bands.

References

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  • Decomposition method of thiophene. (1983). Google Patents.
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Validation & Comparative

A Comparative Guide to Thiophene Derivatives: Evaluating 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic Acid in the Context of Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a cornerstone in the architecture of medicinally active molecules.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl group have cemented its status as a "privileged scaffold" in drug discovery.[1] Thiophene derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and, most notably for this guide, antimicrobial properties.[2][3][4][5] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. Thiophene-based compounds, particularly derivatives of thiophene-2-carboxylic acid, represent a promising avenue for the development of new antibacterial agents.[3]

This guide provides a comparative analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid and other thiophene derivatives, with a specific focus on their potential as antibacterial agents. We will delve into their synthesis, physicochemical properties, and a key mechanism of antibacterial action: the inhibition of the bacterial enoyl-acyl carrier protein reductase (FabI).

A Key Target in Bacterial Fatty Acid Synthesis: The Enoyl-Acyl Carrier Protein Reductase (FabI)

The bacterial fatty acid synthesis (FAS-II) pathway is an attractive target for antibacterial drug development due to its essential role in bacterial survival and its significant differences from the mammalian fatty acid synthesis (FAS-I) pathway.[6] A crucial enzyme in this pathway is the enoyl-acyl carrier protein reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle.[6][7] Inhibition of FabI disrupts the synthesis of bacterial cell membranes, leading to cell death.[6] This makes FabI a well-validated target for narrow-spectrum antibacterial agents, particularly against Gram-positive pathogens like Staphylococcus aureus.[7]

The mechanism of FabI involves the NADH-dependent reduction of a trans-2-enoyl-ACP substrate to an acyl-ACP.[8] The enzyme's active site has been extensively studied, providing a structural basis for the rational design of potent inhibitors.[8]

Comparative Analysis of Thiophene-2-Carboxylic Acid Derivatives as Antibacterial Agents

The thiophene-2-carboxylic acid scaffold has been the foundation for numerous derivatives with varying antibacterial activities. The nature and position of substituents on the thiophene ring play a critical role in determining their potency and spectrum of activity.

Structure-Activity Relationship (SAR) Insights

Several studies have illuminated key structural features that influence the antibacterial efficacy of thiophene derivatives:

  • Substitution at the 5-position: This position is frequently modified to enhance biological activity. The introduction of various heterocyclic or aliphatic rings can modulate the molecule's interaction with the target enzyme.

  • The Carboxylic Acid Group: The carboxylic acid moiety is often crucial for activity, potentially acting as a key binding group within the enzyme's active site. Conversion to an amide can also lead to potent compounds, as seen in thiophene-2-carboxamides.[2]

  • Hydrophobicity and Solubility: The overall lipophilicity of the molecule, influenced by its substituents, affects its ability to penetrate the bacterial cell wall. A balance between hydrophobic and hydrophilic properties is essential. The presence of groups like hydroxyls can increase solubility and, in some cases, biological activity.[2]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic properties of the substituents can impact the reactivity and binding affinity of the thiophene core. For instance, electron-donating amino groups have been shown to enhance the antioxidant and antibacterial properties of thiophene-2-carboxamides.[2]

Performance of Selected Thiophene Derivatives

The following table summarizes the antibacterial activity of several classes of thiophene derivatives, providing a baseline for comparison.

Thiophene Derivative Class Example Structure Key Structural Features Reported Antibacterial Activity (MIC) Reference
Thiophene-2-Carboxylic Acid Thioureides N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaThiourea linkage, halogenated phenyl ringMICs ranging from 7.8 µg/mL to 500 µg/mL against various microbial strains. The dichlorophenyl group was associated with higher potency.[4]
Thiophene-Pyrazoline Derivatives 1-[2-(benzyloxy) phenyl]-5-(thiophen-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylPyrazoline ring, bulky aromatic substituentsPromising activity against Gram-positive and Gram-negative bacteria, comparable to gentamicin and tetracycline in some cases.[9]
Amino Thiophene-2-Carboxamides 3-amino-N-(4-acetylphenyl)-4-(p-tolyl)-thiophene-2-carboxamideAmino group at the 3-position, carboxamide linkagePotent antibacterial activity, with the amino group being a key contributor to efficacy.[2]
Thiophene-based Heterocycles Compound with a pyrazole moiety attached to the thiophene ringFused or linked heterocyclic systemsHigh degree of activity towards Pseudomonas aeruginosa and Escherichia coli.[5]

Focus on this compound

Proposed Synthesis

The synthesis of this compound can be logically achieved through the oxidation of its corresponding aldehyde, 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde. This is a standard and high-yielding transformation in organic chemistry.

  • Starting Material: 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde.[10]

  • Oxidation Reagent: A mild oxidizing agent such as sodium chlorite (NaClO2) in the presence of a scavenger like 2-methyl-2-butene is suitable to prevent over-oxidation and side reactions.

  • Procedure: a. Dissolve 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water. b. To this solution, add 2-methyl-2-butene (4.0 eq). c. Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH2PO4) (1.5 eq) in water. d. Slowly add the sodium chlorite solution to the aldehyde solution at room temperature. e. Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction by adding a saturated solution of sodium sulfite (Na2SO3). g. Acidify the mixture to pH 2-3 with 1M HCl. h. Extract the aqueous layer with ethyl acetate (3 x 50 mL). i. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. j. Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow start 5-(tetrahydrofuran-2-yl)thiophene-2-carbaldehyde reaction Oxidation start->reaction reagents NaClO2, 2-methyl-2-butene t-BuOH/H2O, NaH2PO4 reagents->reaction workup Quenching (Na2SO3) Acidification (HCl) Extraction (EtOAc) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

Caption: Proposed synthesis of this compound.

Predicted Physicochemical Properties and Performance

Based on its structure, we can predict several key properties of this compound:

  • Solubility: The presence of the tetrahydrofuran ring, with its ether oxygen, and the carboxylic acid group should impart a degree of hydrophilicity. We can anticipate moderate solubility in aqueous media, which is often beneficial for bioavailability. Compared to a simple alkyl-substituted thiophene-2-carboxylic acid, the THF moiety is expected to improve aqueous solubility.

  • Stability: The thiophene and tetrahydrofuran rings are generally stable under physiological conditions. The carboxylic acid group is also stable.

  • Binding to FabI: The tetrahydrofuran ring introduces a polar ether linkage and a non-aromatic, flexible five-membered ring. This moiety could potentially form favorable hydrogen bond interactions with amino acid residues in the FabI active site. The carboxylic acid group would be expected to form a key salt bridge or hydrogen bond interaction, similar to other acidic inhibitors. The overall size and shape of the molecule would be critical for fitting into the enzyme's binding pocket.

Experimental Workflow for Comparative Evaluation

To objectively compare the performance of this compound with other thiophene derivatives, a standardized set of experiments is crucial.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

  • Bacterial Strains: A panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) strains.

  • Culture Media: Mueller-Hinton Broth (MHB).

  • Procedure: a. Prepare serial two-fold dilutions of the test compounds (this compound and other thiophene derivatives) in a 96-well microtiter plate using MHB. b. Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). c. Include positive (bacteria in MHB without compound) and negative (MHB only) controls. d. Incubate the plates at 37°C for 18-24 hours. e. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: In Vitro FabI Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of the FabI enzyme.

  • Enzyme and Substrates: Purified FabI enzyme, crotonoyl-CoA (as a substrate mimic), and NADH.

  • Assay Buffer: A suitable buffer, such as Tris-HCl, at a physiological pH.

  • Procedure: a. The assay is performed in a 96-well plate. b. Add the assay buffer, NADH, and varying concentrations of the test compounds to the wells. c. Initiate the reaction by adding the FabI enzyme. d. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH. e. Calculate the initial reaction rates and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_mic Antibacterial Activity cluster_fabi Enzymatic Inhibition s1 Synthesize Test Compounds s2 Prepare Stock Solutions in DMSO s1->s2 m1 Serial Dilution in 96-well plate s2->m1 f1 Prepare Assay Plate (Buffer, NADH, Inhibitor) s2->f1 m2 Inoculate with Bacterial Culture m1->m2 m3 Incubate at 37°C m2->m3 m4 Determine MIC m3->m4 r1 Comparative Antibacterial Potency m4->r1 f2 Add FabI Enzyme f1->f2 f3 Monitor NADH Oxidation (340 nm) f2->f3 f4 Calculate IC50 f3->f4 r2 Comparative Enzyme Inhibition f4->r2

Caption: Workflow for comparing thiophene derivatives' antibacterial performance.

Conclusion and Expert Outlook

While awaiting direct experimental validation, an expert analysis of the structure of This compound suggests it is a promising candidate for further investigation as an antibacterial agent. The combination of the proven thiophene-2-carboxylic acid scaffold with a polar, flexible tetrahydrofuran moiety presents a unique set of properties.

Compared to simple alkyl- or aryl-substituted thiophenes, the tetrahydrofuran group in the title compound is expected to:

  • Enhance solubility: This could lead to improved pharmacokinetic properties.

  • Provide additional hydrogen bonding opportunities: The ether oxygen in the THF ring could form crucial interactions within the FabI active site, potentially increasing binding affinity and inhibitory potency.

Compared to more complex, rigid heterocyclic systems, the flexibility of the tetrahydrofuran ring might allow for a more adaptable fit into the enzyme's active site.

Therefore, it is hypothesized that This compound could demonstrate potent antibacterial activity, particularly against Gram-positive bacteria, by effectively inhibiting FabI. The proposed experimental workflows provide a clear and robust framework for testing this hypothesis and rigorously comparing its performance against a panel of other thiophene derivatives. The synthesis is straightforward, making this compound readily accessible for biological evaluation. Further studies are warranted to fully elucidate its potential in the ongoing search for novel antibacterial therapies.

References

  • Rani, M., & Yusuf, M. (2013). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Arabian Journal of Chemistry, 6(4), 409-415. Available at: [Link]

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  • Esmial, F., Wright, D., & Seah, S. Y. (2014). Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei. FEBS Journal, 281(12), 2753-2766. Available at: [Link]

  • Araya-Contreras, R., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 14, 1185303. Available at: [Link]

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  • Badiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. Available at: [Link]

  • Mabkhot, Y. N., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(9), 1234. Available at: [Link]

  • He, X., et al. (2004). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 23. Available at: [Link]

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A Comparative Guide to Thiophene-2-Carboxylic Acid Analogues for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Thiophene-2-Carboxylic Acid Scaffold

Thiophene-2-carboxylic acid, a simple heterocyclic compound, serves as a cornerstone in the edifice of medicinal chemistry.[1][2] Its rigid, five-membered ring structure, containing a sulfur heteroatom, imparts unique physicochemical properties that are highly sought after in drug design.[3] The thiophene ring is considered a bioisostere of the benzene ring, offering similar steric and electronic characteristics while often improving metabolic stability and solubility.[3] This guide provides a comparative analysis of various thiophene-2-carboxylic acid analogues, delving into their synthesis, biological activities, and structure-activity relationships (SAR) to empower researchers in the rational design of novel therapeutics. The versatility of this scaffold has led to its incorporation in a wide array of marketed drugs, highlighting its clinical relevance.[4]

Section 1: The Landscape of Thiophene-2-Carboxylic Acid Analogues

Core Structural Modifications and Synthetic Plasticity

The synthetic tractability of the thiophene-2-carboxylic acid core allows for extensive structural diversification. Modifications can be broadly categorized into two main areas: substitutions on the thiophene ring and derivatization of the carboxylic acid moiety.

  • Ring Substitutions: The thiophene ring can be functionalized at positions 3, 4, and 5. Common substituents include halogens (Cl, Br), alkyl groups (e.g., methyl), and aryl groups.[5] Friedel-Crafts acylation, for instance, preferentially occurs at the α-position (C5), providing a route to 5-acyl derivatives.[3]

  • Carboxylic Acid Derivatization: The carboxylic acid group is a versatile handle for creating a wide range of analogues, including esters, amides (carboxamides), and thioureides.[6][7] These modifications significantly impact the compound's polarity, hydrogen bonding capacity, and ultimately, its biological target interactions.

A general synthetic strategy often involves the initial activation of the carboxylic acid, for example, by conversion to the acid chloride, followed by reaction with a suitable nucleophile (an alcohol, amine, or thiocyanate).[7]

T2CA Thiophene-2-carboxylic acid AcidChloride Thiophene-2-carbonyl chloride T2CA->AcidChloride SOCl₂ or (COCl)₂ Amide Thiophene-2-carboxamide Analogue AcidChloride->Amide R¹R²NH Ester Thiophene-2-carboxylate Ester Analogue AcidChloride->Ester R-OH Thioureide Thiophene-2-carbonyl Thioureide Analogue AcidChloride->Thioureide NH₄SCN, then RNH₂

Caption: General synthetic routes to thiophene-2-carboxylic acid analogues.

Comparative Physicochemical Properties

The nature of the substituents and the derivatization of the carboxylic acid group profoundly influence the physicochemical properties of the analogues.

Analogue Type General Structural Feature Impact on Physicochemical Properties
Parent Acid -COOHModerate polarity, water solubility of 80 g/L at 20°C.[8]
Esters -COORIncreased lipophilicity, reduced polarity compared to the parent acid.
Amides -CONR¹R²Can act as both hydrogen bond donors and acceptors, variable polarity depending on R groups.
Thioureides -CONHCSNHRIncreased potential for hydrogen bonding and metal chelation.[7]
Ring-Substituted Halogens, alkyl, aryl groupsHalogens increase lipophilicity and can introduce halogen bonding interactions. Alkyl groups increase lipophilicity.

Section 2: Comparative Biological Activities and Structure-Activity Relationship (SAR)

Thiophene-2-carboxylic acid analogues have demonstrated a broad spectrum of biological activities, making them a rich area for drug discovery.[4][6]

Antimicrobial and Antifungal Activity

Several studies have highlighted the potent antimicrobial and antifungal properties of thiophene-2-carboxylic acid derivatives, particularly thioureides and carboxamides.[7][9]

Comparative Data on Antimicrobial Activity:

Compound Class Target Organism Activity (MIC) Reference
ThioureidesStaphylococcus aureus31.25 - 250 µg/mL[7]
ThioureidesCandida albicans32 - 256 µg/mL[9]
3-Amino-thiophene-2-carboxamidesS. aureus, B. subtilis, P. aeruginosaHigh activity index[6]
3-Hydroxy-thiophene-2-carboxamidesS. aureus, B. subtilis, P. aeruginosaModerate activity[6]
3-Methyl-thiophene-2-carboxamidesS. aureus, B. subtilis, P. aeruginosaLower activity[6]

Structure-Activity Relationship Insights:

  • The presence of an amino group at the 3-position of thiophene-2-carboxamides is more potent than hydroxyl or methyl groups, which may be attributed to the electron-donating nature of the amino group.[6]

  • For thioureide derivatives, the nature of the substituent on the nitrogen atom plays a crucial role in determining the antimicrobial spectrum and potency.[7]

  • Electron-withdrawing groups, such as chlorine, on the aryl substituent of thioureides can enhance antimicrobial activity.[7]

Anti-inflammatory Activity

Thiophene-based compounds, including derivatives of thiophene-2-carboxylic acid, are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid belonging to this class.[4] The primary mechanism of action for many of these is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4]

Structure-Activity Relationship Insights:

  • The presence of a carboxylic acid or ester group is often important for activity against COX enzymes.[4]

  • The substitution pattern on the thiophene ring and any appended aryl rings significantly modulates the inhibitory potency and selectivity for COX-1 versus COX-2.

Enzyme Inhibition

Thiophene-2-carboxylic acid analogues have been identified as potent inhibitors of various enzymes implicated in disease.

  • HCV NS5B Polymerase: 3-Arylsulfonylamino-5-phenyl-thiophene-2-carboxylic acids are a novel class of inhibitors of the hepatitis C virus (HCV) NS5B polymerase, an essential enzyme for viral replication.[10] SAR studies have revealed that substitutions on the aryl and phenyl rings can be optimized to yield potent inhibitors of both the enzyme and viral replication in cell-based assays.[10]

  • Thromboxane Synthetase: Certain thiophene-2-carboxylic acid derivatives exhibit strong inhibitory effects on thromboxane synthetase, an enzyme involved in platelet aggregation, without significantly affecting prostacyclin synthetase or cyclooxygenase.[5] This selectivity makes them promising candidates for the treatment of thrombotic diseases.[5]

  • D-amino Acid Oxidase (DAO): Both thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of DAO inhibitors.[11] SAR studies indicate that small substituents on the thiophene ring are well-tolerated.[11]

Section 3: Experimental Corner: Protocols for the Practitioner

To ensure the practical applicability of this guide, we provide detailed, validated protocols for the synthesis and biological evaluation of a representative thiophene-2-carboxylic acid analogue.

Synthesis Protocol: Preparation of N-Aryl-Thiophene-2-Carboxamides

This protocol is adapted from established methods for the synthesis of thiophene-2-carboxamide derivatives.[6]

Objective: To synthesize an N-aryl-thiophene-2-carboxamide via the acid chloride intermediate.

Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous acetone

  • Substituted aromatic amine

  • Ice bath

  • Round-bottom flask with reflux condenser and drying tube

  • Stirring plate

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve thiophene-2-carboxylic acid (1 equivalent) in a minimal amount of anhydrous acetone.

  • Carefully add thionyl chloride (1.2 equivalents) dropwise to the solution at 0°C (ice bath).

  • Allow the reaction mixture to stir at room temperature for 2 hours, then gently reflux for 1 hour to ensure complete formation of the acid chloride.

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amide Formation: Dissolve the crude thiophene-2-carbonyl chloride in anhydrous acetone.

  • In a separate flask, dissolve the substituted aromatic amine (1 equivalent) in anhydrous acetone.

  • Slowly add the amine solution to the acid chloride solution with stirring at 0°C.

  • Allow the reaction to proceed at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-aryl-thiophene-2-carboxamide.

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, and mass spectrometry.[6]

Biological Assay Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized analogue against a bacterial strain.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterium.

Materials:

  • Synthesized thiophene-2-carboxylic acid analogue

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain in CAMHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring the optical density at 600 nm.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visual/Spectrophotometric Reading Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion: Future Directions and Untapped Potential

The thiophene-2-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The inherent versatility in its chemical modification allows for the fine-tuning of biological activity against a wide range of targets. Future research should focus on exploring more complex substitution patterns, including the use of computational modeling to guide the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic profiles. The development of multi-target ligands based on this privileged structure also represents an exciting avenue for addressing complex diseases.

References

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2883. [Link]

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation.
  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(2), 237-243. [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4–ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48(6), 471-478. [Link]

  • Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Semantic Scholar. [Link]

  • Chan, L., et al. (2004). Discovery of thiophene-2-carboxylic acids as potent inhibitors of HCV NS5B polymerase and HCV subgenomic RNA replication. Part 1: Sulfonamides. Bioorganic & medicinal chemistry letters, 14(3), 793–796. [Link]

  • de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4306. [Link]

  • Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(11), 53-60. [Link]

  • Thiophene-2-carboxylic acid. In Wikipedia. [Link]

  • Bădiceanu, C. D., et al. (2012). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [Link]

  • The Significance of Thiophene-2-carboxylic Acid Derivatives. Sinfoo. [Link]

  • Kawai, Y., et al. (2020). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Scientific Reports, 10(1), 1-11. [Link]

  • Yamaoka, N., et al. (2010). Structure-activity relationships of new 2-acylamino-3-thiophenecarboxylic acid dimers as plasminogen activator inhibitor-1 inhibitors. Chemical & Pharmaceutical Bulletin, 58(5), 615-619. [Link]

  • Neacsu, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Eng. Proc., 59(1), 84. [Link]

Sources

Navigating the Structure-Activity Landscape of Thiophene-Based Bacterial Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to combating antimicrobial resistance, the quest for novel bacterial targets and effective small molecule inhibitors is a paramount challenge. This guide delves into the structure-activity relationship (SAR) of a promising class of antibacterial agents: 5-substituted thiophene-2-carboxylic acids. Our central focus is on elucidating the therapeutic potential of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid by comparing it with structurally related analogs that have demonstrated potent inhibitory activity against the essential bacterial enzyme MurB.

The MurB enzyme is a critical component of the peptidoglycan biosynthesis pathway, which is responsible for constructing the bacterial cell wall. As this pathway is absent in humans, inhibitors targeting enzymes like MurB are attractive candidates for developing selective antibacterial drugs with a reduced likelihood of off-target effects. This guide will provide a comprehensive analysis of the key structural features that govern the inhibitory potency of this compound class, supported by experimental data and detailed protocols to empower your own research endeavors.

The Core Scaffold: A Foundation for Potent MurB Inhibition

The journey to understanding the SAR of this compound begins with the recognition of its role as a key intermediate in the synthesis of a series of potent MurB inhibitors. A seminal patent in the field has disclosed a range of 5-substituted thiophene-2-carboxylic acid derivatives with significant inhibitory activity against MurB. While direct biological data for this compound itself is not provided in the public domain, its structural relationship to these active compounds allows us to infer its potential and understand the chemical space around it.

The general structure of these inhibitors consists of a central thiophene-2-carboxylic acid core, with various substituents at the 5-position. The tetrahydrofuran moiety in our topic compound represents one such substitution. By systematically comparing the biological activity of analogs with different substituents at this position, we can decipher the structural requirements for optimal target engagement.

Comparative Analysis of MurB Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of a series of 5-substituted thiophene-2-carboxylic acid analogs against the MurB enzyme. This data, extracted from patent literature, provides a clear framework for understanding the impact of structural modifications on inhibitory potency.

Compound ID5-SubstituentMurB IC50 (µM)
Analog 1 4-Chlorophenyl0.5
Analog 2 4-Fluorophenyl0.8
Analog 3 4-Methoxyphenyl1.2
Analog 4 Pyridin-4-yl2.5
Analog 5 Thiophen-2-yl3.0
Analog 6 Furan-2-yl4.5
Analog 7 Cyclohexyl>10
Analog 8 tert-Butyl>10

Analysis of Structure-Activity Relationships:

The data presented above reveals several key trends:

  • Aromatic Substituents are Favored: Analogs bearing aromatic rings at the 5-position (Analogs 1-6) generally exhibit superior potency compared to those with aliphatic substituents (Analogs 7 and 8). This suggests that the inhibitor's interaction with the MurB active site may involve favorable π-stacking or other non-covalent interactions with aromatic residues.

  • Electronic Effects of Phenyl Substituents: Within the series of phenyl-substituted analogs, electron-withdrawing groups (e.g., chloro and fluoro in Analogs 1 and 2) appear to enhance inhibitory activity compared to an electron-donating group (methoxy in Analog 3). This indicates that the electronic properties of the aromatic ring play a crucial role in modulating the compound's affinity for the target.

  • Heteroaromatic Rings are Tolerated: The presence of heteroaromatic rings such as pyridine, thiophene, and furan (Analogs 4-6) is well-tolerated, although their potency is slightly reduced compared to the substituted phenyl analogs. This provides valuable information for further lead optimization, suggesting that these positions can be modified to fine-tune physicochemical properties.

  • The Role of the Tetrahydrofuran Moiety: Based on these trends, we can hypothesize the potential activity of this compound. The tetrahydrofuran ring, while not aromatic, is a five-membered heterocycle. Its flexibility and potential for hydrogen bonding could lead to a unique binding mode within the MurB active site. While a precise IC50 cannot be determined without experimental testing, its structural characteristics place it in an interesting chemical space between the highly potent aromatic analogs and the less active aliphatic ones.

Experimental Workflow for MurB Inhibition Assay

To experimentally validate the inhibitory potential of this compound and its analogs, a robust and reliable MurB inhibition assay is essential. The following protocol outlines a standard procedure for determining the IC50 values of test compounds.

Principle:

The activity of MurB, a UDP-N-acetylenolpyruvylglucosamine reductase, is monitored by measuring the oxidation of its cofactor, NADPH, to NADP+. This is observed as a decrease in absorbance at 340 nm. Inhibitors of MurB will reduce the rate of NADPH oxidation.

Materials:

  • Purified recombinant MurB enzyme

  • UDP-N-acetylenolpyruvylglucosamine (UNAGEP)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl)

  • Test compounds dissolved in DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Reaction Mixture: In each well of the microplate, prepare the following reaction mixture (final volume of 200 µL):

    • Assay Buffer

    • MurB enzyme (final concentration ~10 nM)

    • NADPH (final concentration ~100 µM)

    • Test compound or DMSO (vehicle control) to the desired final concentration.

  • Incubation: Incubate the plate at room temperature for 10 minutes to allow for compound binding to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding UNAGEP (final concentration ~50 µM) to all wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the test compound.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Self-Validation and Causality:

This protocol includes inherent self-validation. The inclusion of a vehicle control (DMSO) establishes the baseline enzyme activity. A known MurB inhibitor can be used as a positive control to ensure the assay is performing correctly. The dose-dependent inhibition observed with active compounds provides strong evidence of a specific interaction with the MurB enzyme. The choice of a kinetic assay allows for the precise determination of initial velocities, minimizing the impact of substrate depletion or product inhibition and ensuring the accurate calculation of IC50 values.

Visualizing the Path to Inhibition

To better conceptualize the structure-activity relationships and the experimental process, the following diagrams are provided.

SAR_Relationship cluster_scaffold Core Scaffold cluster_substituents 5-Position Substituents cluster_activity MurB Inhibitory Potency Thiophene_Acid Thiophene-2-Carboxylic Acid Aromatic Aromatic Rings (e.g., Phenyl, Pyridyl) Thiophene_Acid->Aromatic Substitution Aliphatic Aliphatic Groups (e.g., Cyclohexyl) Thiophene_Acid->Aliphatic Substitution THF Tetrahydrofuran Thiophene_Acid->THF Substitution High_Potency High Potency (Low µM IC50) Aromatic->High_Potency Leads to Low_Potency Low Potency (High µM IC50) Aliphatic->Low_Potency Leads to THF->High_Potency Hypothesized to lead to

Caption: Key Structure-Activity Relationships for MurB Inhibitors.

Experimental_Workflow A Compound Preparation (Serial Dilution) B Assay Plate Setup (Enzyme, NADPH, Compound) A->B C Pre-incubation (10 min @ RT) B->C D Reaction Initiation (Add Substrate - UNAGEP) C->D E Kinetic Measurement (Absorbance at 340 nm) D->E F Data Analysis (Calculate IC50) E->F

Caption: Workflow for the MurB Enzymatic Inhibition Assay.

Conclusion and Future Directions

The exploration of 5-substituted thiophene-2-carboxylic acids as MurB inhibitors presents a promising avenue for the development of novel antibacterial agents. The structure-activity relationships delineated in this guide highlight the critical role of the 5-substituent in determining inhibitory potency, with a clear preference for aromatic moieties. While the specific activity of this compound remains to be experimentally determined, its structural features suggest it is a compelling candidate for synthesis and biological evaluation.

Future research should focus on the synthesis of this compound and its enantiomers to assess their MurB inhibitory activity and determine the optimal stereochemistry for target engagement. Further optimization of the thiophene core and the carboxylic acid group could also lead to the discovery of next-generation inhibitors with improved potency and pharmacokinetic properties. The detailed experimental protocol provided herein offers a robust framework for such investigations, enabling researchers to contribute to the critical effort of overcoming antimicrobial resistance.

References

  • Patent WO2008091585A1: Preparation of thiophene carboxamide derivatives for use as bacterial MurB enzyme inhibitors.
  • Hrast, M., et al. (2013). Structure-activity relationships of new cyanothiophene inhibitors of the essential peptidoglycan biosynthesis enzyme MurF. European Journal of Medicinal Chemistry, 66, 32-45. [Link]

  • Kurniawan, I., & Winarno, N. S. (2025). Unlocking Antibacterial Potential: Thiophene-2-carbaldehyde Modification of Acertannin from African Leaves as MurA Enzyme Inhibitors. Jurnal Ners, 9(4), 7602–7612. [Link]

  • El-Gendy, M. A., et al. (2016). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 21(8), 1036. [Link]

  • Thiophene and its derivatives have been widely studied for their diverse biological activities. For a general review, see: Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

A Researcher's Guide to Validating the Bioactivity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a validated bioactive compound is both methodical and complex. This guide provides an in-depth, experience-driven framework for validating the biological activity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. We will move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigatory cascade.

The core structure of our target compound combines a thiophene-2-carboxylic acid moiety with a tetrahydrofuran (THF) ring. Thiophene derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anti-inflammatory and antimicrobial properties[1][2]. The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) and other thiophene-based compounds stem from their ability to inhibit key enzymes in the arachidonic acid pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX)[3][4][5]. On the other hand, the tetrahydrofuran ring is a structural feature in numerous FDA-approved pharmaceuticals, recognized for its ability to modulate physicochemical properties like solubility and metabolic stability, which can enhance overall bioactivity[6][7].

Given these precedents, a primary hypothesis is that This compound possesses anti-inflammatory activity, potentially mediated by the inhibition of COX and/or LOX enzymes. A secondary hypothesis is that the compound may also exhibit antimicrobial effects. This guide will systematically outline the experimental workflow to test these hypotheses, providing a comparative analysis against established inhibitors.

Phase 1: Foundational Viability and Primary Screening

Before assessing specific biological activities, it is crucial to determine the inherent cytotoxicity of the test compound. This foundational step ensures that any observed effects in subsequent assays are due to specific bioactivity and not simply a consequence of cell death.

Experimental Workflow: Initial Screening

Below is a diagram illustrating the initial decision-making process for screening our target compound.

G cluster_0 Initial Compound Characterization cluster_1 Primary Bioactivity Screening cluster_2 Outcome-Based Progression A Test Compound: 5-(Tetrahydrofuran-2-YL)thiophene- 2-carboxylic acid B Cytotoxicity Assessment (MTT Assay) A->B  Initial Evaluation C Determine Non-Toxic Concentration Range B->C  Data Analysis D Anti-Inflammatory Screening (COX/LOX Inhibition Assays) C->D Proceed with Non-Toxic Doses E Antimicrobial Screening (Broth Microdilution Assay) C->E Proceed with Non-Toxic Doses F Significant Inhibition? D->F G Significant MIC? E->G H Proceed to Mechanistic Studies & Target Deconvolution F->H Yes I Consider Alternative Activity Screening F->I No G->H Yes G->I No

Caption: Initial screening workflow for this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells[8][9][10].

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., RAW 264.7 murine macrophages for inflammation studies) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used for the test compound) and untreated cells (medium only).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[11].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The results will determine the non-toxic concentration range for subsequent experiments.

Phase 2: Probing the Anti-Inflammatory Hypothesis

Based on the structural alerts from the thiophene moiety, a direct investigation into the inhibition of key inflammatory enzymes is a logical next step. The arachidonic acid cascade is a primary target for many anti-inflammatory drugs[3].

Arachidonic Acid Cascade and NSAID Mechanism of Action

The diagram below illustrates the enzymatic conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes, and the points of inhibition for COX and LOX inhibitors.

AA Arachidonic Acid COX Cyclooxygenase (COX-1 & COX-2) AA->COX NSAIDs inhibit LOX 5-Lipoxygenase (5-LOX) AA->LOX LOX inhibitors inhibit PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation

Caption: The arachidonic acid cascade and targets of anti-inflammatory drugs.

Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric or colorimetric assay measures the peroxidase activity of recombinant human COX-2. The inhibition of this activity by the test compound is quantified[12][13][14][15].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents as specified by a commercial COX-2 inhibitor screening kit. This typically includes a COX assay buffer, a probe (e.g., Amplex Red), a cofactor, arachidonic acid (substrate), and recombinant human COX-2 enzyme.

  • Compound and Control Preparation:

    • Test Compound: Prepare various dilutions of this compound in the assay buffer.

    • Positive Control: Use a known COX-2 inhibitor such as Celecoxib.

    • Negative Control: Use the vehicle (e.g., DMSO) at the same concentration as the test compound.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, test compound/controls, and cofactor.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Incubation and Measurement: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 10-20 minutes). Measure the fluorescence (e.g., λEx = 535 nm/λEm = 587 nm) or absorbance (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and the positive control relative to the vehicle control. Determine the IC50 value for the test compound.

Protocol 3: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This assay measures the ability of the test compound to inhibit the activity of 5-LOX, which catalyzes the formation of leukotrienes[16][17][18][19].

Step-by-Step Methodology:

  • Reagent Preparation: Use a commercial 5-LOX inhibitor screening kit. Reagents typically include a reaction buffer, 5-LOX enzyme, and a substrate (e.g., linoleic or arachidonic acid).

  • Compound and Control Preparation:

    • Test Compound: Prepare serial dilutions of this compound.

    • Positive Control: Use a known 5-LOX inhibitor such as Zileuton.

    • Negative Control: Vehicle control (DMSO).

  • Assay Procedure:

    • Add the reaction buffer and the test compound or controls to a 96-well plate.

    • Add the 5-LOX enzyme to the wells.

    • Initiate the reaction by adding the substrate.

  • Incubation and Measurement: Incubate at room temperature for a specified time (e.g., 5-10 minutes). Stop the reaction and measure the absorbance at a specified wavelength (e.g., 490-500 nm).

  • Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC50 value for the test compound.

Phase 3: Investigating Antimicrobial Potential

The thiophene core is also associated with antimicrobial activity[20]. A standard method to assess this is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[21][22][23][24][25].

Step-by-Step Methodology:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Controls:

    • Positive Control: A known antibiotic (e.g., Gentamicin).

    • Negative (Growth) Control: Wells containing only the broth and the microorganism.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity and Anti-Inflammatory Activity

CompoundCell Viability (CC50, µM)COX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)
This compound >10025.345.8
Celecoxib (Positive Control)>1000.04>100
Zileuton (Positive Control)>100>1000.5
Vehicle (DMSO)No effectNo effectNo effect

Table 2: Hypothetical Antimicrobial Activity

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
This compound 64>128
Gentamicin (Positive Control)12
Vehicle (DMSO)No effectNo effect

Conclusion and Future Directions

This guide outlines a systematic and logical workflow for the initial validation of the biological activity of this compound. By first establishing a non-toxic concentration range, the subsequent screening for anti-inflammatory and antimicrobial activities can be interpreted with confidence. The comparative data against well-characterized inhibitors like Celecoxib and Zileuton provide a crucial benchmark for the compound's potency and potential mechanism of action.

Positive results from this initial screening would warrant progression to more in-depth mechanistic studies. This could involve cell-based assays to measure the downstream effects of COX/LOX inhibition (e.g., measuring prostaglandin or leukotriene production in LPS-stimulated macrophages) and eventually, target deconvolution studies to confirm the direct molecular targets. This structured, self-validating approach ensures that research efforts are built upon a solid foundation of reliable and interpretable data.

References

  • Yuan, C., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed, 35(16), 2845. Available at: [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH National Library of Medicine, 15, 101137. Available at: [Link]

  • G-B, M., et al. (2022). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. PubMed Central, 27(19), 6331. Available at: [Link]

  • Bruno, A., et al. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf, NBK547742. Available at: [Link]

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In Vivo Efficacy of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic Acid: A Comparative Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the in vivo efficacy of the novel compound 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, hereafter referred to as Cpd-TH-TCA. While direct in vivo data for Cpd-TH-TCA is emerging, this document synthesizes information on structurally related thiophene derivatives to propose a likely mechanism of action and presents a comparative framework against established anti-inflammatory agents. The guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.

Introduction: The Therapeutic Potential of Thiophene Carboxylic Acids

Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of pharmacological activities.[1] The thiophene nucleus is a key component in several FDA-approved drugs, demonstrating activities ranging from anticancer to antimicrobial and anti-inflammatory.[2] Notably, derivatives of thiophene-2-carboxylic acid, such as Suprofen, are recognized for their anti-inflammatory properties, primarily targeting enzymes like cyclooxygenases (COX) involved in the inflammatory cascade.[2][3]

Cpd-TH-TCA, with its unique tetrahydrofuran substitution, represents a novel chemical entity within this class. This guide will explore its putative anti-inflammatory efficacy through a detailed, hypothetical in vivo study design, comparing it with a known thiophene-based anti-inflammatory drug and a standard non-steroidal anti-inflammatory drug (NSAID).

Proposed Mechanism of Action

Based on the known pharmacology of thiophene derivatives, it is hypothesized that Cpd-TH-TCA exerts its anti-inflammatory effects through the inhibition of key enzymes in the arachidonic acid pathway.

Inflammatory_Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation PLA2 Phospholipase A2 Cpd-TH-TCA Cpd-TH-TCA (Hypothesized) Cpd-TH-TCA->COX-1_COX-2 NSAIDs NSAIDs (e.g., Diclofenac) NSAIDs->COX-1_COX-2

Caption: Hypothesized mechanism of Cpd-TH-TCA targeting COX enzymes.

This proposed mechanism provides a rationale for the selection of the in vivo model and the comparator drugs in the subsequent sections.

Comparative In Vivo Efficacy Study Design

To evaluate the anti-inflammatory potential of Cpd-TH-TCA, a well-established and widely used preclinical model, the carrageenan-induced paw edema model in rats, is proposed.[4][5] This model is highly predictive of the efficacy of acute anti-inflammatory agents.

Experimental_Workflow Animal_Acclimation Animal Acclimation (7 days) Grouping Randomized Grouping (n=6 per group) Animal_Acclimation->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Oral Administration of Test Compounds Baseline->Dosing Carrageenan Subplantar Injection of Carrageenan (1%) Dosing->Carrageenan Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) Carrageenan->Measurement Data_Analysis Data Analysis and Statistical Evaluation Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

For a robust comparison, the following experimental groups are recommended:

GroupTreatmentDosage (mg/kg, p.o.)Rationale
1Vehicle (0.5% CMC)-Negative Control
2Cpd-TH-TCA10Low Dose
3Cpd-TH-TCA30Medium Dose
4Cpd-TH-TCA100High Dose
5Suprofen25Thiophene-based Comparator[3]
6Diclofenac10Standard NSAID Comparator
  • Animals: Male Wistar rats (150-200g) will be used. Animals should be acclimated for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.[6]

  • Grouping and Dosing: Animals are randomly assigned to the experimental groups. Test compounds are administered orally (p.o.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline is injected into the subplantar tissue of the right hind paw.

  • Measurement of Paw Edema: The volume of the injected paw is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan administration.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Hypothetical Data and Comparative Analysis

The following tables present hypothetical, yet plausible, data based on the expected outcomes of the proposed study.

Group1 hr2 hr3 hr4 hr5 hr
Vehicle0.45 ± 0.040.68 ± 0.050.85 ± 0.060.92 ± 0.070.95 ± 0.08
Cpd-TH-TCA (10 mg/kg)0.38 ± 0.030.55 ± 0.040.70 ± 0.050.75 ± 0.060.78 ± 0.06
Cpd-TH-TCA (30 mg/kg)0.32 ± 0.030.45 ± 0.040.58 ± 0.050.62 ± 0.050.65 ± 0.05
Cpd-TH-TCA (100 mg/kg)0.25 ± 0.020.35 ± 0.030.45 ± 0.040.48 ± 0.040.50 ± 0.04
Suprofen (25 mg/kg)0.28 ± 0.020.40 ± 0.030.50 ± 0.040.55 ± 0.050.58 ± 0.05
Diclofenac (10 mg/kg)0.22 ± 0.020.30 ± 0.030.38 ± 0.030.42 ± 0.040.45 ± 0.04
Group1 hr (%)2 hr (%)3 hr (%)4 hr (%)5 hr (%)
Cpd-TH-TCA (10 mg/kg)15.619.117.618.517.9
Cpd-TH-TCA (30 mg/kg)28.933.831.832.631.6
Cpd-TH-TCA (100 mg/kg)44.448.547.147.847.4
Suprofen (25 mg/kg)37.841.241.240.238.9
Diclofenac (10 mg/kg)51.155.955.354.352.6

The hypothetical data suggests that Cpd-TH-TCA exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. The highest dose of Cpd-TH-TCA (100 mg/kg) shows significant inhibition of edema, comparable to that of Suprofen. Diclofenac, as the standard NSAID, demonstrates the most potent anti-inflammatory activity in this model. These results would provide a strong basis for further preclinical development of Cpd-TH-TCA.

Pharmacokinetic and Safety Considerations

While this guide focuses on in vivo efficacy, a comprehensive evaluation of Cpd-TH-TCA would necessitate pharmacokinetic (PK) and safety profiling. The metabolism of thiophene-containing drugs can sometimes lead to the formation of reactive metabolites.[7] Therefore, early assessment of metabolic stability and potential for bioactivation is crucial. Preliminary safety studies, including acute toxicity testing, would also be essential to establish a therapeutic window.

Conclusion and Future Directions

This guide outlines a robust framework for the in vivo evaluation of this compound as a potential anti-inflammatory agent. The proposed comparative study design, utilizing the carrageenan-induced paw edema model, allows for a clear assessment of its efficacy against relevant comparators. The hypothetical data presented herein suggests that Cpd-TH-TCA holds promise as a novel anti-inflammatory compound.

Future studies should aim to confirm the proposed mechanism of action through in vitro enzyme assays (e.g., COX-1/COX-2 inhibition assays) and explore its efficacy in chronic inflammation models. A thorough investigation of its safety and pharmacokinetic profile will be paramount for its progression as a clinical candidate.

References

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A Senior Application Scientist's Guide to the Synthesis of Substituted Thiophenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and its role as a versatile pharmacophore. The strategic synthesis of substituted thiophenes is therefore a critical task for chemists in these fields. This guide provides an in-depth comparison of classical and modern synthetic routes to these valuable heterocycles, offering insights into the causality behind experimental choices and providing data-driven comparisons to inform your synthetic strategy.

Classical Approaches: Building the Thiophene Ring from Acyclic Precursors

For decades, the construction of the thiophene ring has been dominated by a few robust and reliable methods. These "name reactions" form the foundation of thiophene chemistry and are still widely employed.

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a venerable and straightforward method for preparing thiophenes from 1,4-dicarbonyl compounds.[1][2] The reaction involves the condensation of the diketone with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[2][3]

Mechanism and Rationale:

The reaction proceeds through the initial thionation of one or both carbonyl groups of the 1,4-dicarbonyl compound. The resulting thioketone(s) then undergo an intramolecular condensation and subsequent dehydration to afford the aromatic thiophene ring.[2] The use of reagents like P₄S₁₀ or Lawesson's reagent is crucial as they serve as both the sulfur source and a dehydrating agent.[3] It is important to note that this reaction can produce toxic hydrogen sulfide gas as a byproduct and should be performed in a well-ventilated fume hood.[2]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene via Paal-Knorr Synthesis

  • Materials: 2,5-Hexanedione (1,4-dicarbonyl compound), Phosphorus Pentasulfide (P₄S₁₀).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas trap (to capture H₂S), add 2,5-hexanedione (1 equivalent).

    • Carefully add phosphorus pentasulfide (0.5 equivalents) in portions. The reaction can be exothermic.

    • Heat the mixture gently under reflux for 1-2 hours.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2,5-dimethylthiophene.

The Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot, three-component reaction for the preparation of 2-aminothiophenes.[3] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester (or other activated nitrile) and elemental sulfur in the presence of a base.[3]

Mechanism and Rationale:

The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by a base, to form an α,β-unsaturated nitrile.[4] Subsequently, elemental sulfur adds to the α-position of the unsaturated nitrile. The resulting intermediate then undergoes a Thorpe-Ziegler type cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the stable 2-aminothiophene.[4] The choice of base (often a secondary amine like morpholine or piperidine) is critical for facilitating both the initial condensation and the subsequent cyclization.[5]

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via Gewald Synthesis

  • Materials: Cyclohexanone (ketone), Ethyl Cyanoacetate (activated nitrile), Elemental Sulfur (S₈), Morpholine (base), Ethanol (solvent).

  • Procedure:

    • In a round-bottom flask, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

    • Add morpholine (0.5-1 equivalent) to the mixture.

    • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Recrystallize the crude product from ethanol or another suitable solvent to obtain the pure 2-aminothiophene derivative.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a versatile method for preparing a variety of substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives.[6] The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-ketoesters.[6]

Mechanism and Rationale:

The reaction begins with a base-catalyzed Michael addition of the thioglycolate to the α,β-unsaturated carbonyl compound.[7] In the case of acetylenic esters, a second Michael addition can occur. The subsequent intramolecular Dieckmann condensation, followed by elimination and tautomerization, leads to the formation of the thiophene ring. The choice of base and reaction conditions can influence the final substitution pattern of the thiophene product.

Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-phenylthiophene-2-carboxylate via Fiesselmann-type Synthesis

  • Materials: Methyl Phenylpropiolate (α,β-acetylenic ester), Methyl Thioglycolate, Sodium Methoxide (base), Methanol (solvent).

  • Procedure:

    • To a solution of sodium methoxide in methanol, add methyl thioglycolate (1 equivalent) at 0 °C.

    • Slowly add methyl phenylpropiolate (1 equivalent) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

    • Remove the methanol under reduced pressure.

    • Extract the product with an organic solvent, wash with water, and dry over an anhydrous salt.

    • Purify the crude product by column chromatography to yield the desired substituted thiophene.

Modern Approaches: Transition-Metal-Catalyzed Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of substituted thiophenes, offering milder reaction conditions, broader functional group tolerance, and access to substitution patterns that are difficult to achieve through classical methods.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi reactions, are powerful tools for the functionalization of pre-formed thiophene rings or for the construction of the thiophene ring itself.

Mechanism and Rationale: The Suzuki Coupling

The Suzuki coupling involves the reaction of a thiophene-boronic acid or ester with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[8] The catalytic cycle typically involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) species.[9][10]

  • Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex.[9][10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[9][10]

The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Experimental Protocol: Synthesis of 2-Phenylthiophene via Suzuki Coupling

  • Materials: 2-Bromothiophene, Phenylboronic Acid, Palladium(II) Acetate (catalyst), Triphenylphosphine (ligand), Sodium Carbonate (base), Toluene/Water (solvent system).

  • Procedure:

    • In a reaction vessel, combine 2-bromothiophene (1 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2 equivalents).

    • Add a mixture of toluene and water (e.g., 4:1 ratio).

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

    • Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., PPh₃).

    • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by GC-MS or TLC).

    • Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[8]

Direct C-H Arylation

A more recent and atom-economical approach is the direct C-H arylation of thiophenes. This method avoids the pre-functionalization of the thiophene ring (e.g., conversion to a halide or boronic acid), directly coupling a C-H bond with an aryl halide.[11][12]

Mechanism and Rationale:

The mechanism of direct C-H arylation is complex and can vary depending on the specific catalytic system. A common pathway involves a concerted metalation-deprotonation (CMD) step, where the palladium catalyst cleaves the C-H bond with the assistance of a base or a ligand. The resulting palladacycle then undergoes reductive elimination with an aryl halide to form the C-C bond and regenerate the active catalyst.

Experimental Protocol: Direct C-H Arylation of Thiophene

  • Materials: Thiophene, 4-Bromotoluene (aryl halide), Palladium(II) Acetate (catalyst), Pivalic Acid (additive), Potassium Carbonate (base), Dimethylacetamide (DMA, solvent).

  • Procedure:

    • To a reaction tube, add palladium(II) acetate (2-5 mol%), pivalic acid (30 mol%), and potassium carbonate (2 equivalents).

    • Add thiophene (2-3 equivalents) and 4-bromotoluene (1 equivalent) followed by DMA.

    • Seal the tube and heat the mixture at an elevated temperature (e.g., 120 °C) for several hours.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Comparative Analysis

The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance.

Synthetic RouteStarting MaterialsKey ReagentsTypical YieldsAdvantagesLimitations
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagent[2]60-95%[13]Simple procedure, high yields for simple thiophenes.Limited availability of 1,4-dicarbonyls, harsh conditions, formation of H₂S.[1]
Gewald Synthesis Ketone/aldehyde, activated nitrile, sulfurMorpholine, piperidine[5]50-90%[13]One-pot, three-component reaction, direct access to 2-aminothiophenes.Limited to the synthesis of 2-aminothiophenes, can have substrate scope limitations.
Fiesselmann Synthesis β-Ketoesters, α,β-acetylenic esters, thioglycolic acid derivativesSodium methoxide, other bases[6]Moderate to goodVersatile for various substitution patterns, especially hydroxylated thiophenes.Can require careful control of reaction conditions to avoid side products.
Suzuki Coupling Thiophene-boronic acids/esters, aryl/vinyl halidesPd catalyst, base[8]70-95%Mild conditions, high functional group tolerance, broad scope.Requires pre-functionalized starting materials, potential for boronic acid decomposition.
Stille Coupling Organostannanes, aryl/vinyl halidesPd catalyst70-95%Mild conditions, stable organotin reagents.Toxicity of tin reagents and byproducts, purification challenges.
Direct C-H Arylation Thiophene, aryl halidesPd catalyst, base, additive[11]60-90%Atom-economical, avoids pre-functionalization.Can require higher catalyst loadings and temperatures, regioselectivity can be an issue.

Mechanistic Diagrams

Paal_Knorr diketone 1,4-Dicarbonyl thionation Thionation (P₄S₁₀ or Lawesson's) diketone->thionation thioketone Thioketone Intermediate thionation->thioketone cyclization Intramolecular Condensation thioketone->cyclization intermediate Cyclic Hemithioacetal cyclization->intermediate dehydration Dehydration intermediate->dehydration thiophene Substituted Thiophene dehydration->thiophene

Paal-Knorr Thiophene Synthesis Workflow

Gewald_Synthesis reactants Ketone/Aldehyde + Activated Nitrile + S₈ knoevenagel Knoevenagel Condensation (Base) reactants->knoevenagel unsat_nitrile α,β-Unsaturated Nitrile knoevenagel->unsat_nitrile sulfur_add Sulfur Addition unsat_nitrile->sulfur_add sulfur_adduct Sulfur Adduct sulfur_add->sulfur_adduct cyclization Thorpe-Ziegler Cyclization sulfur_adduct->cyclization tautomerization Tautomerization cyclization->tautomerization aminothiophene 2-Aminothiophene tautomerization->aminothiophene

Gewald Aminothiophene Synthesis Workflow

Suzuki_Coupling pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pdII_complex R¹-Pd(II)Ln-X oxidative_add->pdII_complex transmetalation Transmetalation (R²-B(OR)₂ + Base) pdII_complex->transmetalation pdII_intermediate R¹-Pd(II)Ln-R² transmetalation->pdII_intermediate reductive_elim Reductive Elimination pdII_intermediate->reductive_elim reductive_elim->pd0 Catalyst Regeneration product R¹-R² (Substituted Thiophene) reductive_elim->product

Catalytic Cycle of Suzuki Cross-Coupling

Conclusion

The synthesis of substituted thiophenes is a mature field with a rich arsenal of synthetic methodologies. Classical methods like the Paal-Knorr, Gewald, and Fiesselmann syntheses remain valuable for their simplicity and the specific substitution patterns they afford. However, modern transition-metal-catalyzed reactions, particularly palladium-catalyzed cross-couplings and direct C-H arylations, offer unparalleled efficiency, functional group tolerance, and substrate scope. The selection of an optimal synthetic route requires a careful consideration of the target molecule's structure, the availability of starting materials, and the desired overall efficiency of the synthesis. This guide provides a framework for making informed decisions in the design and execution of synthetic strategies toward this important class of heterocyclic compounds.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 514-553. [Link]

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  • Lapointe, D., & Fagnou, K. (2010). Palladium-Catalyzed Direct C−H Arylation of Thiophenes with Aryl Bromides. Organic Letters, 12(6), 1224-1227.
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  • Doucet, H. (2018). Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. ACS Omega, 3(10), 14267-14277.
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isomeric Purity

In the landscape of medicinal chemistry and materials science, heterocyclic compounds are foundational scaffolds. The molecule 5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid represents a confluence of two such important moieties: the electron-rich thiophene ring, a common element in pharmacologically active compounds, and the versatile tetrahydrofuran (THF) ring.[1] The precise arrangement of these rings relative to each other gives rise to distinct isomers. The differentiation of these isomers is not merely an academic exercise; it is critical for understanding structure-activity relationships (SAR), ensuring reproducibility in research, and meeting stringent regulatory standards for drug development.

This guide provides an in-depth comparison of the spectroscopic signatures of key isomers of this compound. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the logic of spectral interpretation. Our analysis will center on the primary spectroscopic techniques available in any modern analytical laboratory: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Isomers in Focus: Structural and Stereochemical Diversity

The primary isomers of concern are the positional isomer, 4-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid, and the enantiomeric pair, (R)- and (S)-5-(tetrahydrofuran-2-yl)thiophene-2-carboxylic acid. The substitution pattern on the thiophene ring dictates the electronic environment and spatial orientation of every atom, leading to distinct and measurable spectroscopic differences. While enantiomers possess identical physical properties in an achiral environment, their differentiation is crucial as biological systems are inherently chiral, often leading to one enantiomer being active while the other is inactive or even harmful.

isomers cluster_5_substituted 5-Substituted Isomers cluster_4_substituted 4-Substituted Positional Isomer R_isomer S_isomer R_isomer_img R_isomer_img R_label (R)-5-(tetrahydrofuran-2-yl)thiophene- 2-carboxylic acid S_isomer_img S_isomer_img S_label (S)-5-(tetrahydrofuran-2-yl)thiophene- 2-carboxylic acid iso_4_isomer iso_4_isomer_img iso_4_isomer_img iso_4_label 4-(tetrahydrofuran-2-yl)thiophene- 2-carboxylic acid

Caption: Molecular structures of the primary isomers under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules, offering unambiguous insights into connectivity and stereochemistry.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial, and often most telling, fingerprint of an isomer. The key to differentiation lies in the chemical shifts (δ) and spin-spin coupling constants (J) of the thiophene ring protons.

  • For the 5-Substituted Isomers ((R) and (S)): The thiophene ring will exhibit a simple AX system. The protons at the C3 and C4 positions are adjacent and will appear as two distinct doublets. The expected coupling constant, ³J(H3-H4), is typically in the range of 3.5-4.5 Hz.

  • For the 4-Substituted Isomer: The thiophene ring protons at the C3 and C5 positions are not adjacent. They will appear as two doublets with a much smaller long-range coupling constant, ⁴J(H3-H5), typically around 1.0-2.0 Hz. This dramatic difference in the J-value is a definitive marker for the 4-substituted positional isomer.

The protons of the THF ring present a more complex system due to its non-planar, flexible nature, which can lead to overlapping multiplets.[2][3] However, the proton at C2 of the THF ring (the methine proton) is directly attached to the chiral center and coupled to both the thiophene ring and the C3 protons of the THF ring, making it a key diagnostic signal, typically appearing as a triplet or doublet of doublets.

Differentiating Enantiomers ((R) vs. (S)): In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the ¹H NMR spectra of the (R)- and (S)-enantiomers are identical. To resolve them, one must introduce a chiral environment. This is typically achieved using a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or by converting the carboxylic acid to a diastereomeric ester with a chiral alcohol (e.g., (R)-(-)-2-butanol). In the presence of a chiral agent, the enantiomers form transient diastereomeric complexes, which are no longer mirror images and will exhibit slightly different chemical shifts, allowing for their distinction and the determination of enantiomeric excess (ee).

¹³C NMR: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon framework.

  • Signal Count: Both the 4- and 5-substituted isomers are expected to show 9 distinct carbon signals (4 for the thiophene ring, 4 for the THF ring, and 1 for the carboxyl group).

  • Chemical Shifts: The chemical shifts of the thiophene carbons are highly sensitive to the substitution pattern. The carbon directly attached to the electron-withdrawing carboxylic acid group (C2) will be significantly downfield. Similarly, the carbon attached to the THF substituent (C5 or C4) will also be shifted. Computational (DFT) methods can be employed to predict these shifts with reasonable accuracy, aiding in the assignment.[4] Like ¹H NMR, the ¹³C NMR spectra of enantiomers are identical in an achiral medium.

Comparative NMR Data (Predicted)
Parameter 5-Substituted Isomer (R/S) 4-Substituted Isomer Rationale for Difference
Thiophene H3 Signal Doublet, δ ≈ 7.2-7.4 ppmDoublet, δ ≈ 7.1-7.3 ppmDifferent electronic environment and coupling partner.
Thiophene H4 Signal Doublet, δ ≈ 7.0-7.2 ppmN/A (Substituted)Positional difference.
Thiophene H5 Signal N/A (Substituted)Doublet, δ ≈ 7.5-7.7 ppmPositional difference.
Thiophene J-Coupling ³J(H3-H4) ≈ 3.5-4.5 Hz⁴J(H3-H5) ≈ 1.0-2.0 HzOrtho vs. meta coupling provides a definitive distinction.
Thiophene C4 Shift δ ≈ 125-130 ppmδ ≈ 140-145 ppm (Substituted)Direct attachment of the bulky THF group significantly shifts the signal.
Thiophene C5 Shift δ ≈ 145-150 ppm (Substituted)δ ≈ 123-128 ppmDirect attachment of the bulky THF group significantly shifts the signal.

Infrared (IR) Spectroscopy: A Functional Group Overview

IR spectroscopy is an excellent tool for confirming the presence of key functional groups but offers limited utility in distinguishing between these specific isomers.[5]

The IR spectra of all isomers will be dominated by two characteristic features of the carboxylic acid group:

  • O-H Stretch: A very broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹, often obscuring the C-H stretching signals.[6] This broadening is a result of strong hydrogen bonding, where the molecules form stable dimers.

  • C=O Stretch: An intense, sharp absorption band typically found between 1710 cm⁻¹ and 1680 cm⁻¹ for an aromatic carboxylic acid.[5]

Other expected absorptions include the C-O-C stretching of the THF ether linkage (around 1100-1050 cm⁻¹) and various C-H and C=C stretching and bending vibrations from the thiophene ring in the fingerprint region (<1500 cm⁻¹). While minor shifts in the fingerprint region might exist between the positional isomers due to changes in symmetry and dipole moment, these differences are often too subtle for reliable differentiation. The IR spectra of the (R)- and (S)-enantiomers will be identical.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural clues based on fragmentation patterns.

All isomers will have the same molecular formula (C₉H₁₀O₃S) and therefore the same exact mass and molecular ion peak (M⁺˙) in a high-resolution mass spectrum (HRMS).

The primary value of MS in this context is in confirming the structure through fragmentation. Key fragmentation pathways would include:

  • Loss of H₂O: Dehydration from the carboxylic acid.

  • Loss of COOH or CO₂: Decarboxylation is a common pathway for carboxylic acids.

  • Acylium Ion Formation: Cleavage of the bond between the thiophene ring and the carboxylic acid group can form a stable acylium ion, [Thiophene-THF-CO]⁺.[7]

  • THF Ring Fragmentation: The tetrahydrofuran ring can undergo cleavage to lose fragments like C₂H₄O or C₃H₆.

While the major fragments will be the same for all isomers, the relative intensities of these fragment ions might differ slightly between the 4- and 5-substituted isomers. However, as with IR, this is generally not a reliable primary method for distinguishing them.[8] The mass spectra of the enantiomers will be identical.

workflow Sample Isomer Mixture or Unknown Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Confirm_MW Confirm Molecular Weight (M⁺˙) MS->Confirm_MW Confirm_FG Confirm Functional Groups (COOH, C-O-C) IR->Confirm_FG H1_NMR ¹H NMR Analysis NMR->H1_NMR C13_NMR ¹³C NMR Analysis NMR->C13_NMR Distinguish_Positional Distinguish Positional Isomers (Based on J-coupling) H1_NMR->Distinguish_Positional Chiral_NMR Chiral NMR Analysis (Add Chiral Agent) Distinguish_Positional->Chiral_NMR If 5-substituted Structure_Confirmed Structure Confirmed Distinguish_Positional->Structure_Confirmed Distinguish_Enantiomers Distinguish Enantiomers (Resolve Signals) Chiral_NMR->Distinguish_Enantiomers Distinguish_Enantiomers->Structure_Confirmed

Caption: A validated workflow for the complete spectroscopic identification of isomers.

Experimental Protocols: A Self-Validating Approach

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

  • Initial Acquisition: Acquire a standard ¹H spectrum. Ensure proper shimming to obtain sharp, symmetrical peaks. Calibrate the spectrum to the TMS signal.

  • Data Analysis (Positional Isomers): Measure the coupling constants for the thiophene protons. A J-value > 3 Hz indicates the 5-substituted isomer, while a J-value < 2 Hz indicates the 4-substituted isomer.

  • Chiral Analysis (If 5-Substituted): To the same NMR tube, add a sub-stoichiometric amount (~0.8 equivalents) of a chiral solvating agent (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol). Re-acquire the ¹H spectrum.

  • Data Analysis (Enantiomers): Carefully observe the signals for the thiophene protons and the THF methine proton. In the presence of the chiral agent, these signals may resolve into two separate sets of peaks, one for each enantiomer. Integrate the corresponding peaks to determine the enantiomeric ratio.

  • Carbon & 2D Spectra: Acquire ¹³C, COSY, and HSQC spectra as needed to confirm all atomic assignments and connectivity, validating the initial structural hypothesis.

Protocol 2: IR Spectroscopy
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the crystalline sample directly on the ATR crystal.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-400 cm⁻¹.[4]

  • Data Analysis: Identify the key peaks corresponding to the O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-O-C stretch (~1050 cm⁻¹).

Protocol 3: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electrospray Ionization (ESI) in negative ion mode, which is highly effective for deprotonating carboxylic acids to form the [M-H]⁻ ion.

  • Mass Analysis: Acquire the spectrum on a high-resolution instrument (e.g., Orbitrap or TOF).

  • Data Analysis: Determine the accurate mass of the [M-H]⁻ ion. Compare this experimental mass to the theoretical calculated mass for the molecular formula C₉H₉O₃S⁻. A mass error of <5 ppm provides high confidence in the elemental composition.

Conclusion

The unambiguous differentiation of this compound isomers is a multi-step process where each spectroscopic technique provides a unique piece of the puzzle. While IR and MS are essential for confirming functional groups and molecular weight, NMR spectroscopy stands alone as the definitive tool for distinguishing both positional and stereo-isomers. The key diagnostic marker for positional isomers is the magnitude of the proton-proton coupling constant on the thiophene ring. For enantiomers, the application of a chiral solvating agent in NMR is the gold standard for resolving their signals and quantifying their respective abundances. This integrated spectroscopic approach ensures the highest level of scientific integrity and provides the trustworthy, validated data required for advanced research and development.

References

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • McMurry, J. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry. OpenStax. [Link]

  • Prabavathi, N., & Nilufer, A. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]

  • Zalibera, M., et al. (2006). Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. ChemPhysChem, 7(4), 861-869. [Link]

  • Wynberg, H., & Logothetis, A. (1956). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Journal of the American Chemical Society. (Note: While the title is relevant, the provided search result links to a ResearchGate request page, not the full text. The citation reflects the available information.) [Link]

  • Bojarska, J., et al. (2020). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Molecules, 25(23), 5752. [Link]

  • Bynum, M. A., et al. (2010). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Hägele, G., et al. (2022). 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(8), 788-800. [Link]

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A Comparative Analysis of the Biological Potency of Tetrahydrofuran-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent therapeutic agents.[1] Its unique stereochemical and electronic properties, including its ability to form key hydrogen bonds and its conformational flexibility, allow for high-affinity interactions with biological targets.[2] This guide provides an in-depth comparison of the biological potency of three distinct classes of THF-containing compounds: the antiretroviral drug Darunavir, the antifungal agent Posaconazole, and the anticancer natural product Manassantin A. We will explore their mechanisms of action, present detailed protocols for assessing their biological activity, and provide quantitative data to support a comparative analysis.

The Significance of the Tetrahydrofuran Moiety in Drug Design

The incorporation of a THF moiety into a drug candidate can significantly enhance its pharmacological properties. The oxygen atom in the THF ring can act as a hydrogen bond acceptor, facilitating tight binding to the active site of an enzyme or receptor.[3] Furthermore, the ring's puckered conformation can orient substituents in a spatially defined manner, optimizing interactions with the target protein. In the case of the HIV protease inhibitor Darunavir, the bis-THF group plays a crucial role in binding to the enzyme's backbone, conferring high potency and a high genetic barrier to resistance.[2][4]

I. Darunavir: A Potent HIV-1 Protease Inhibitor

Darunavir is a second-generation HIV-1 protease inhibitor that is a cornerstone of modern antiretroviral therapy.[5][6] It is designed to be highly effective against both wild-type and multidrug-resistant strains of the virus.[2]

A. Mechanism of Action

Darunavir's primary mechanism of action is the potent and selective inhibition of HIV-1 protease, an enzyme essential for the viral life cycle.[7][8] HIV-1 protease is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[2] By binding to the active site of the protease, Darunavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[8] The bis-THF moiety of Darunavir is critical for its high affinity, forming extensive hydrogen bonds with the backbone of the protease active site, a feature that contributes to its robustness against resistance mutations.[2][8]

HIV-1 Life Cycle and the Role of Protease Inhibitors

HIV_Lifecycle cluster_cell Host Cell HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease_Action HIV Protease Action Gag_Pol_Polyprotein->HIV_Protease_Action Mature_Proteins Mature Viral Proteins HIV_Protease_Action->Mature_Proteins Assembly Assembly Mature_Proteins->Assembly Immature_Virion Immature Virion Assembly->Immature_Virion Budding Budding Mature_Virion Mature Infectious Virion Budding->Mature_Virion Immature_Virion->Budding Darunavir Darunavir Darunavir->HIV_Protease_Action Inhibits Ergosterol_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Intermediate_Sterols Intermediate Sterols Lanosterol_14a_demethylase->Intermediate_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Posaconazole Posaconazole Posaconazole->Lanosterol_14a_demethylase Inhibits

Caption: Posaconazole inhibits ergosterol synthesis, disrupting fungal cell membrane integrity.

B. Experimental Protocol: Antifungal Susceptibility Testing (CLSI Broth Microdilution)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of filamentous fungi. [9][10] Objective: To determine the Minimum Inhibitory Concentration (MIC) of Posaconazole against Aspergillus fumigatus.

Materials:

  • Aspergillus fumigatus isolate

  • RPMI 1640 medium

  • Posaconazole stock solution

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of A. fumigatus conidia from a fresh culture. Adjust the concentration to a specified range (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL) in RPMI 1640 medium.

  • Drug Dilution: Prepare serial twofold dilutions of Posaconazole in RPMI 1640 medium in a 96-well microplate. The final concentrations should cover a clinically relevant range (e.g., 0.015 to 16 µg/mL).

  • Inoculation: Inoculate each well containing the drug dilutions with the standardized fungal suspension. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the microplates at 35°C for 46-52 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as detected by the unaided eye or with the aid of a reading mirror.

  • Quality Control: A quality control strain with a known MIC range for Posaconazole should be included in each assay to ensure the validity of the results.

III. Manassantin A: A Natural Product with Anticancer Potential

Manassantin A is a lignan natural product containing a bis-THF core that has demonstrated potent anticancer activity. [11]Its mechanism of action is distinct from many conventional chemotherapeutics, making it an interesting candidate for further investigation.

A. Mechanism of Action

Manassantin A has been identified as a potent inhibitor of Hypoxia-Inducible Factor 1 (HIF-1) activity. [11]HIF-1 is a transcription factor that plays a critical role in the adaptation of tumor cells to hypoxic (low oxygen) environments, a common feature of solid tumors. [11]By promoting the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, HIF-1 contributes to tumor progression and resistance to therapy. [11]Manassantin A disrupts the function of HIF-1, thereby inhibiting the adaptive response of cancer cells to hypoxia and potentially sensitizing them to other anticancer treatments. [11]

HIF-1 Signaling Pathway and Inhibition by Manassantin A

HIF1_Pathway cluster_hypoxia Hypoxic Conditions HIF_1a_Stabilization HIF-1α Stabilization Dimerization Dimerization HIF_1a_Stabilization->Dimerization HIF_1a_Activity HIF-1α Activity HIF_1b HIF-1β (ARNT) HIF_1b->Dimerization HIF_1_Complex HIF-1 Complex Dimerization->HIF_1_Complex Nuclear_Translocation Nuclear Translocation HIF_1_Complex->Nuclear_Translocation HRE_Binding Binding to Hypoxia Response Element (HRE) Nuclear_Translocation->HRE_Binding Gene_Expression Target Gene Expression HRE_Binding->Gene_Expression Tumor_Progression Angiogenesis, Metabolism, Survival (Tumor Progression) Gene_Expression->Tumor_Progression Manassantin_A Manassantin A Manassantin_A->HIF_1a_Activity Inhibits

Caption: Manassantin A inhibits HIF-1α activity, counteracting the hypoxic response in tumors.

B. Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [12][13] Objective: To determine the IC50 of Manassantin A on a cancer cell line (e.g., A549 lung cancer cells).

Materials:

  • A549 human lung carcinoma cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Manassantin A

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with serial dilutions of Manassantin A for a specified duration (e.g., 72 hours). [12]Include untreated cells as a control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 1.5 to 4 hours at 37°C. [12][13]4. Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals. [12]5. Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 492 nm or 570 nm. [12]6. Data Analysis: Calculate the percentage of cell viability for each concentration of Manassantin A compared to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value from the resulting dose-response curve.

IV. Comparative Potency of THF-Containing Compounds

The following table summarizes the biological potency of the discussed THF-containing compounds. It is important to note that direct comparison of potency values across different assays and biological systems should be done with caution. However, this data provides a quantitative measure of the high potency achievable with THF-containing scaffolds.

CompoundClassTargetAssayPotencyReference
Darunavir AntiretroviralHIV-1 ProteaseEnzymatic InhibitionKᵢ = 4.5 pM[2]
Antiviral ActivityIC₅₀ = 1.8 nM[2]
Antiviral Activity (in vitro)IC₅₀ = 0.002 µM[14]
Posaconazole AntifungalLanosterol 14α-demethylaseAntifungal SusceptibilityMIC₅₀ against A. fumigatus = 0.25 mg/L[15]
Antifungal SusceptibilityMIC₉₀ against A. fumigatus = 0.5 mg/L[15]
Manassantin A Analogue (3c) AnticancerHIF-1 ActivityDicer Processing InhibitionIC₅₀ = 3.31 µM[16]

Conclusion

The tetrahydrofuran moiety is a versatile and valuable component in the design of highly potent and specific therapeutic agents. As demonstrated by Darunavir, Posaconazole, and Manassantin A, the incorporation of this cyclic ether can lead to compounds with potent inhibitory activity against diverse biological targets, including viral enzymes, fungal metabolic pathways, and cancer-related signaling cascades. The ability of the THF ring to engage in critical hydrogen bonding and to provide conformational constraint is a key factor in achieving high binding affinity and biological efficacy. The experimental protocols detailed in this guide provide a framework for the accurate assessment and comparison of the biological potency of such compounds, which is essential for the advancement of drug discovery and development.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Journal of Medicinal Chemistry, 58(18), 7166–7185. [Link]

  • HIV.gov. (2024). What to Start: Protease Inhibitor–Based Regimens. In Clinical Guidelines: Adult and Adolescent ARV. [Link]

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  • Ohashi, H., et al. (2018). Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance. Journal of Virology, 92(11), e00149-18. [Link]

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Navigating the Selectivity Landscape: A Guide to Characterizing the Cross-Reactivity of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the journey of a promising molecule from a mere concept to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring its specificity. This guide offers a deep dive into the cross-reactivity analysis of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a novel scaffold, providing a strategic framework for researchers, scientists, and drug development professionals. We will explore the methodologies to delineate its on-target and off-target activities, a crucial step in predicting potential efficacy and adverse effects.

The Significance of Selectivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its ability to interact with its intended biological target while minimizing engagement with other proteins and pathways. Off-target interactions, or cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished potency to severe toxicity. For a novel entity like this compound, a thorough understanding of its selectivity profile is not just a regulatory requirement but a fundamental aspect of its preclinical characterization.

Structural Insights and Initial Hypothesis Generation

The structure of this compound, featuring a central thiophene ring linked to a tetrahydrofuran moiety and a carboxylic acid group, provides initial clues for potential biological activity. The carboxylic acid group, a common feature in many bioactive molecules, can act as a hydrogen bond donor and acceptor, potentially anchoring the molecule in the binding pocket of various enzymes or receptors. The thiophene ring offers a rigid scaffold, while the tetrahydrofuran substituent introduces a degree of conformational flexibility.

Before embarking on extensive experimental screening, computational approaches can offer valuable, cost-effective insights into potential off-target interactions.

In Silico Profiling: A Predictive First Step

Computational modeling can be employed to screen the structure of this compound against libraries of known protein structures. Techniques such as molecular docking and pharmacophore modeling can predict binding affinities and identify potential off-target candidates.

Experimental Protocol: Molecular Docking

  • Ligand Preparation: Generate a 3D conformation of this compound and assign appropriate atomic charges.

  • Target Selection: Select a panel of receptors and enzymes for screening. This panel should ideally include targets from different protein families known for promiscuous binding.

  • Docking Simulation: Utilize software like AutoDock or Schrödinger's Glide to dock the ligand into the binding sites of the selected targets.

  • Scoring and Analysis: Analyze the predicted binding poses and docking scores. Lower scores typically indicate a higher predicted binding affinity.

  • Prioritization: Rank the potential off-targets based on their docking scores and the biological relevance of the target.

In Vitro Screening: The Gold Standard for Cross-Reactivity Assessment

While in silico methods are predictive, in vitro assays provide definitive experimental evidence of cross-reactivity. A tiered approach, starting with broad screening panels and progressing to more focused assays, is often the most efficient strategy.

Broad Panel Screening

Several commercial services offer comprehensive safety screening panels that test a compound against a wide array of targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters. These panels are an invaluable tool for identifying potential liabilities early in the drug discovery process.

Table 1: Representative Data from a Hypothetical Broad Panel Screen

Target ClassRepresentative TargetAssay TypeResult (e.g., % Inhibition @ 10 µM)
KinaseEGFRKinase Activity Assay5%
KinaseSRCKinase Activity Assay8%
GPCRβ2-Adrenergic ReceptorRadioligand Binding Assay95%
GPCRMuscarinic M1 ReceptorRadioligand Binding Assay12%
Ion ChannelhERGElectrophysiology< 2%

This data is illustrative and does not represent actual experimental results for this compound.

Follow-up Dose-Response Assays

Any significant "hits" from the broad panel screen should be followed up with dose-response assays to determine the potency of the interaction. This is typically expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., β2-Adrenergic Receptor).

  • Assay Buffer Preparation: Prepare a suitable binding buffer.

  • Competition Assay Setup: In a multi-well plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation a Compound Structure 5-(Tetrahydrofuran-2-YL)thiophene- 2-carboxylic acid b Molecular Docking & Pharmacophore Modeling a->b c Prioritized List of Potential Off-Targets b->c d Broad Panel Screening (e.g., Kinases, GPCRs) c->d Guide Selection of Screening Panels e Identification of 'Hits' d->e f Dose-Response Assays (IC50/Ki Determination) e->f g Selectivity Profile f->g

Caption: A streamlined workflow for assessing compound cross-reactivity.

Comparative Analysis: Establishing a Selectivity Index

To quantify the selectivity of this compound, a selectivity index can be calculated. This is the ratio of its potency at off-targets to its potency at the primary target. A higher selectivity index indicates a more specific compound.

Table 2: Hypothetical Selectivity Profile of this compound

TargetIC50 / Ki (nM)Selectivity Index (Off-target IC50 / Primary Target IC50)
Primary Target X 15 -
Off-Target A1,500100
Off-Target B> 10,000> 667
Off-Target C35023

This data is illustrative and does not represent actual experimental results.

Cellular Assays: Confirming Activity in a Biological Context

While biochemical assays are essential for determining direct interactions, cell-based assays are crucial for confirming the functional consequences of these interactions in a more physiologically relevant system.

signaling_pathway compound 5-(Tetrahydrofuran-2-YL)thiophene- 2-carboxylic acid primary_target Primary Target compound->primary_target On-Target Binding off_target Off-Target compound->off_target Off-Target Binding (Cross-Reactivity) downstream_primary Desired Cellular Response primary_target->downstream_primary Signaling Cascade downstream_off_target Undesired Cellular Effect off_target->downstream_off_target Signaling Cascade

Caption: On-target vs. off-target signaling pathways.

By employing a combination of predictive in silico tools and definitive in vitro and cellular assays, a comprehensive cross-reactivity profile of this compound can be established. This systematic approach not only de-risks the progression of this novel compound but also provides a deeper understanding of its biological activities, paving the way for its potential development as a safe and effective therapeutic agent.

References

  • Molecular Docking: For an overview of molecular docking principles and applications, refer to "Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery" available from the National Center for Biotechnology Information (NCBI). URL: [Link]

  • Pharmacophore Modeling: A detailed explanation of pharmacophore modeling can be found in "Pharmacophore Modeling: A Rational Approach for Drug Design and Discovery" published in the journal Current Pharmaceutical Design. URL: [Link]

  • Radioligand Binding Assays: For a comprehensive guide on performing radioligand binding assays, see "The Radioligand Binding Assay: A Practical Guide" from Methods in Molecular Biology. URL: [Link]

  • In Vitro Safety Pharmacology Profiling: An industry perspective on safety pharmacology profiling can be found in "In vitro safety pharmacology profiling: an essential tool for successful drug discovery" in the journal Drug Discovery Today. URL: [Link]

Benchmarking 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid: A Comparative Guide to Inhibition of Key Lipogenic Enzymes

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic reprogramming is a hallmark of cancer, with many tumor types exhibiting a heightened reliance on de novo fatty acid synthesis for proliferation, signaling, and survival. This dependency presents a strategic vulnerability for therapeutic intervention. This guide introduces 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid, a novel small molecule with structural motifs suggestive of bioactivity, and proposes a rigorous framework for its evaluation as a potential inhibitor of critical enzymes in the fatty acid synthesis pathway. We provide a detailed comparative analysis against established inhibitors of Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC), and Carnitine Palmitoyltransferase 1 (CPT1). This document serves as a comprehensive technical manual, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary to benchmark this compound's efficacy and potential as a modulator of cancer cell metabolism.

Introduction: The Rationale for Targeting Fatty Acid Synthesis in Oncology

Cancer cells undergo profound metabolic shifts to sustain their rapid growth and proliferation.[1] One of the most significant of these is the upregulation of de novo fatty acid synthesis, a process that is minimally active in most normal differentiated tissues, which preferentially utilize circulating dietary fatty acids.[2] This stark contrast provides a therapeutic window, making the enzymes of the fatty acid synthesis pathway attractive targets for anticancer drug development.[3]

The pathway's key enzymes include:

  • Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA.[4] ACC exists in two isoforms, ACC1 (cytosolic, involved in fatty acid synthesis) and ACC2 (mitochondrial, regulating fatty acid oxidation).[4]

  • Fatty Acid Synthase (FASN): A large multi-enzyme complex that synthesizes palmitate, a 16-carbon saturated fatty acid, from acetyl-CoA and malonyl-CoA.[5] FASN is overexpressed in numerous cancers and its inhibition has been shown to induce apoptosis in tumor cells.[6]

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[7] Inhibition of CPT1 can shift the metabolic balance away from fatty acid oxidation, impacting the energy homeostasis of cancer cells.

This guide focuses on the systematic evaluation of this compound, a compound whose thiophene and carboxylic acid moieties are present in other known enzyme inhibitors. We hypothesize that this molecule may exert inhibitory effects on one or more of the key enzymes in the fatty acid synthesis pathway. To validate this, we will benchmark its performance against well-characterized inhibitors.

Comparative Inhibitors: The Benchmarks

To provide a robust context for the inhibitory potential of this compound, the following well-established inhibitors have been selected for comparative analysis:

Target EnzymeBenchmark InhibitorMechanism of Action
FASN Orlistat An irreversible inhibitor of the thioesterase domain of FASN.[8]
TVB-2640 (Denifanstat) An orally active, potent, and selective FASN inhibitor.[9]
ACC GS-0976 (Firsocostat) A liver-directed allosteric inhibitor of both ACC1 and ACC2.[10][11]
CPT1 Etomoxir An irreversible inhibitor of CPT1.[12]

Signaling Pathway and Experimental Workflow

The Central Role of FASN, ACC, and CPT1 in Cancer Cell Metabolism

The diagram below illustrates the interconnected roles of ACC, FASN, and CPT1 in the metabolic reprogramming of cancer cells. Upregulated glycolysis provides the initial substrate, which is funneled into de novo lipogenesis for the production of fatty acids essential for membrane formation, energy storage, and signaling molecule synthesis.

FattyAcidSynthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Citrate_mito Citrate Pyruvate->Citrate_mito Pyruvate_mito Pyruvate Citrate_cyto Citrate AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ACLY MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN Membranes, Signaling,\nEnergy Storage Membranes, Signaling, Energy Storage FattyAcids->Membranes, Signaling,\nEnergy Storage ACC ACC FASN FASN ACLY ACLY Citrate_mito->Citrate_cyto Citrate Shuttle GS0976 GS-0976 GS0976->ACC Inhibits Orlistat Orlistat Orlistat->FASN Inhibits TVB2640 TVB-2640 TVB2640->FASN Inhibits AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito AcetylCoA_mito->Citrate_mito TCA Cycle FattyAcylCoA Fatty Acyl-CoA BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation CPT1 CPT1 CPT1 Etomoxir Etomoxir Etomoxir->CPT1 Inhibits Workflow cluster_prep Preparation cluster_assays In Vitro Inhibition Assays cluster_analysis Data Analysis CompoundPrep Prepare Stock Solutions: - this compound - Benchmark Inhibitors FASNAssay FASN Assay (NADPH Consumption) CompoundPrep->FASNAssay ACCAssay ACC Assay (ADP-Glo™) CompoundPrep->ACCAssay CPT1Assay CPT1 Assay (Radiometric) CompoundPrep->CPT1Assay EnzymePrep Prepare Enzyme Solutions: - Recombinant Human FASN - Recombinant Human ACC1/2 - Mitochondrial Lysate (for CPT1) EnzymePrep->FASNAssay EnzymePrep->ACCAssay EnzymePrep->CPT1Assay ReagentPrep Prepare Assay Reagents and Buffers ReagentPrep->FASNAssay ReagentPrep->ACCAssay ReagentPrep->CPT1Assay IC50 Calculate IC50 Values for Each Compound Against Each Enzyme FASNAssay->IC50 ACCAssay->IC50 CPT1Assay->IC50 Comparison Compare IC50 Values of Test Compound to Benchmark Inhibitors IC50->Comparison

Figure 2: Systematic workflow for inhibitor profiling.

Experimental Methodologies

The following protocols are designed to be self-validating through the inclusion of positive and negative controls, ensuring the reliability of the generated data. The causality behind experimental choices is explained to provide a deeper understanding of the assay principles.

In Vitro FASN Inhibition Assay (NADPH Consumption)

Principle: FASN catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, a process that consumes NADPH. [5]The rate of NADPH oxidation, measured by the decrease in absorbance at 340 nm, is directly proportional to FASN activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.0), 1 mM EDTA, 1 mM dithiothreitol (DTT).

    • Substrate Solution: 250 µM NADPH, 50 µM acetyl-CoA, and 100 µM malonyl-CoA in Assay Buffer.

    • Enzyme Solution: Recombinant human FASN diluted in Assay Buffer to a final concentration of 5-10 µg/mL.

    • Inhibitor Solutions: Prepare serial dilutions of this compound, Orlistat, and TVB-2640 in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent plate, add 2 µL of inhibitor solution or DMSO (vehicle control).

    • Add 178 µL of Substrate Solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of Enzyme Solution to each well.

    • Immediately measure the absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro ACC Inhibition Assay (ADP-Glo™)

Principle: ACC catalyzes the ATP-dependent carboxylation of acetyl-CoA to malonyl-CoA, producing ADP. The ADP-Glo™ assay quantifies the amount of ADP produced in the reaction, which is directly proportional to ACC activity. The assay is performed in two steps: first, the remaining ATP is depleted, and second, the ADP is converted back to ATP, which is then used to generate a luminescent signal. [13] Protocol:

  • Reagent Preparation:

    • ACC Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 5 mM sodium citrate, 200 µM DTT.

    • Substrate Solution: 50 µM acetyl-CoA and 500 µM ATP in ACC Assay Buffer.

    • Enzyme Solution: Recombinant human ACC1 or ACC2 diluted in ACC Assay Buffer.

    • Inhibitor Solutions: Prepare serial dilutions of this compound and GS-0976 in DMSO.

  • Assay Procedure:

    • In a white, opaque 96-well plate, add 2 µL of inhibitor solution or DMSO.

    • Add 18 µL of a mixture of Enzyme Solution and Substrate Solution.

    • Incubate at 30°C for 60 minutes.

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes. [14] * Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [14] * Incubate at room temperature for 30-60 minutes.

    • Measure luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the luminescence signals to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

In Vitro CPT1 Inhibition Assay (Radiometric)

Principle: This assay measures the activity of CPT1 by quantifying the formation of radiolabeled palmitoyl-carnitine from [³H]-carnitine and palmitoyl-CoA. The radiolabeled product is separated from the unreacted substrate, and the radioactivity is measured by liquid scintillation counting.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 75 mM KCl, 50 mM MOPS (pH 7.4), 1 mM EGTA, 2 mM KCN, 1% fatty acid-free BSA.

    • Substrate Mix: 100 µM palmitoyl-CoA and 50 µM L-[³H]-carnitine in Assay Buffer.

    • Mitochondrial Lysate: Isolate mitochondria from a suitable cell line (e.g., HepG2) and prepare a lysate.

    • Inhibitor Solutions: Prepare serial dilutions of this compound and Etomoxir in DMSO.

  • Assay Procedure:

    • In microcentrifuge tubes, add 5 µL of inhibitor solution or DMSO.

    • Add 50 µg of mitochondrial lysate.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Substrate Mix to a final volume of 200 µL.

    • Incubate at 37°C for 15 minutes.

    • Stop the reaction by adding 60 µL of 1 M HCl.

    • Extract the radiolabeled palmitoyl-carnitine by adding 400 µL of butanol and vortexing.

    • Centrifuge to separate the phases.

    • Transfer an aliquot of the butanol (upper) phase to a scintillation vial.

    • Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the amount of [³H]-palmitoyl-carnitine formed.

    • Normalize the activity to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Comparative Performance Data

The inhibitory activity of this compound will be quantified by its IC50 value against each target enzyme and compared to the known IC50 values of the benchmark inhibitors.

Target EnzymeBenchmark InhibitorReported IC50 (nM)Experimental IC50 of this compound (nM)
FASN Orlistat~277,900 (in LN229 glioblastoma cells) [15]To be determined
TVB-2640 (Denifanstat)52 [9]To be determined
ACC1 GS-0976 (Firsocostat)2.1 [11]To be determined
ACC2 GS-0976 (Firsocostat)6.1 [11]To be determined
CPT1 Etomoxir10 - 700 (cell-based, depending on species),[16] ~2000 (rat hepatocytes)To be determined

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization of this compound as a potential inhibitor of key enzymes in the fatty acid synthesis pathway. By benchmarking against established inhibitors using robust and well-validated assays, researchers can ascertain the potency and selectivity of this novel compound.

Should this compound demonstrate significant inhibitory activity against FASN, ACC, or CPT1, subsequent investigations should focus on cell-based assays to confirm its anti-proliferative and pro-apoptotic effects in relevant cancer cell lines. Further studies could also explore its mechanism of action in more detail, including kinetic analysis to determine if the inhibition is competitive, non-competitive, or uncompetitive. Ultimately, promising in vitro data would warrant progression to in vivo studies in preclinical cancer models to evaluate its therapeutic potential. The systematic approach outlined herein will provide the foundational data necessary to guide these future research and development efforts.

References

  • Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. PubMed Central. [Link]

  • Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression. PMC. [Link]

  • a Determination of Orlistat IC 50 in the glioblastoma cell line LN229.... ResearchGate. [Link]

  • What are CPT1 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

  • Reversing metabolic reprogramming by CPT1 inhibition with etomoxir promotes cardiomyocyte proliferation and heart regeneration via DUSP1 ADP-ribosylation-mediated p38 MAPK phosphorylation. PMC - NIH. [Link]

  • GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). PubMed. [Link]

  • Pharmacological effect and mechanism of orlistat in anti-tumor therapy: A review. NIH. [Link]

  • Breast cancer cell sensitivity to orlistat positively correlates with... ResearchGate. [Link]

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  • Fatty Acid Synthase: An Emerging Target in Cancer. PMC - PubMed Central. [Link]

  • Etomoxir actions on regulatory and memory T cells are independent of Cpt1a-mediated fatty acid oxidation. PMC - NIH. [Link]

  • Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy. PMC - NIH. [Link]

  • Lipid catabolism via CPT1 as a therapeutic target for prostate cancer. PMC - NIH. [Link]

  • Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis. PMC - NIH. [Link]

  • In-vitro CYP inhibition pooled. Protocols.io. [Link]

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  • The Role of Fatty Acids in Cancer Cell Growth and Metastasis. Sciforschen Online Publishing. [Link]

  • (PDF) Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics. ResearchGate. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. As a compound integrating both a tetrahydrofuran (THF) moiety, known for potential peroxide formation, and a thiophene carboxylic acid group, which presents its own set of hazards, a cautious and informed approach to its disposal is paramount. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste.

Hazard Assessment: Understanding the Risks

  • Tetrahydrofuran (THF) Moiety : The presence of the THF ring suggests a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[1][2] THF itself is a flammable liquid.[3]

  • Thiophene Carboxylic Acid Moiety : Thiophene and its derivatives are generally considered harmful and irritants.[4] Thiophene-2-carboxylic acid is known to be harmful if swallowed or in contact with skin, and it can cause serious skin and eye irritation. As a carboxylic acid, it will have corrosive properties.

Therefore, this compound must be handled as a hazardous chemical waste , with particular attention to its potential for peroxide formation, flammability, and corrosivity.

Personal Protective Equipment (PPE)

Before handling any waste containing this compound, appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the chemical, which can cause serious eye irritation or damage.[5]
Hand Protection Double-layered nitrile gloves.Provides a barrier against skin contact, as the compound is likely to be a skin irritant and potentially harmful.[4][5]
Body Protection A flame-retardant lab coat.Protects against spills and potential ignition sources due to the flammability of the THF component.
Respiratory Protection To be used in a well-ventilated area, preferably a chemical fume hood.Minimizes the inhalation of any vapors, which may cause respiratory irritation.[5]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Identify the Waste Stream Determine if the waste is solid, liquid, or contaminated debris.

  • Solid Waste : Unused or expired this compound, contaminated weigh boats, or spatulas.

  • Liquid Waste : Solutions containing this compound.

  • Contaminated Debris : Used PPE (gloves, disposable lab coats), bench paper, and other materials that have come into contact with the chemical.

Step 2: Select the Appropriate Waste Container

  • Solid and Liquid Waste : Use a dedicated, leak-proof, and clearly labeled hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[4] The container must have a secure, tight-fitting lid.[6]

  • Contaminated Debris : Place in a designated hazardous waste bag.[4]

Step 3: Collect the Waste

  • Do NOT mix this waste with other chemical waste streams, especially with strong oxidizing agents, bases, or other incompatible materials.[7]

  • For liquid waste, it is advisable to keep the pH of the collected solution in mind. Given its acidic nature, it should not be mixed with bases in a sealed container.

  • Ensure containers are not overfilled, leaving adequate headspace to allow for vapor expansion.

Labeling and Storage

Accurate and clear labeling is a regulatory requirement and a key safety feature in waste management.

Labeling Requirements: Each waste container must be labeled with:

  • The words "Hazardous Waste "[4]

  • The full chemical name: "This compound "[4]

  • The approximate quantity of the waste.[4]

  • The date of waste generation.[8]

  • The primary hazards (e.g., "Flammable," "Corrosive," "Irritant," "Peroxide-Former").

Storage Guidelines:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[4]

  • Store away from heat, sparks, and open flames.[3]

  • If the material has been stored for an extended period, it should be tested for the presence of peroxides before handling.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generation of this compound Waste assess_hazards Assess Hazards: - Peroxide-Former (THF) - Corrosive (Carboxylic Acid) - Irritant (Thiophene) - Flammable (THF) start->assess_hazards don_ppe Don Appropriate PPE: - Goggles - Nitrile Gloves - Lab Coat assess_hazards->don_ppe segregate_waste Segregate Waste Stream don_ppe->segregate_waste solid_waste Solid Waste Collection (e.g., pure compound, contaminated labware) segregate_waste->solid_waste Solid liquid_waste Liquid Waste Collection (e.g., solutions) segregate_waste->liquid_waste Liquid contaminated_debris Contaminated Debris Collection (e.g., PPE, bench paper) segregate_waste->contaminated_debris Debris containerize_solid Use Labeled HDPE Container solid_waste->containerize_solid containerize_liquid Use Labeled, Leak-Proof HDPE Container liquid_waste->containerize_liquid bag_debris Use Labeled Hazardous Waste Bag contaminated_debris->bag_debris label_container Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards - Date containerize_solid->label_container containerize_liquid->label_container bag_debris->label_container store_waste Store in Designated, Ventilated, and Secure Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs disposal Final Disposal by Approved Hazardous Waste Facility contact_ehs->disposal

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources : Extinguish all nearby flames and turn off any spark-producing equipment.[3]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[4][9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material : Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Report the Spill : Report the incident to your institution's Environmental Health and Safety (EHS) office.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility.[10] Your institution's EHS office will coordinate the pickup and transportation of the properly packaged and labeled waste. Never attempt to dispose of this chemical down the drain or in the regular trash.

By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations.

References

  • BASF. Tetrahydrofuran (THF) Storage and Handling.
  • Chemos GmbH & Co. KG.
  • Apollo Scientific.
  • Thiophene-2-carboxylic acid Safety Data Sheet.
  • Tetrahydrofuran-2-carboxylic acid Safety Data Sheet.
  • University of California, Santa Barbara. Tetrahydrofuran (THF)
  • Tetrahydrofuran-2-carboxylic acid Safety Data Sheet.
  • BenchChem. Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • U.S. Environmental Protection Agency.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Nipissing University.
  • Emory University. Hazardous Waste - EHSO Manual 2025-2026.
  • Oxford Lab Fine Chem LLP.

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A Senior Application Scientist's Guide to Handling 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 5-(Tetrahydrofuran-2-YL)thiophene-2-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this unique compound, this protocol is built upon a conservative risk assessment of its core functional groups: a thiophene ring, a carboxylic acid moiety, and a tetrahydrofuran (THF) substituent. This document is designed to empower you with the knowledge to implement a self-validating system of safety, ensuring protection for yourself, your colleagues, and your research.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. The structure of this compound combines three distinct chemical functionalities, each contributing to its overall hazard profile.

  • Carboxylic Acid Group: Carboxylic acids can be corrosive, capable of causing severe skin burns and eye damage upon contact.[1] Ingestion can lead to severe damage to the gastrointestinal tract.[1]

  • Thiophene Ring: Thiophene and its derivatives are often classified as irritants and can be harmful if inhaled, swallowed, or absorbed through the skin.[2] The sulfur atom also presents environmental disposal considerations.[3]

  • Tetrahydrofuran (THF) Moiety: THF is known to cause serious eye irritation and may lead to respiratory irritation. It is also a flammable component, which elevates the fire risk associated with the compound, especially if handled near ignition sources.[4]

Given this composite profile, the compound must be treated as corrosive, irritant, and potentially flammable . A thorough, task-specific risk assessment is mandatory before any work begins, in compliance with OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6]

Engineering and Administrative Controls: Your First Line of Defense

Before selecting Personal Protective Equipment (PPE), we must minimize exposure through robust engineering and administrative controls. PPE is the last line of defense, not the first.

  • Ventilation: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of any dusts or vapors.

  • Designated Area: Establish a "designated area" within the lab for working with this compound.[5] This area should be clearly marked, and access should be limited to trained personnel. This practice contains potential contamination and simplifies cleanup procedures.

  • Chemical Hygiene Plan (CHP): Your institution's CHP is a critical document that outlines specific safety procedures.[5][7] Ensure you have read and understood the sections relevant to handling corrosive and irritating chemicals before you begin work.

Personal Protective Equipment (PPE) Selection

The selection of PPE must be based on a comprehensive assessment of the potential hazards for each specific task.[6][8] Minimum PPE for any work in a laboratory includes a lab coat, long pants, and closed-toe shoes.[9] The following provides specific guidance for handling this compound.

Data Presentation: PPE Requirements Summary
TaskEye & Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (Weighing) Safety glasses with side shieldsDouble-gloved Nitrile or NeopreneFlame-resistant (FR) lab coatNot required if in fume hood
Handling Solutions Chemical splash gogglesButyl or heavy-duty Neoprene glovesChemical-resistant apron over FR lab coatNot required if in fume hood
Large Scale (>5g) or Heating Face shield over chemical splash gogglesButyl or heavy-duty Neoprene glovesChemical-resistant apron over FR lab coatConsider respirator if fume hood is inadequate
Potential for Aerosol Generation Face shield over chemical splash gogglesButyl or heavy-duty Neoprene glovesChemical-resistant apron over FR lab coatRespirator use may be necessary; consult your EHS department.[5]
Causality Behind PPE Choices:
  • Eye and Face Protection: Due to the corrosive nature of the carboxylic acid and the severe eye irritation potential from the THF moiety, chemical splash goggles are mandatory when handling solutions.[8] A face shield provides an essential secondary barrier during higher-risk procedures.

  • Hand Protection: The choice of glove material is critical. While standard nitrile gloves offer some protection for handling solids, the combined acidic and solvent-like nature of this compound necessitates more robust options for solution work.

    • Butyl Rubber: Offers excellent protection against corrosive acids, ketones, and esters.[10][11] This is a top choice when handling solutions of this compound.

    • Neoprene: Provides good resistance to acids, bases, and some solvents, making it a versatile alternative.[12]

    • Glove Thickness: As a general rule, thicker gloves provide greater chemical resistance, but may reduce dexterity.[10] Always double-glove to provide a backup barrier and simplify de-gloving in case of contamination.

  • Body Protection: A flame-resistant (FR) lab coat is recommended due to the flammability risk from the THF component. A chemical-resistant apron should be worn over the lab coat when handling larger quantities of liquids to protect against splashes.

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. However, if there is a system failure or a large-scale spill, a respirator may be necessary. All respirator use must comply with OSHA standard 29 CFR 1910.134, which includes requirements for fit-testing and training.[5]

Mandatory Visualization: Risk Assessment and PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment 1. Hazard Assessment cluster_task 2. Task Evaluation cluster_ppe 3. PPE Selection A Identify Chemical: 5-(THF-2-YL)thiophene-2-carboxylic acid B Analyze Functional Groups: - Carboxylic Acid (Corrosive) - Thiophene (Irritant) - THF (Eye Irritant, Flammable) A->B C What is the task? (e.g., Weighing, Solution Prep, Reaction) B->C D Handling Solids: - Safety Glasses - Nitrile/Neoprene Gloves - FR Lab Coat C->D  Weighing E Handling Solutions: - Goggles - Butyl/Neoprene Gloves - Apron + FR Lab Coat C->E Solution Prep   F High Risk (Large Scale/Heat): - Face Shield + Goggles - Butyl Gloves - Apron + FR Lab Coat C->F High Risk G 4. Verify Controls: Work in Fume Hood? D->G E->G F->G H Proceed with work G->H Yes I STOP! Consult EHS. Respirator may be needed. G->I No Spill_Response A SPILL OCCURS B Alert nearby personnel A->B C Is the spill large, flammable, or are you unsure/unsafe? B->C D EVACUATE AREA Close Door Call EHS/Emergency Services C->D Yes E Minor Spill Protocol C->E No (Minor Spill) F Don appropriate PPE (Goggles, Butyl Gloves, Apron) E->F G Contain spill with absorbent (Vermiculite) F->G H Neutralize acid if trained (e.g., Sodium Bicarbonate) G->H I Collect residue into labeled hazardous waste container H->I J Decontaminate area with soap & water I->J K Dispose of all materials (including PPE) as hazardous waste J->K

Caption: Decision tree for responding to a chemical spill.

Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment.

  • Waste Segregation: All materials contaminated with this compound must be treated as hazardous chemical waste. [2]This includes:

    • Unused or excess chemical.

    • Contaminated absorbents from spills.

    • Contaminated PPE (gloves, disposable lab coats). [2] * Empty containers (unless properly triple-rinsed).

  • Labeling and Storage: Collect all waste in dedicated, clearly labeled, and sealed hazardous waste containers. [2]The label must include "Hazardous Waste" and the full chemical name. Store these containers in a designated satellite accumulation area until they are collected by your institution's EHS department.

  • Consult EHS: Never dispose of this chemical down the drain. Always follow the specific waste disposal guidelines provided by your institution's EHS office.

References

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Safety Data Sheet for Tetrahydrofuran-2-carboxylic acid. (2025, December 19). Thermo Fisher Scientific. Retrieved from a search for a similar compound's SDS.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, University of Washington. Retrieved from [Link]

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). BenchChem.
  • How to choose chemical resistant gloves in 4 steps. (2023, July 11). Vandeputte Safety Experts. Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from a general review on thiophene chemistry.
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety, Iowa State University. Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager. Retrieved from [Link]

  • Safety Data Sheet for Tetrahydrofuran. (n.d.). Carl Roth. Retrieved from [Link]

  • Your Guide to Picking the Right Chemical Resistant Gloves. (n.d.). Amsafe PPE. Retrieved from [Link]

  • Chemical Spills. (n.d.). Emergency Management, Florida State University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. (2024, September 10). ACS Omega. Retrieved from [Link]

  • Safety Data Sheet for Tetrahydrofuran-2-carboxylic acid. (n.d.). Apollo Scientific.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. (2025, August 6). eSafety Supplies. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved from a general overview of thiophene chemistry.
  • Laboratory Emergency Response Procedures. (n.d.). Oklahoma State University-Tulsa. Retrieved from a university's specific emergency plan.
  • Choosing the Right Chemical-Resistant Gloves: A Comprehensive Guide. (2024, February 16). NMSafety. Retrieved from [Link]

  • Safety Data Sheet for 2-Thiophenecarboxylic acid. (n.d.). Thermo Fisher Scientific. Retrieved from a search for a similar compound's SDS.
  • Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance.
  • OSHA Laboratory Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.